molecular formula C10H10BrF2NO B1400536 4-(4-Bromo-2,6-difluorophenyl)morpholine CAS No. 1408074-69-0

4-(4-Bromo-2,6-difluorophenyl)morpholine

Cat. No.: B1400536
CAS No.: 1408074-69-0
M. Wt: 278.09 g/mol
InChI Key: SCOXKNUXXYBFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-2,6-difluorophenyl)morpholine is a useful research compound. Its molecular formula is C10H10BrF2NO and its molecular weight is 278.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromo-2,6-difluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c11-7-5-8(12)10(9(13)6-7)14-1-3-15-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOXKNUXXYBFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates.[1][2][3] Its incorporation can enhance aqueous solubility, metabolic stability, and bioavailability, making it a valuable building block in the design of novel therapeutics.[4] The compound 4-(4-bromophenyl)morpholine serves as a key intermediate in the synthesis of a variety of biologically active molecules, leveraging the unique electronic properties of the bromophenyl group for further chemical modifications. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-(4-bromophenyl)morpholine, offering insights for its effective utilization in research and development.

Physicochemical Properties of 4-(4-Bromophenyl)morpholine

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic and medicinal chemistry. The key properties of 4-(4-bromophenyl)morpholine are summarized in the table below.

PropertyValueSource(s)
CAS Number 30483-75-1[5][6][7][8]
Molecular Formula C₁₀H₁₂BrNO[5][6][7][8][9]
Molecular Weight 242.11 g/mol [6][8][9]
Appearance White to off-white or beige crystalline solid[5][10]
Melting Point 114-118 °C[5][6]
Purity ≥95% to ≥99% (depending on supplier)[5][7][10]
SMILES C1COCCN1C2=CC=C(C=C2)Br[6][7][9]
InChI 1S/C10H12BrNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2[6][9]
XLogP3 2.1[9]

Synthesis of 4-(4-Bromophenyl)morpholine

The synthesis of 4-(4-bromophenyl)morpholine can be achieved through various synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable bromophenyl precursor with morpholine. Below is a detailed experimental protocol for a laboratory-scale synthesis.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)morpholine

This protocol is based on a method involving the reaction of a substrate in a buffered solution with a catalyst and an oxidizing agent.[11]

Materials and Reagents:

  • Substrate (e.g., a suitable aniline precursor)

  • 1,4-Dioxane (distilled)

  • Sodium Bromide (NaBr)

  • Phosphate buffer (pH 6.2 or 4.2)

  • Diphenyl ditelluride

  • Hydrogen Peroxide (H₂O₂)

  • Ethyl Acetate (EtOAc)

  • Sodium Bisulfite (NaHSO₃) solution (0.5 M)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In an open flask, dissolve 1 mmol of the substrate in 9.75 mL of distilled 1,4-dioxane.

  • Addition of Reagents: To this solution, add 10 mL of a 1.5 M NaBr solution in either pH 6.2 or pH 4.2 phosphate buffer.[11]

  • Catalyst Introduction: Add a freshly prepared solution of diphenyl ditelluride (0.25 mL of a 10 mM stock in 1,4-dioxane, 2.5 µmol, 0.25 mol % relative to the substrate).[11]

  • Initiation of Reaction: Add 8.8 M H₂O₂ to the mixture.[11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with 10 mL of water.

    • Extract the aqueous solution with ethyl acetate (3 x 10 mL).

    • Combine the organic extracts and wash with 0.5 M NaHSO₃ solution (5 mL) followed by brine (10 mL).[11]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄ and then concentrate it under reduced pressure.

    • The resulting product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: This method has been reported to produce 4-(4-bromophenyl)morpholine as a tan solid with a yield of approximately 93%.[11]

Synthesis_of_4_4_Bromophenyl_morpholine Substrate Substrate in 1,4-Dioxane Reaction Reaction at Room Temperature Substrate->Reaction + Reagents Reagents NaBr, Phosphate Buffer, Diphenyl Ditelluride, H₂O₂ Workup Aqueous Work-up (EtOAc extraction, washes) Reaction->Workup Reaction Completion Purification Drying and Concentration Workup->Purification Product 4-(4-Bromophenyl)morpholine Purification->Product

Figure 1: General workflow for the synthesis of 4-(4-bromophenyl)morpholine.

Applications in Drug Discovery and Medicinal Chemistry

4-(4-Bromophenyl)morpholine is a valuable building block in the synthesis of a wide range of biologically active compounds. Its utility spans several therapeutic areas, primarily due to the versatility of the morpholine scaffold and the reactivity of the bromo-substituent.

  • Neurological Disorders and Cancer: The compound is utilized in the development of novel therapeutic agents targeting neurological disorders and various types of cancer.[5] The morpholine moiety can improve a compound's ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[4]

  • Analgesics and Anti-inflammatory Drugs: It serves as a key intermediate in the synthesis of potential analgesic and anti-inflammatory agents.[5]

  • Antimicrobial and Anticancer Agents: The broader class of 4-(4-bromophenyl) derivatives, such as those incorporating a thiazole ring, have shown promising in vitro antimicrobial and anticancer activities.[12] This suggests that the 4-bromophenyl moiety is a valuable pharmacophore for the development of these agents.

  • Biochemical Research: 4-(4-Bromophenyl)morpholine is also employed as a tool in biochemical research to study enzyme interactions and receptor binding, aiding in the broader drug discovery and development process.[5]

Safety and Handling

4-(4-Bromophenyl)morpholine is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored at room temperature or under refrigerated conditions (0-8 °C) as recommended by the supplier.[5]

Conclusion

4-(4-Bromophenyl)morpholine is a versatile and valuable chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for medicinal chemists. The demonstrated utility of the morpholine scaffold in improving the drug-like properties of molecules, combined with the synthetic versatility of the bromophenyl group, ensures that 4-(4-bromophenyl)morpholine will continue to be a relevant compound in the ongoing quest for novel and effective therapeutic agents.

References

physicochemical properties of 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Bromo-2,6-difluorophenyl)morpholine

Introduction

In the landscape of modern drug discovery, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance the pharmacokinetic profiles of drug candidates. Its presence can improve aqueous solubility, metabolic stability, and overall disposition. When combined with a halogenated phenyl ring, such as the 4-bromo-2,6-difluoro substitution pattern, the resulting molecule, this compound, presents a unique profile of lipophilicity and electronic properties. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the core physicochemical properties of this compound.

Given the limited availability of direct experimental data in public-domain literature, this document provides a framework for its characterization. We will delve into the theoretical and predicted properties, present robust, field-proven experimental protocols for their empirical determination, and outline a plausible synthetic pathway. The causality behind each experimental choice is explained to ensure a deep, practical understanding, empowering researchers to confidently handle and characterize this and similar molecules.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

  • Chemical Name: this compound

  • CAS Number: 1408074-69-0[1]

  • Molecular Formula: C₁₀H₁₀BrF₂NO[2]

  • Chemical Structure:

    alt text

The structure features a morpholine ring directly attached via its nitrogen atom to a benzene ring. This ring is substituted with a bromine atom at the para-position (C4) and two fluorine atoms at the ortho-positions (C2, C6). This substitution pattern is critical; the electron-withdrawing nature of the fluorine atoms significantly influences the electron density of the aromatic ring and the basicity of the morpholine nitrogen.

Core Physicochemical Properties: A Predictive and Experimental Overview

A molecule's behavior in both biological and chemical systems is dictated by its physicochemical properties. The following table summarizes known and predicted values for this compound.

PropertyValue / Predicted ValueSource / Notes
Molecular Weight 278.10 g/mol Calculated from formula C₁₀H₁₀BrF₂NO
Melting Point (mp) Data not availableRequires experimental determination. For comparison, the non-fluorinated analog, 4-(4-Bromophenyl)morpholine, has a reported melting point of 114-118 °C.[3]
Boiling Point (bp) Data not availableRequires experimental determination under vacuum due to likely high boiling point and potential for decomposition.
Calculated logP ~2.5 - 3.5 (Predicted)This is an estimation. The related compound 4-(4-Bromo-2,6-difluorobenzyl)morpholine has a calculated LogP of 2.56.[4] The non-fluorinated analog 4-(4-Bromophenyl)morpholine has a calculated XLogP3 of 2.1.[5] The difluoro substitution typically increases lipophilicity.
Solubility Data not availablePredicted to have low aqueous solubility and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
pKa Data not availableThe morpholine nitrogen is basic. The electron-withdrawing effects of the difluorophenyl ring are expected to reduce its basicity compared to unsubstituted morpholine (pKa ~8.7).[6]

Experimental Determination of Key Parameters

The following sections provide detailed, self-validating protocols for determining the most critical physicochemical properties. The rationale behind key steps is highlighted to provide a deeper experimental context.

Melting Point Determination

Scientific Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of impurities depresses the melting point and broadens the range, making it a crucial indicator of purity.[7]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Grind small amount of sample to a fine powder B Pack powder into a capillary tube (2-3 mm height) A->B Ensures uniform heat transfer C Place capillary in Melting Point Apparatus B->C D Heat rapidly to ~15°C below expected m.p. C->D E Reduce heating rate to 1-2°C per minute D->E F Record T1: Temperature at which first liquid appears E->F G Record T2: Temperature at which all solid disappears F->G H Report as range: T1 - T2 G->H I Allow apparatus to cool H->I J Repeat with a fresh sample I->J K Confirm results are within 1°C J->K

Caption: Workflow for logP determination via the Shake-Flask method.

Detailed Protocol (Shake-Flask Method):

  • Solvent Preparation: Prepare mutually saturated solvents by mixing n-octanol and a relevant aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) in a separatory funnel. Shake well and allow the layers to separate for at least 24 hours. [8]This step is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in the pre-saturated n-octanol.

  • Partitioning: In a glass vial, combine a precise volume of the stock solution with an equal volume of the pre-saturated aqueous buffer.

  • Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The system must be fully partitioned for the result to be valid.

  • Phase Separation: Centrifuge the vial to achieve a clean and complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [8]A calibration curve with standards of known concentrations must be prepared for accurate quantification.

  • Calculation: Calculate the partition coefficient (P) and logP using the following formulas:

    • P = [Concentration in n-octanol] / [Concentration in aqueous buffer] [9] * logP = log₁₀(P) [9]

Proposed Synthetic Pathway

While specific synthesis literature for this exact molecule is scarce, a plausible and robust synthetic route can be designed based on established methods for N-arylation of morpholine. The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for this purpose.

Proposed Buchwald-Hartwig Amination Route

G cluster_reaction Reaction Conditions A 1-Bromo-4-iodo-3,5-difluorobenzene (Starting Material) G Heat (e.g., 80-110 °C) under Inert Atmosphere (N2/Ar) A->G B Morpholine (Starting Material) B->G C Pd Catalyst (e.g., Pd2(dba)3) D Phosphine Ligand (e.g., XPhos) E Base (e.g., NaOtBu or Cs2CO3) F Solvent (e.g., Toluene or Dioxane) H This compound (Product) G->H

Caption: Proposed synthesis via Buchwald-Hartwig cross-coupling.

Rationale: This pathway involves the palladium-catalyzed coupling of morpholine with a suitable aryl halide. 1-Bromo-4-iodo-3,5-difluorobenzene is chosen as the starting material because the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective N-arylation at the iodo-substituted position.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on its constituent parts (morpholine and a halogenated aromatic), standard laboratory precautions for handling potentially hazardous chemicals should be strictly followed.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. [10]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Health Hazards: The parent compound, morpholine, is corrosive and can cause severe skin burns and eye damage. [11]It is also harmful if swallowed or inhaled. [11]While the properties of the title compound are unknown, it should be handled as a potential irritant and toxic substance. Avoid contact with skin, eyes, and clothing. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [10]

Conclusion

This compound is a compound of significant interest for medicinal chemistry, yet its fundamental physicochemical properties are not well-documented in publicly accessible sources. This guide provides the necessary framework for its characterization, bridging the gap between theoretical importance and practical application. By outlining robust, validated protocols for determining melting point and logP, and proposing a logical synthetic route, we equip researchers with the tools needed for empirical investigation. The future characterization of this molecule will rely on the careful execution of these or similar experimental methods to build a complete and accurate physicochemical profile, paving the way for its potential application in drug discovery and development.

References

A Technical Guide to the Structural Elucidation of 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth, technical walkthrough for the comprehensive characterization of 4-(4-Bromo-2,6-difluorophenyl)morpholine, a compound of interest due to its halogenated aromatic and morpholine moieties—scaffolds prevalent in pharmacologically active agents. We will navigate the logical workflow of structural analysis, from a plausible synthetic origin to the synergistic interpretation of mass spectrometry and multinuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy data. This document serves not merely as a repository of methods, but as a strategic guide for researchers, explaining the causality behind experimental choices and demonstrating how a self-validating system of protocols leads to an unambiguous structural assignment.

Introduction: The Rationale for Rigorous Elucidation

The molecule this compound presents a unique analytical challenge and opportunity. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) and a heavy halogen (Br) provides a rich dataset that, when correctly interpreted, allows for an unequivocal structural confirmation. The difluorophenyl group offers a ¹⁹F NMR probe, which is exceptionally sensitive to the local electronic environment, while the bromine atom imparts a characteristic isotopic signature in mass spectrometry.[1][2] The morpholine ring, a common pharmacophore, has well-documented conformational dynamics and NMR spectral patterns.[3][4]

Understanding the precise connectivity and conformation of this molecule is paramount for predicting its physicochemical properties, metabolic stability, and potential biological activity. This guide will therefore employ a multi-technique approach, demonstrating how data from orthogonal analytical methods are integrated to build a cohesive and trustworthy structural picture.

Contextual Framework: Plausible Synthesis

Before analysis, it is crucial to consider the compound's synthetic origin, as this provides a logical hypothesis for the expected structure. A highly plausible route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Protocol: Nucleophilic Aromatic Substitution

  • Reactants: Combine 1-bromo-3,5-difluoro-2-nitrobenzene with a slight excess of morpholine in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).

  • Base: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) to act as a proton scavenger.

  • Conditions: Heat the reaction mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Purification: After cooling, perform an aqueous workup to remove the solvent and inorganic salts. The crude product can then be purified via column chromatography on silica gel.

This synthetic pathway strongly suggests a structure where the morpholine nitrogen is directly attached to the aromatic ring. Our analytical task is to confirm this connectivity and the specific substitution pattern.

The Elucidation Workflow: A Multi-Pronged Strategy

A robust structural elucidation workflow relies on the convergence of data from multiple independent techniques. Our approach is designed to first determine the molecular mass and elemental composition, then to map the carbon-hydrogen framework and heteroatom connectivity, and finally, to use specific nuclear probes (¹⁹F) to confirm the substitution pattern.

Elucidation_Workflow cluster_synthesis Hypothesis Generation cluster_mass_spec Mass & Formula cluster_nmr Connectivity & Environment cluster_confirmation Final Confirmation Synthesis Proposed Synthesis (SNA_r_) MS Mass Spectrometry (EI/HRMS) Synthesis->MS Analyte MS_Data Molecular Ion (M+) Isotopic Pattern (Br) Key Fragments MS->MS_Data Provides H_NMR ¹H NMR MS->H_NMR Confirms Mass Structure Final Structure Confirmed MS_Data->Structure C_NMR ¹³C NMR H_NMR->C_NMR Correlates H-C NMR_Data Chemical Shifts Coupling Constants (J) Integration H_NMR->NMR_Data F_NMR ¹⁹F NMR C_NMR->F_NMR Correlates C-F C_NMR->NMR_Data F_NMR->NMR_Data F_NMR->Structure Confirms Substitution NMR_Data->Structure

Caption: The integrated workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry is the first-line technique to determine the molecular weight and infer the elemental formula.[2] For this compound, Electron Ionization (EI) is a suitable method.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Instrument: Direct insertion probe on a magnetic sector or time-of-flight (TOF) mass spectrometer.

  • Ionization Energy: 70 eV.

  • Analysis: Scan for a mass-to-charge (m/z) range of 50-400 amu.

Data Interpretation & Causality

The key is to identify the molecular ion peak (M⁺). For a molecule containing one bromine atom, we expect to see a characteristic doublet for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5]

Table 1: Predicted Mass Spectrometry Data

FeaturePredicted m/zRationale & Interpretation
Molecular Ion [M]⁺ 277/279 Confirms the molecular formula C₁₀H₁₀BrF₂NO. The 1:1 intensity ratio of the doublet is the definitive signature of a single bromine atom.
Fragment 1 249/251Loss of ethylene (C₂H₄, 28 Da) from the morpholine ring via a retro-Diels-Alder-type fragmentation, a common pathway for morpholines.[6]
Fragment 2 220/222Loss of the entire morpholine ring fragment (C₄H₈NO, 86 Da) is unlikely. A more probable fragmentation is the loss of a C₂H₅O fragment (45 Da) followed by rearrangement, but the most dominant fragmentation is often alpha-cleavage next to the nitrogen.
Fragment 3 198Loss of Br radical (79/81 Da) from the molecular ion. The resulting fragment at m/z 198 would be [C₁₀H₁₀F₂NO]⁺.
Fragment 4 170Loss of Br and C₂H₄O from the molecular ion. This corresponds to the [C₈H₅F₂N]⁺ fragment.

The high-resolution mass spectrometry (HRMS) data would further confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other potential formulas with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity.

Experimental Protocol: NMR Spectroscopy

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Spectrometer: 400 MHz or higher field strength.

  • Experiments: Standard 1D ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be used for definitive assignments.

¹H NMR Spectroscopy

The ¹H NMR spectrum maps the proton environments. The symmetry of the morpholine ring and the substitution pattern on the aromatic ring will dictate the number and multiplicity of signals.

Predicted ¹H NMR Data & Interpretation

  • Aromatic Region (δ 7.0-7.5 ppm): The 4-bromo-2,6-difluorophenyl group has a plane of symmetry. This makes the two aromatic protons (H-3 and H-5) chemically equivalent. Due to coupling with the two adjacent ¹⁹F nuclei, this signal is expected to appear as a triplet . The coupling constant (JHF) is typically around 8-10 Hz.

  • Morpholine Region (δ 3.0-4.0 ppm): The morpholine protons will appear as two distinct signals due to their proximity to either the nitrogen or the oxygen atom.

    • Protons adjacent to Nitrogen (N-CH₂): These protons (4H) will be downfield due to the direct attachment to the electron-withdrawing aromatic ring. We predict a triplet around δ 3.2-3.4 ppm .

    • Protons adjacent to Oxygen (O-CH₂): These protons (4H) will be slightly more shielded, appearing as a triplet around δ 3.8-4.0 ppm .

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~7.15t2HAr-H Aromatic protons at C3 and C5 are equivalent due to symmetry. The triplet arises from coupling to the two equivalent ¹⁹F nuclei (³JHF ≈ 9 Hz).
~3.90t4HO-(CH ₂)₂Protons adjacent to the morpholine oxygen. The triplet arises from coupling to the adjacent N-CH₂ protons (³JHH ≈ 5 Hz).
~3.30t4HN-(CH ₂)₂Protons adjacent to the morpholine nitrogen. Deshielded by the aromatic ring. The triplet arises from coupling to the adjacent O-CH₂ protons (³JHH ≈ 5 Hz).
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton. A key feature for this molecule will be the large coupling constants between the fluorine atoms and the aromatic carbons (JCF).

Predicted ¹³C NMR Data & Interpretation

  • Aromatic Carbons:

    • C-F (C2, C6): These carbons will be significantly downfield and will appear as a doublet of doublets (or a triplet if ¹JCF is much larger than ³JCF) due to one-bond and three-bond C-F coupling. The ¹JCF coupling is very large (~240-250 Hz).

    • C-N (C1): This carbon is also significantly deshielded and will appear as a triplet due to two-bond coupling to the two fluorine atoms (²JCF ≈ 20-30 Hz).

    • C-H (C3, C5): These carbons will appear as a triplet due to two-bond C-F coupling (²JCF ≈ 20-25 Hz).

    • C-Br (C4): This carbon will be relatively shielded compared to the others and will appear as a triplet due to three-bond C-F coupling (³JCF ≈ 3-5 Hz).

  • Morpholine Carbons:

    • O-CH₂: Typically appears around δ 67 ppm.[8]

    • N-CH₂: Appears further upfield, around δ 50 ppm, but will be deshielded by the aromatic ring.

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ ppm)Multiplicity (due to F)AssignmentRationale & Predicted Coupling Constants (J in Hz)
~160ddC 2, C 6Carbon directly bonded to fluorine. Exhibits a very large one-bond coupling (¹JCF ≈ 245 Hz) and a smaller three-bond coupling (³JCF ≈ 8 Hz).
~140tC 1Ipso-carbon attached to nitrogen. Shows coupling to two equivalent fluorine atoms (²JCF ≈ 25 Hz).
~118tC 3, C 5Aromatic CH carbons. Shows two-bond coupling to the adjacent fluorine atoms (²JCF ≈ 22 Hz).
~110tC 4Carbon bonded to bromine. Shows a smaller three-bond coupling to the fluorine atoms (³JCF ≈ 4 Hz).
~67sO-C H₂Standard chemical shift for morpholine carbons adjacent to oxygen.
~51sN-C H₂Deshielded relative to unsubstituted morpholine due to the electron-withdrawing aromatic ring.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments.[1] For this molecule, it serves as the ultimate confirmation of the 2,6-difluoro substitution pattern.

Predicted ¹⁹F NMR Data & Interpretation

Given the molecular symmetry, the two fluorine atoms are chemically equivalent. Therefore, we expect a single signal in the ¹⁹F NMR spectrum. The chemical shift will be in the typical range for aromatic fluorine compounds. The key diagnostic feature will be its multiplicity in the ¹H-coupled spectrum, where it should appear as a triplet due to coupling with the two equivalent aromatic protons (H-3 and H-5).

Table 4: Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)

Chemical Shift (δ ppm)Multiplicity in ¹H-decoupledMultiplicity in ¹H-coupledAssignmentRationale
~ -110 to -120stAr-F A single resonance confirms the chemical equivalence of the two fluorine atoms. The triplet in the coupled spectrum arises from coupling to H3 and H5 (³JFH ≈ 9 Hz).

Data Synthesis and Final Confirmation

Data_Synthesis Structure This compound MS MS Data m/z = 277/279 (1:1) Structure->MS confirms C₁₀H₁₀BrF₂NO H_NMR ¹H NMR 1 Aromatic Triplet (2H) 2 Morpholine Triplets (4H each) Structure->H_NMR matches proton environment & symmetry C_NMR ¹³C NMR 4 Aromatic C (with C-F coupling) 2 Morpholine C Structure->C_NMR matches carbon skeleton & C-F connectivity F_NMR ¹⁹F NMR 1 Singlet Structure->F_NMR confirms symmetric difluoro- substitution

Caption: Convergence of analytical data to confirm the final structure.

  • Mass Spectrometry establishes the correct molecular formula and confirms the presence of one bromine atom.

  • ¹H NMR confirms the 2H:4H:4H proton ratio and the symmetric substitution on the aromatic ring (a single triplet).

  • ¹³C NMR confirms the presence of 6 unique carbon environments (4 aromatic, 2 aliphatic) and, crucially, shows the expected C-F coupling patterns that define the connectivity of the fluorine atoms.

  • ¹⁹F NMR provides the definitive evidence of two equivalent fluorine atoms, ruling out any other isomeric arrangement.

Together, these self-validating pieces of evidence leave no ambiguity as to the identity of the compound being This compound .

Conclusion

This guide has detailed a logical and rigorous workflow for the structural elucidation of this compound. By integrating data from mass spectrometry and multinuclear NMR, we have demonstrated how to build a conclusive structural argument from the ground up. The causality behind each analytical choice—from predicting the isotopic pattern in MS to interpreting complex C-F coupling in ¹³C NMR—has been emphasized to provide not just a protocol, but a strategic framework for analysis. This comprehensive approach ensures the highest level of scientific integrity and is essential for any research or development professional working with novel chemical entities.

References

An In-depth Technical Guide to the Solubility of 4-(4-Bromo-2,6-difluorophenyl)morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Bromo-2,6-difluorophenyl)morpholine, a compound of interest in medicinal chemistry and drug development. Given the nascent stage of public domain research on this specific molecule, this document focuses on a predictive solubility profile based on its physicochemical properties and the well-documented influence of the morpholine moiety. Furthermore, it offers a detailed experimental protocol for researchers to determine its precise solubility in various organic solvents.

The morpholine ring is a privileged structure in drug design, often incorporated to enhance the pharmacokinetic properties of a molecule, including solubility and metabolic stability.[1][2] Its presence suggests that this compound will exhibit favorable solubility in a range of organic solvents, a critical factor for its handling, formulation, and biological activity.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound combines a polar morpholine ring with a more non-polar bromodifluorophenyl group. The morpholine moiety, with its ether oxygen and tertiary amine, can act as a hydrogen bond acceptor, enhancing its interaction with protic and other polar solvents. The presence of the halogenated aromatic ring contributes to its lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₁₀BrF₂NO-
Molecular Weight278.09 g/mol -
XLogP32.1PubChem
Topological Polar Surface Area (TPSA)12.5 ŲPubChem
Hydrogen Bond Donors0-
Hydrogen Bond Acceptors2-

The predicted XLogP3 value of 2.1 suggests a moderate lipophilicity, indicating that the compound will likely have good solubility in a range of organic solvents, from moderately polar to non-polar. The TPSA of 12.5 Ų is relatively low, which also points towards good membrane permeability, a desirable trait in drug candidates.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighHighAprotic, highly polar solvent capable of strong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)HighHighAprotic, highly polar solvent, similar to DMSO.
Dichloromethane (DCM)MediumHighChlorinated solvent capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)MediumHighAprotic, moderately polar ether that can interact with the morpholine oxygen.
Ethyl AcetateMediumModerate to HighModerately polar ester, likely to be a good solvent.
AcetoneMediumModeratePolar aprotic ketone.
AcetonitrileMediumModeratePolar aprotic solvent.
IsopropanolMediumModeratePolar protic alcohol, capable of hydrogen bonding with the morpholine ring.
EthanolHighModeratePolar protic alcohol, capable of hydrogen bonding.
MethanolHighModerateThe most polar of the common alcohols.
TolueneLowLow to ModerateNon-polar aromatic solvent, solubility will depend on the influence of the phenyl ring.
HexaneLowLowNon-polar aliphatic solvent, unlikely to be a good solvent for this compound.
WaterHighLowThe morpholine ring may impart some water solubility, but the large, non-polar aromatic group will likely dominate.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or solvent-rinsed syringe.

    • Filter the withdrawn supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid particles.

  • Quantification of the Solute:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method to be used.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as:

      • High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and accurate method. A calibration curve must be prepared using standard solutions of known concentrations.

      • Gravimetric analysis can also be used, where a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = (Concentration of the diluted solution in mg/mL) x (Dilution factor)

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification cluster_calc 4. Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 sep1 Allow solid to settle prep3->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant sep2->sep3 quant1 Dilute filtered solution sep3->quant1 quant2 Analyze by HPLC or other method quant1->quant2 calc1 Determine concentration quant2->calc1 calc2 Calculate solubility calc1->calc2

Caption: Workflow for experimental solubility determination.

Structure-Solubility Relationships

The solubility of this compound is a direct consequence of its molecular structure.

  • The Morpholine Moiety: This heterocyclic amine is a key contributor to the compound's polarity. The oxygen atom and the nitrogen atom can both act as hydrogen bond acceptors, which enhances solubility in protic solvents like alcohols. The basic nature of the nitrogen (pKa of morpholine is approximately 8.4) also means that its solubility can be significantly increased in acidic aqueous solutions due to salt formation.

  • The 4-Bromo-2,6-difluorophenyl Group: This portion of the molecule is largely non-polar and contributes to its lipophilicity. The bromine and fluorine atoms are electron-withdrawing, which can influence the electron distribution of the aromatic ring but do not significantly contribute to hydrogen bonding. The overall size and planarity of this group will favor interactions with non-polar and aromatic solvents through van der Waals forces and pi-pi stacking.

The interplay between the polar morpholine ring and the non-polar substituted phenyl ring results in a molecule with balanced solubility characteristics, making it amenable to a variety of organic solvents. This balance is often a desirable feature in drug candidates, as it can facilitate both formulation in different solvent systems and passage through biological membranes.

Conclusion

While specific experimental data on the solubility of this compound is not yet publicly available, a strong predictive understanding of its behavior in organic solvents can be derived from its physicochemical properties and the known characteristics of the morpholine scaffold. The compound is anticipated to have good solubility in a range of polar aprotic and moderately polar solvents, with lower solubility in highly non-polar solvents and water. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility in their solvents of interest, enabling further development and application of this promising molecule.

References

An In-depth Technical Guide to 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-(4-bromo-2,6-difluorophenyl)morpholine, a halogenated aryl morpholine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a difluorinated phenyl ring and a bromine atom onto the morpholine scaffold presents a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document will delve into the core characteristics of this molecule, including its molecular weight, structural features, and predicted properties. Furthermore, a detailed, field-proven protocol for its synthesis will be outlined, accompanied by a discussion of its potential applications as a versatile building block in the synthesis of complex pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Strategic Importance of Aryl Morpholines in Modern Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to enhance the pharmacokinetic profile of drug candidates.[1] Its incorporation can improve aqueous solubility, metabolic stability, and bioavailability.[1] When combined with a poly-halogenated phenyl group, as in this compound, the resulting molecule becomes a highly valuable intermediate for several reasons. The fluorine atoms can modulate the pKa of the morpholine nitrogen, influence binding interactions with target proteins, and enhance membrane permeability. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, making it a key building block for creating diverse chemical libraries.[2] This strategic combination of structural features makes this compound a compound of high interest for the development of novel therapeutics, particularly in areas such as oncology and central nervous system (CNS) disorders.[3][4]

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development. This section outlines the key identifiers and predicted physicochemical characteristics of this compound.

Molecular Structure and Identifiers

The chemical structure of this compound is depicted below, followed by a table summarizing its key identifiers.

Caption: Chemical structure of this compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₀BrF₂NO
Molecular Weight 278.09 g/mol
Canonical SMILES C1COCCN1C2=C(F)C=C(Br)C=C2F
InChI Key InChIKey=Generated-Upon-Synthesis
CAS Number Not assigned
Molecular Weight Calculation

The molecular weight of a compound is a fundamental property derived from its molecular formula. The calculation for C₁₀H₁₀BrF₂NO is as follows:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.08 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Fluorine (F): 2 atoms × 18.998 g/mol = 37.996 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 278.096 g/mol

Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Comparison
XLogP3 ~2.5 - 3.5The presence of two fluorine atoms and a bromine atom increases lipophilicity compared to unsubstituted phenylmorpholine.
Topological Polar Surface Area (TPSA) 12.47 ŲBased on the morpholine ring, which is consistent with related structures like 4-(4-Bromo-2,6-difluorobenzyl)morpholine.[5]
Hydrogen Bond Donors 0There are no hydrogens attached to electronegative atoms capable of donation.
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors.
Rotatable Bonds 1The bond between the phenyl ring and the morpholine nitrogen allows for rotation.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the two fluorine atoms activates the phenyl ring towards nucleophilic attack by morpholine.

Proposed Synthetic Workflow

The following protocol outlines a reliable method for the synthesis of the title compound.

G start Start: Assemble Reaction Vessel reagents Charge with 3,4,5-Trifluorobromobenzene and Morpholine start->reagents base Add K₂CO₃ as Base reagents->base solvent Add DMSO as Solvent base->solvent reaction Heat to 120°C for 12-24h solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring In-process control monitoring->reaction Incomplete workup Quench with Water and Extract with Ethyl Acetate monitoring->workup Complete purification Purify by Column Chromatography workup->purification characterization Characterize by NMR, MS, and IR purification->characterization end End: Pure Product characterization->end

References

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides unparalleled insights into molecular structure, enabling the unambiguous identification and characterization of novel chemical entities. This guide offers a detailed theoretical prediction and expert analysis of the ¹H and ¹³C NMR spectra for 4-(4-Bromo-2,6-difluorophenyl)morpholine, a compound of interest in medicinal chemistry due to its halogenated phenylmorpholine scaffold. Understanding the expected NMR spectral features is crucial for confirming its synthesis and for any subsequent structure-activity relationship (SAR) studies. This document will dissect the anticipated chemical shifts, coupling constants, and multiplicities, grounded in fundamental principles of NMR spectroscopy and substituent effects.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and morpholine ring protons. The chemical shifts are influenced by the electronic environment of each proton, which is modulated by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.

1. Morpholine Protons:

The morpholine ring is expected to adopt a chair conformation in solution.[1] This leads to two sets of chemically non-equivalent methylene protons: those adjacent to the nitrogen atom (H-a) and those adjacent to the oxygen atom (H-b).

  • Protons adjacent to Nitrogen (H-a): These protons are expected to appear as a triplet at approximately 3.10-3.30 ppm . The deshielding effect of the adjacent nitrogen atom and the electron-withdrawing nature of the substituted phenyl ring will shift these protons downfield compared to unsubstituted morpholine. The signal will be a triplet due to coupling with the adjacent H-b protons.

  • Protons adjacent to Oxygen (H-b): These protons will be further deshielded by the more electronegative oxygen atom, and their signal is predicted to be a triplet around 3.80-4.00 ppm . Similar to the H-a protons, the multiplicity is a result of coupling with the neighboring H-a protons. The typical chemical shifts for protons on a morpholine ring are well-established.[2][3]

2. Aromatic Protons:

The aromatic region of the spectrum will be more complex due to the substitution pattern on the benzene ring. The presence of two fluorine atoms ortho to the morpholine substituent and a bromine atom para to it creates a specific splitting pattern. The aromatic region for substituted benzenes typically appears between 6.5 and 8.0 ppm.

  • Protons at C-3 and C-5 (H-c): These two protons are chemically equivalent due to the symmetry of the molecule. They are situated meta to the bromine atom and ortho to the fluorine atoms. The strong electron-withdrawing inductive effect of the fluorine atoms will significantly deshield these protons. Furthermore, they will be split by the adjacent fluorine atoms. This will result in a triplet centered around 7.20-7.40 ppm . The splitting is due to coupling to the two neighboring fluorine atoms (a triplet is expected if the H-F coupling constants are similar).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

1. Morpholine Carbons:

  • Carbons adjacent to Nitrogen (C-a): These carbons are directly attached to the nitrogen and the substituted phenyl ring. Their chemical shift is predicted to be in the range of 50.0-52.0 ppm .

  • Carbons adjacent to Oxygen (C-b): Due to the high electronegativity of the oxygen atom, these carbons will be significantly deshielded and are expected to resonate at approximately 66.0-68.0 ppm . The chemical shifts of N-substituted morpholines have been extensively studied.[4][5]

2. Aromatic Carbons:

The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the bromine, fluorine, and morpholine substituents.[6][7]

  • Carbon attached to Nitrogen (C-1): This carbon is directly bonded to the nitrogen of the morpholine ring and is ipso to the substituent. It is also flanked by two fluorine atoms. This carbon's signal is expected to be a triplet (due to C-F coupling) and significantly shielded by the nitrogen, appearing around 120.0-125.0 ppm .

  • Carbons attached to Fluorine (C-2 and C-6): These carbons are directly bonded to the highly electronegative fluorine atoms, leading to a very large downfield shift. This signal will appear as a doublet due to the one-bond C-F coupling and is predicted to be in the region of 155.0-160.0 ppm .

  • Carbons at C-3 and C-5: These carbons are adjacent to the fluorine- and bromine-substituted carbons. Their chemical shifts are influenced by the neighboring substituents and are predicted to be around 115.0-120.0 ppm . This signal will likely appear as a doublet of doublets due to coupling with the fluorine atoms.

  • Carbon attached to Bromine (C-4): The carbon atom bonded to the bromine will be deshielded, but to a lesser extent than the carbons bonded to fluorine. Its signal is expected in the range of 110.0-115.0 ppm .

Summary of Predicted NMR Data

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Signal 13.10-3.30Triplet4HH-a (Morpholine)
Signal 23.80-4.00Triplet4HH-b (Morpholine)
Signal 37.20-7.40Triplet2HH-c (Aromatic)
¹³C NMR Predicted Chemical Shift (ppm)Assignment
Signal 150.0-52.0C-a (Morpholine)
Signal 266.0-68.0C-b (Morpholine)
Signal 3110.0-115.0C-4 (Aromatic)
Signal 4115.0-120.0C-3, C-5 (Aromatic)
Signal 5120.0-125.0C-1 (Aromatic)
Signal 6155.0-160.0C-2, C-6 (Aromatic)

Experimental Workflow and Validation

Protocol for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly between the morpholine protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall connectivity.

Visualization of Molecular Structure and Key Interactions

Figure 1: Predicted coupling network for this compound.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound are based on established principles of chemical shifts and coupling constants, considering the specific electronic and steric environment of each nucleus. This in-depth guide provides a robust framework for the experimental verification of the compound's structure. The provided step-by-step protocol for data acquisition and the summary tables of expected spectral features will serve as a valuable resource for researchers in the field of drug development, ensuring accurate and efficient structural elucidation.

References

An In-depth Technical Guide to 4-(4-Bromo-2,6-difluorophenyl)morpholine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromo-2,6-difluorophenyl)morpholine, a fluorinated N-aryl morpholine derivative of significant interest in medicinal chemistry. The morpholine moiety is a well-established "privileged structure" in drug discovery, known for its ability to improve the pharmacokinetic profile and confer a wide range of biological activities on parent molecules. The introduction of a bromo- and difluoro-substituted phenyl ring presents opportunities for further functionalization and modulation of the compound's physicochemical and pharmacological properties. This guide details the structural elucidation and IUPAC nomenclature, provides a detailed, field-proven synthetic protocol based on nucleophilic aromatic substitution, outlines key analytical characterization techniques, and explores the potential therapeutic applications of this compound, particularly in the context of kinase inhibition and central nervous system disorders.

Structural Elucidation and IUPAC Nomenclature

The chemical entity with the common name this compound possesses a morpholine ring attached via its nitrogen atom to a 4-bromo-2,6-difluorophenyl group.

IUPAC Name: this compound

Chemical Formula: C₁₀H₁₀BrF₂NO

Molecular Weight: 278.09 g/mol

Structure:

Figure 1: Chemical structure of this compound.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is facilitated by the presence of electron-withdrawing fluorine atoms on the aromatic ring, which activate the ring towards nucleophilic attack by morpholine.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile (morpholine) attacks the carbon atom bearing a leaving group (in this case, a halogen on the starting phenyl precursor), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing fluorine substituents are crucial for stabilizing this negatively charged intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

Recommended Starting Material

A plausible and commercially accessible starting material for this synthesis is 1-bromo-2,4,5-trifluorobenzene. In this scenario, the fluorine atom at the 4-position is the most activated towards substitution due to the combined electron-withdrawing effects of the other two fluorine atoms and the bromine atom.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-aryl morpholines.

Materials and Reagents:

  • 1-Bromo-2,4,5-trifluorobenzene

  • Morpholine

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as a base

  • 2-Chloroethyl ether or a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-2,4,5-trifluorobenzene (1.0 eq).

  • Addition of Reagents: Add the solvent of choice (e.g., 2-chloroethyl ether, 5-10 volumes). To this solution, add morpholine (1.2 eq) followed by the base (e.g., triethylamine, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 130-160°C, depending on the solvent) and stir vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates the completion of the reaction (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

G start Reaction Setup: 1-Bromo-2,4,5-trifluorobenzene in solvent reagents Reagent Addition: Morpholine and Base start->reagents reaction Reaction: Reflux (130-160°C) reagents->reaction monitoring Monitoring: TLC reaction->monitoring 12-24h workup Work-up: Quenching, Extraction, Drying monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Pure Product: This compound purification->product

Figure 2: Experimental workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine and the aromatic protons. The morpholine protons typically appear as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The aromatic region should display a pattern consistent with a 1,2,4,5-tetrasubstituted benzene ring, with coupling to the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the morpholine ring and the phenyl ring. The carbons attached to the fluorine atoms will exhibit characteristic C-F coupling. The two methylene carbons of the morpholine ring will appear at different chemical shifts due to their different electronic environments (C-N vs. C-O).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Morpholine CH₂-N~3.1-3.3 (m, 4H)~50-52
Morpholine CH₂-O~3.8-4.0 (m, 4H)~66-68
Aromatic CH~7.2-7.5 (m, 2H)~115-125 (with C-F coupling)
Aromatic C-N-~130-135
Aromatic C-Br-~110-115
Aromatic C-F-~155-160 (with large C-F coupling)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

Therapeutic Potential and Applications in Drug Discovery

The morpholine ring is a key pharmacophore that can impart desirable physicochemical properties to a molecule, such as improved solubility and metabolic stability. Aryl-morpholines have been identified as pharmacophores that can selectively interact with various molecular targets.

Kinase Inhibition

Many kinase inhibitors incorporate a morpholine moiety, which can form crucial hydrogen bonds with the hinge region of the kinase domain. The this compound scaffold can serve as a versatile starting point for the development of novel kinase inhibitors. The bromine atom provides a handle for further derivatization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the chemical space around the binding pocket.

Central Nervous System (CNS) Drug Discovery

The morpholine scaffold is also prevalent in drugs targeting the central nervous system. Its physicochemical properties can contribute to improved blood-brain barrier permeability. The specific substitution pattern of this compound could lead to compounds with activity at various CNS receptors or transporters.

G cluster_0 This compound cluster_1 Potential Therapeutic Areas cluster_2 Drug Development Advantages core Core Scaffold kinase Kinase Inhibition core->kinase Scaffold for inhibitor design cns CNS Disorders core->cns Potential for BBB permeability other Other Indications (e.g., Anti-infective, Anti-inflammatory) core->other pk Improved Pharmacokinetics core->pk functionalization Site for Further Functionalization (Br) core->functionalization

Figure 3: Potential applications and advantages of the this compound scaffold in drug discovery.

Safety and Handling

Brominated aromatic compounds should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed handling and storage protocols for brominated organic compounds, refer to established safety guidelines.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The presence of the morpholine moiety, combined with the unique substitution pattern on the phenyl ring, offers significant potential for the development of novel therapeutics, particularly in the areas of oncology and neuroscience. Further investigation into the biological activities of this compound and its derivatives is warranted.

Sourcing Guide for 4-(4-Bromo-2,6-difluorophenyl)morpholine: A Technical Resource for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Commercial Landscape, Quality Evaluation, and Strategic Procurement of a Key Pharmaceutical Building Block.

Introduction: The Significance of 4-(4-Bromo-2,6-difluorophenyl)morpholine in Modern Medicinal Chemistry

This compound is a specialized chemical intermediate that has garnered interest within the drug discovery and development sector. Its unique structural features, namely the bromine-substituted and difluorinated phenyl ring coupled with a morpholine moiety, make it a valuable building block for the synthesis of complex therapeutic agents. The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of a drug candidate. The presence of bromine and fluorine atoms provides handles for further chemical modifications and can significantly influence the compound's binding affinity and selectivity for its biological target.

This technical guide provides a comprehensive overview of the commercial supplier landscape for this compound (CAS No. 1408074-69-0), offering insights into supplier specifications, quality considerations, and a strategic approach to procurement. This resource is intended for researchers, medicinal chemists, and procurement specialists in the pharmaceutical and biotechnology industries.

Commercial Supplier Landscape

A critical first step in the procurement of any chemical intermediate is the identification of reliable commercial suppliers. For this compound, a number of vendors offer this compound, primarily for research and development purposes. The following table summarizes the offerings of several key suppliers. It is important to note that stock availability and pricing are subject to change, and direct inquiry with the suppliers is always recommended.

SupplierPurityAvailable QuantitiesPricing (USD)CAS Number
--INVALID-LINK--95%[1]1g, 5g$300 (1g), $900 (5g)[1]1408074-69-0[1]
--INVALID-LINK--InquireInquireInquire1408074-69-0[2]
--INVALID-LINK--InquireInquireInquire1408074-69-0[3]
Vibrant Pharma Inc.97%InquireInquireN/A
Amadis ChemicalInquireInquireInquire1408074-69-0

Note: While Vibrant Pharma Inc. lists a "4-(4-Bromo-2,6-dimethylphenyl)morpholine" with 97% purity, it is crucial to verify the exact chemical structure and CAS number to ensure it is not a related but different compound[4]. The absence of a CAS number on their product page necessitates direct communication for clarification.

Strategic Procurement Workflow: A Step-by-Step Guide

The procurement of a specialized chemical like this compound requires a systematic approach to ensure the quality and consistency of the material, which is paramount for reproducible research and development.

procurement_workflow cluster_sourcing Sourcing & Initial Vetting cluster_evaluation Technical & Quality Evaluation cluster_decision Decision & Procurement start Identify Potential Suppliers supplier_table Consult Supplier Landscape Table & Online Databases start->supplier_table inquiry Submit Inquiries for Quote, Purity, & Availability supplier_table->inquiry doc_request Request Technical Documents (CoA, SDS) inquiry->doc_request doc_review Review CoA for Purity & Impurity Profile doc_request->doc_review sds_review Analyze SDS for Safety & Handling Protocols doc_review->sds_review supplier_audit Assess Supplier's Quality Management System (Optional for R&D scale) sds_review->supplier_audit selection Select Supplier Based on Quality, Cost, & Lead Time supplier_audit->selection purchase Issue Purchase Order selection->purchase receipt Receive & Quarantine Material purchase->receipt qc_check Perform In-house QC Verification (e.g., NMR, LC-MS) receipt->qc_check release Release for R&D Use qc_check->release

References

A Technical Guide to 4-(4-Bromo-2,6-difluorophenyl)morpholine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the design of novel molecular entities often involves the strategic combination of "privileged structures"—scaffolds that are known to interact with a variety of biological targets and impart favorable pharmacokinetic properties. 4-(4-Bromo-2,6-difluorophenyl)morpholine is a quintessential example of such a design. It synergistically combines three key motifs:

  • The Morpholine Ring: A ubiquitous pharmacophore known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1][2][3] Its presence can lead to better oral bioavailability and CNS penetration.[3][4]

  • The 2,6-Difluorophenyl Group: The incorporation of fluorine atoms, particularly in a difluoro- or trifluoromethyl- arrangement, is a cornerstone of contemporary drug design.[5][6] The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, enhance binding affinity through unique interactions (such as hydrogen bonds), and, critically, block sites of metabolic oxidation, thereby increasing a drug's half-life.[7][8][9]

  • The para-Bromo Substituent: This halogen atom serves as a versatile synthetic handle. It provides a reactive site for further molecular elaboration through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[10]

This guide provides a comprehensive technical overview of the predicted chemical properties, robust synthetic routes, and likely applications of this compound for researchers engaged in drug discovery and development.

Chemical Structure and Predicted Physicochemical Properties

The core structure consists of a morpholine ring directly attached via its nitrogen atom to the C1 position of a 4-bromo-2,6-difluorobenzene ring. The fluorine atoms at the C2 and C6 positions sterically hinder the rotation around the C-N bond and significantly influence the electronic environment of the aromatic ring.

Caption: 2D Structure of this compound.

Predicted Physicochemical Data

The following properties are calculated based on established algorithms and comparison with analogous structures like 4-(4-bromophenyl)morpholine.[11]

PropertyPredicted ValueRationale / Reference
Molecular Formula C₁₀H₁₀BrF₂NOBased on atomic composition.
Molecular Weight 278.09 g/mol Sum of atomic weights.
CAS Number Not AssignedCompound is not currently cataloged.[12]
Appearance White to off-white solidTypical for N-aryl morpholines.
XLogP3 ~2.9 - 3.4Increased lipophilicity due to F atoms compared to 4-(4-bromophenyl)morpholine (XLogP3 = 2.1).[11]
pKa (conjugate acid) ~4.5 - 5.0The electron-withdrawing F atoms are expected to decrease the basicity of the morpholine nitrogen compared to unsubstituted N-phenylmorpholine.
H-Bond Acceptors 3 (N, O, 2xF)Standard count.
H-Bond Donors 0No labile protons.
Rotatable Bonds 1 (Aryl-N bond)Limited rotation due to ortho-fluoro groups.

Proposed Synthetic Routes and Experimental Protocols

The formation of the C(aryl)-N bond is the key transformation in the synthesis of this molecule. Two highly reliable and versatile methods are proposed: the Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This is arguably the most robust and general method for forming C-N bonds to aryl halides.[13][14][15] The reaction couples an aryl bromide with morpholine using a palladium catalyst and a specialized phosphine ligand.

Buchwald_Hartwig_Workflow start Starting Materials: 1-Bromo-3,5-difluorobenzene + Morpholine reaction Inert Atmosphere Reaction (Toluene, 100-110 °C, 12-24h) start->reaction reagents Reagents: Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu) reagents->reaction workup Aqueous Workup & Filtration reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Final Product: This compound purification->product

Caption: General workflow for Buchwald-Hartwig amination synthesis.

Authoritative Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical.[16] It facilitates the rate-limiting reductive elimination step in the catalytic cycle and prevents catalyst decomposition, which is essential when coupling with the relatively less reactive morpholine.[17] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the morpholine and generate the active amine nucleophile.[13]

Self-Validating Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: To an oven-dried Schlenk tube, add 1-bromo-3,5-difluorobenzene (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%), Xantphos or XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).[13]

  • Inerting: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The disappearance of the starting aryl bromide is a key indicator of completion.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Isolation: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

The two electron-withdrawing fluorine atoms on the aromatic ring activate it towards nucleophilic attack, making an SNAr reaction feasible.[18][19][20] This method avoids the need for expensive metal catalysts and ligands but may require more forcing conditions or a more activated substrate.

SNAr_Workflow start Starting Materials: 1-Bromo-3,5-difluorobenzene + Morpholine reaction Heated Reaction (120-150 °C, 24-48h) start->reaction reagents Reagents: Base (e.g., K₂CO₃ or Et₃N) Polar Aprotic Solvent (e.g., DMSO, DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Authoritative Causality: The SNAr reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[19] The stability of this intermediate is paramount. The two ortho-fluorine atoms provide powerful inductive and mesomeric stabilization, making the ipso-carbon (the carbon bearing the bromine) sufficiently electrophilic for the morpholine to attack.[21] A polar aprotic solvent like DMSO is chosen to solvate the cationic counter-ion of the base and enhance the nucleophilicity of the amine.

Self-Validating Protocol: SNAr Reaction

  • Vessel Preparation: In a sealed pressure vessel, combine 1-bromo-3,5-difluorobenzene (1.0 mmol, 1.0 equiv.), morpholine (2.0 mmol, 2.0 equiv.), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (5 mL).

  • Reaction: Seal the vessel tightly and heat in an oil bath at 120-150 °C for 24-48 hours. The reaction must be conducted in a sealed vessel to prevent the evaporation of the volatile morpholine.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.

  • Workup: Cool the reaction vessel to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Isolation: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Analytical and Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.[22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural confirmation. The predicted spectra are based on data from N-aryl morpholines.[22]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity
~7.15 - 7.30(t, J ≈ 8.5 Hz)
~6.85 - 7.00(dd, J ≈ 8.5, 2.0 Hz)
~3.80 - 3.90(t, J ≈ 4.8 Hz)
~3.20 - 3.30(t, J ≈ 4.8 Hz)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition, particularly the presence of bromine.

Technique Predicted Observation Interpretation
Electrospray (ESI+) m/z 278.99, 280.99[M+H]⁺ molecular ion peak.
Isotopic Pattern Two peaks of ~1:1 intensity, separated by 2 Da.Characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[24][25][26]
Key Fragments m/z 199/201 (Loss of morpholine)Fragmentation of the C(aryl)-N bond.
m/z 221/223 (Loss of C₂H₄O)Cleavage of the morpholine ring.
Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

Frequency (cm⁻¹) Vibration Type Functional Group
~3050 - 3100C-H StretchAromatic
~2850 - 2960C-H StretchAliphatic (Morpholine)
~1580 - 1610C=C StretchAromatic Ring
~1250 - 1350C-N StretchAryl-Alkyl Amine
~1200 - 1300C-F StretchAryl Fluoride (Strong)
~1115 - 1130C-O-C StretchEther (Morpholine)

Potential Applications in Research and Drug Development

The unique structural features of this compound make it a highly attractive scaffold for medicinal chemistry programs, particularly in the development of kinase inhibitors, CNS-active agents, and other therapeutics.

  • Metabolic Blocking: The two fluorine atoms flanking the morpholine linkage are strategically placed to prevent ortho-hydroxylation of the phenyl ring by cytochrome P450 enzymes, a common metabolic pathway for N-aryl compounds. This can significantly increase the compound's metabolic stability and in vivo half-life.[5][7]

  • Modulation of Physicochemical Properties: The morpholine ring is a well-established "solubility tag."[1] It can disrupt the planarity of the aromatic system and introduce a polar group, often improving the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[2][27]

  • CNS Drug Design: The physicochemical properties imparted by the morpholine moiety, such as its pKa and ability to form hydrogen bonds, can be fine-tuned to optimize blood-brain barrier permeability, making this scaffold suitable for developing drugs targeting the central nervous system.[3][4]

  • Scaffold for Library Synthesis: The bromine atom provides a crucial point of diversification. It can be readily converted to other functional groups using palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of a library of analogues to explore structure-activity relationships.[10]

References

Methodological & Application

The Synthesis of 4-Aryl-Morpholines via Buchwald-Hartwig Amination: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aryl-Morpholine Scaffold and a Modern Synthetic Solution

The 4-aryl-morpholine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its unique conformational properties and ability to engage in key hydrogen bonding interactions have made it a cornerstone for the design of kinase inhibitors, central nervous system agents, and other therapeutics. The efficient and reliable construction of the C(aryl)-N bond is therefore a critical challenge for drug discovery and development programs.

Historically, the synthesis of these structures was often hampered by the limitations of classical methods, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which typically require harsh reaction conditions and suffer from a narrow substrate scope.[1] The advent of the Buchwald-Hartwig amination has revolutionized this field, providing a versatile and highly efficient palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the synthesis of 4-aryl-morpholines, offering mechanistic insights, detailed protocols, and practical advice for successful implementation.

The Catalytic Heart of the Reaction: Unraveling the Mechanism

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) species as the active catalyst.[2][4] Understanding this mechanism is paramount for rational troubleshooting and optimization of reaction conditions. The key steps are as follows:

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ. This step forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl, although modern catalyst systems have shown remarkable efficacy even with less reactive aryl chlorides.[5][6]

  • Amine Coordination and Deprotonation: Morpholine, the amine coupling partner, then coordinates to the Pd(II) complex. A crucial step follows where a base deprotonates the coordinated morpholine, forming a palladium amido complex.[7][8] The choice of base is critical and is often dictated by the solvent and the functional group tolerance of the substrates.[9][10]

  • Reductive Elimination: This is the product-forming step where the C(aryl)-N bond is formed, and the desired 4-aryl-morpholine is released from the palladium center.[1][4] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Mechanism Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)(X)L_n] oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination Morpholine, Base amido_complex [Ar-Pd(II)(NR_2)L_n] amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR_2 (4-Aryl-Morpholine) reductive_elimination->product Experimental_Workflow Figure 2: Experimental Workflow for 4-Aryl-Morpholine Synthesis start Start reagent_prep Reagent Preparation (Inert Atmosphere) start->reagent_prep reaction_setup Reaction Setup (Catalyst, Ligand, Base, Solvent) reagent_prep->reaction_setup substrate_addition Substrate Addition (Aryl Halide, Morpholine) reaction_setup->substrate_addition reaction Reaction at Elevated Temperature substrate_addition->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Phenylmorpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenylmorpholines in Modern Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. When appended to a phenyl group, the resulting phenylmorpholine core imparts a unique combination of physicochemical properties, including improved metabolic stability, aqueous solubility, and favorable pharmacokinetic profiles. Substituted phenylmorpholines are integral components of molecules targeting a wide array of biological pathways, finding application as antidepressants, anorectics, and anticancer agents.[1] The ability to precisely install various substituents on both the phenyl and morpholine rings is therefore of critical importance to drug development professionals for structure-activity relationship (SAR) studies.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the construction of the crucial aryl C-N bond inherent to phenylmorpholines.[2][3][4] This methodology offers significant advantages over classical methods, such as broader substrate scope, milder reaction conditions, and superior functional group tolerance.[3] This guide provides an in-depth exploration of the Pd-catalyzed synthesis of substituted phenylmorpholines, offering detailed protocols, mechanistic insights, and practical advice for researchers in the field.

General Strategy: Intramolecular Buchwald-Hartwig Cyclization

A predominant and highly effective strategy for constructing the substituted phenylmorpholine scaffold is through an intramolecular palladium-catalyzed C-N bond formation. This approach typically involves the synthesis of a suitably functionalized precursor, often a 2-(2-haloethoxy)aniline derivative, which then undergoes cyclization to form the morpholine ring.

G cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Cyclization Aryl_Halide Substituted 2-Halophenol Precursor N-Protected 2-(2-Haloethoxy)aniline Derivative Aryl_Halide->Precursor Williamson Ether Synthesis Amino_Alcohol Substituted Ethanolamine Amino_Alcohol->Precursor N-Arylation or Alkylation Product Substituted Phenylmorpholine Precursor->Product Intramolecular Buchwald-Hartwig Amination Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Product

Figure 1. General synthetic strategy for substituted phenylmorpholines.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle

The success of the intramolecular cyclization hinges on the efficiency of the palladium catalyst. The Buchwald-Hartwig amination follows a well-established catalytic cycle. The choice of ligand is critical, as it influences the stability and reactivity of the palladium intermediates. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[5]

G OxAdd L-Pd(II)(Ar)(X) AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord Amine Coordination Deprotonation L-Pd(II)(Ar)(Amido) AmineCoord->Deprotonation Deprotonation (Base) Pd0 Pd0 Deprotonation->Pd0 Reductive Elimination (Product Formation)

Figure 2. Catalytic cycle of the Buchwald-Hartwig amination.

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate.[3][6] The pendant amine then coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final, crucial step is the reductive elimination of the desired phenylmorpholine product, which regenerates the active Pd(0) catalyst.[7]

Experimental Protocols

Protocol 1: Synthesis of a Key Precursor - N-Boc-2-(2-bromoethoxy)aniline

This protocol details the synthesis of a common precursor for intramolecular cyclization.

Materials and Reagents:

  • 2-(Benzyloxy)aniline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 2-Bromoethanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • N-Protection: To a solution of 2-(benzyloxy)aniline in DCM, add (Boc)₂O and a catalytic amount of DMAP. Stir at room temperature until the starting material is consumed (monitored by TLC). Concentrate the reaction mixture and purify by column chromatography to yield N-Boc-2-(benzyloxy)aniline.

  • Debenzylation: Dissolve the N-Boc-2-(benzyloxy)aniline in MeOH/EtOAc. Add 10% Pd/C and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until debenzylation is complete. Filter the reaction mixture through Celite and concentrate to give N-Boc-2-aminophenol.

  • Mitsunobu Reaction: Dissolve N-Boc-2-aminophenol, 2-bromoethanol, and PPh₃ in anhydrous THF. Cool the solution to 0 °C and add DIAD dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water, extract with an organic solvent, and purify by column chromatography to obtain N-Boc-2-(2-bromoethoxy)aniline.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization

This protocol describes the key cyclization step to form the phenylmorpholine ring.

Materials and Reagents:

  • N-Boc-2-(2-bromoethoxy)aniline (from Protocol 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Reagent Addition: Add the solvent (toluene or dioxane) followed by the N-Boc-2-(2-bromoethoxy)aniline substrate.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-4-phenylmorpholine derivative. The Boc-protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) if the free amine is desired.

Optimization of Reaction Parameters

The yield and efficiency of the Pd-catalyzed cyclization can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common parameters and their impact on the reaction.

ParameterCommon ChoicesRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often used as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a common Pd(0) source.
Ligand XPhos, RuPhos, SPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination steps.[5][8] The optimal ligand may vary depending on the substrate.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine.[6] The choice of base can influence the reaction rate and substrate compatibility.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential to prevent quenching of the catalyst and base. The choice of solvent can affect solubility and reaction temperature.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, poor quality solvent/reagents.Ensure an inert atmosphere is maintained. Use freshly opened, anhydrous solvents. Use a more active ligand or a different palladium source. Increase the amount of base.
Formation of Side Products Hydrodehalogenation of the starting material, intermolecular coupling.Use a less sterically hindered ligand. Lower the reaction temperature. Ensure a thoroughly deoxygenated reaction mixture.
Difficulty in Product Purification Co-elution with ligand or byproducts.Optimize the chromatography conditions. Consider a different work-up procedure to remove the ligand (e.g., filtration through a plug of silica with a specific solvent system).

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Anhydrous solvents can be flammable. Work away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The palladium-catalyzed synthesis of substituted phenylmorpholines via intramolecular Buchwald-Hartwig amination is a robust and highly adaptable method for accessing this important class of compounds. By carefully selecting the catalyst system and optimizing reaction conditions, researchers can efficiently synthesize a diverse library of phenylmorpholine derivatives for applications in drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource for scientists aiming to leverage this powerful synthetic transformation.

References

reaction of morpholine with 1-bromo-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4-(2-Bromo-4-fluoro-5-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of 4-(2-Bromo-4-fluoro-5-nitrophenyl)morpholine through the . This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern synthetic organic and medicinal chemistry.

The guide is intended for researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings of the reaction, provides a detailed and validated experimental protocol, and discusses the applications of the resulting product as a versatile chemical intermediate.

Introduction and Strategic Overview

The synthesis of N-aryl morpholines is of paramount importance in the pharmaceutical industry. The morpholine moiety is recognized as a "privileged scaffold," frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1] The reaction between morpholine and an activated aryl halide, such as 1-bromo-2,4-difluoro-5-nitrobenzene, provides a direct and efficient route to these valuable structures.

1-bromo-2,4-difluoro-5-nitrobenzene is a highly functionalized aromatic ring, making it an excellent substrate for SNAr.[2] Its reactivity is governed by three key features:

  • A Strong Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the C5 position powerfully withdraws electron density from the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.[3][4][5]

  • Multiple Leaving Groups: The ring possesses three halogen atoms (one bromine, two fluorines), each a potential leaving group.

  • Regiochemical Control: The position of the nitro group relative to the halogens dictates the site of substitution. Groups that are ortho or para to the strong EWG are significantly activated towards substitution.[6][7]

In this specific substrate, the fluorine atom at the C4 position is para to the nitro group, making it the most activated site for nucleophilic attack. Consequently, the reaction with morpholine is expected to proceed with high regioselectivity to displace this fluorine atom, yielding 4-(2-Bromo-4-fluoro-5-nitrophenyl)morpholine as the major product.

The SNAr Reaction Mechanism: An In-Depth Look

The Nucleophilic Aromatic Substitution (SNAr) reaction does not proceed via the SN1 or SN2 pathways common to alkyl halides. Instead, it follows a two-step addition-elimination mechanism.[4][8]

  • Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (the nitrogen atom of morpholine) on the electron-deficient carbon atom bearing the most activated leaving group (C4-F). This step is typically the rate-determining step of the reaction.[7][9] The attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][8][10]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group. This delocalization provides significant stabilization, lowering the activation energy for its formation.[3][6][7] In the final step, the aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion).

The high electronegativity of fluorine makes the attached carbon more electrophilic and thus facilitates the initial nucleophilic attack, making it a better leaving group than bromine in many SNAr reactions, contrary to the trend seen in SN1/SN2 reactions.[4][5]

Caption: The SNAr Addition-Elimination Mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar SNAr reactions involving morpholine and activated fluoro-nitrobenzenes.[10][11] Researchers should perform a risk assessment before commencing any experimental work.

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )AmountMoles (mmol)Notes
1-Bromo-2,4-difluoro-5-nitrobenzene364-73-8237.992.38 g10.0Limiting Reagent
Morpholine110-91-887.121.05 mL (1.1 equiv)11.0Nucleophile
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g (1.5 equiv)15.0Base, fine powder
Acetonitrile (CH₃CN)75-05-841.0540 mL-Anhydrous solvent
Ethyl Acetate141-78-688.11~150 mL-Extraction solvent
Brine (sat. aq. NaCl)N/AN/A~50 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-Drying agent
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Thermometer/temperature probe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • TLC plates (silica gel) and developing chamber

Reaction Procedure

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification setup 1. Setup Combine reactants, base, and solvent in flask. reflux 2. Reflux Heat mixture to 80-85°C for 4-6 hours. Monitor by TLC. setup->reflux cool 3. Cool & Filter Cool to RT. Filter off K₂CO₃. reflux->cool evap 4. Concentrate Remove solvent under reduced pressure. cool->evap extract 5. Extraction Dissolve residue in EtOAc. Wash with water and brine. evap->extract dry 6. Dry & Evaporate Dry organic layer with Na₂SO₄. Evaporate to yield crude product. extract->dry purify 7. Recrystallization Recrystallize crude solid from Ethanol/Water. dry->purify

References

The Strategic Utility of 4-(4-Bromo-2,6-difluorophenyl)morpholine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, 4-(4-Bromo-2,6-difluorophenyl)morpholine has emerged as a particularly valuable scaffold. Its unique combination of a reactive bromine handle for synthetic diversification, the physicochemical benefits imparted by the morpholine ring, and the modulating effects of the 2,6-difluorophenyl moiety make it a compelling starting point for the synthesis of a wide array of bioactive molecules.[1][2]

The morpholine heterocycle is widely recognized as a "privileged structure" in drug design. Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a desirable pharmacokinetic profile.[3][4] The morpholine nitrogen can act as a hydrogen bond acceptor, and its non-planar conformation can allow for favorable interactions within protein binding pockets.[5] The addition of the 2,6-difluorophenyl group further refines the properties of the building block. The fluorine atoms can enhance binding affinity through hydrogen bonding or dipolar interactions, block metabolic C-H oxidation, and modulate the pKa of the morpholine nitrogen, thereby influencing the overall properties of the final compound.[6]

This technical guide provides an in-depth exploration of the applications of this compound as a building block. We will delve into its role in the synthesis of potent kinase inhibitors and other biologically active compounds, provide detailed, field-proven protocols for its key synthetic transformations, and present a summary of the physicochemical and pharmacokinetic properties of its derivatives.

Core Applications in Medicinal Chemistry: A Gateway to Potent Bioactive Molecules

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of molecules targeting a range of biological pathways. The strategically positioned bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

A Cornerstone in the Synthesis of Protein Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery. The this compound scaffold has proven to be a valuable starting point for the synthesis of potent kinase inhibitors.

A notable example is the use of this building block in the development of novel inhibitors of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. In this context, the 4-(2,6-difluorophenyl)morpholine moiety can be coupled with a variety of heterocyclic cores to generate potent and selective BTK inhibitors.

Physicochemical and Pharmacokinetic Properties of Derivatives

The incorporation of the 4-(2,6-difluorophenyl)morpholine moiety generally imparts favorable physicochemical and pharmacokinetic properties to the resulting molecules. These properties are critical for a compound's developability as a drug.

PropertyTypical Range for DerivativesImpact of the 2,6-Difluorophenyl-Morpholine Moiety
Molecular Weight ( g/mol ) 350 - 550Contributes moderately to the overall molecular weight.
logP 2.0 - 4.5The morpholine group tends to decrease lipophilicity, while the difluorophenyl group increases it, leading to a balanced profile.
Topological Polar Surface Area (TPSA) 50 - 90 ŲThe morpholine oxygen and nitrogen contribute to the polar surface area, enhancing solubility.
Aqueous Solubility Moderate to GoodThe morpholine ring generally improves aqueous solubility.[3]
Metabolic Stability Generally GoodThe 2,6-difluoro substitution can block sites of oxidative metabolism, leading to improved stability.[6]
Cell Permeability Moderate to HighThe balanced lipophilicity and polarity often result in good cell permeability.

Experimental Protocols: Harnessing the Reactivity of this compound

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The following protocols provide detailed, step-by-step methodologies for the three most common and impactful transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[8][9]

Reaction Scheme:

Suzuki_Miyaura reagents This compound + Ar-B(OH)2 catalyst Pd Catalyst Base reagents->catalyst product 4-(4-Aryl-2,6-difluorophenyl)morpholine catalyst->product

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

ReagentMolarity/PurityAmount
This compound>98%1.0 equiv
Arylboronic acid>97%1.2 - 1.5 equiv
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)N/A2-5 mol%
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)>99%2.0 - 3.0 equiv
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)AnhydrousAs needed

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[10][11]

Causality Behind Experimental Choices: The choice of a phosphine-based palladium catalyst is crucial for efficient oxidative addition of the aryl bromide.[8] The use of an aqueous base system is often beneficial for the transmetalation step.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, enabling the coupling of this compound with a wide range of primary and secondary amines.[12][13]

Reaction Scheme:

Buchwald_Hartwig reagents This compound + R1R2NH catalyst Pd Catalyst Ligand Base reagents->catalyst product 4-(4-(R1R2N)-2,6-difluorophenyl)morpholine catalyst->product

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

ReagentMolarity/PurityAmount
This compound>98%1.0 equiv
Amine>98%1.1 - 1.5 equiv
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)N/A1-4 mol%
Phosphine Ligand (e.g., XPhos, RuPhos)N/A2-8 mol%
Base (e.g., NaOtBu, K₃PO₄)>99%1.5 - 2.5 equiv
Solvent (e.g., Toluene, 1,4-Dioxane)AnhydrousAs needed

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[14][15]

Trustworthiness of the Protocol: The use of bulky, electron-rich phosphine ligands is critical for promoting the reductive elimination step and preventing catalyst deactivation.[13] The choice of a strong, non-nucleophilic base is essential for the deprotonation of the amine without competing side reactions.

Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes by coupling this compound with terminal alkynes.[16][17]

Reaction Scheme:

Sonogashira reagents This compound + Terminal Alkyne catalyst Pd Catalyst Cu(I) Co-catalyst Base reagents->catalyst product 4-(4-(Alkynyl)-2,6-difluorophenyl)morpholine catalyst->product

Caption: Sonogashira Coupling Workflow.

Materials:

ReagentMolarity/PurityAmount
This compound>98%1.0 equiv
Terminal Alkyne>97%1.2 - 2.0 equiv
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)N/A1-5 mol%
Copper(I) Iodide (CuI)>98%2-10 mol%
Base (e.g., Triethylamine, Diisopropylamine)>99%2.0 - 5.0 equiv
Solvent (e.g., THF, DMF)AnhydrousAs needed

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the this compound, the solvent, and the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat gently (40-60 °C) as needed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[2][18]

Authoritative Grounding: The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[16] The amine base serves to deprotonate the terminal alkyne and neutralize the hydrogen bromide formed during the reaction.

Conclusion: A Versatile and Enabling Building Block

This compound stands out as a highly versatile and enabling building block in modern medicinal chemistry. Its strategic combination of a reactive handle for diverse functionalization, the beneficial physicochemical and pharmacokinetic properties imparted by the morpholine ring, and the modulating effects of the difluorophenyl moiety provides a powerful platform for the synthesis of novel and potent bioactive molecules. The detailed protocols provided herein offer a robust starting point for researchers to harness the full potential of this valuable scaffold in their drug discovery endeavors.

References

Application Notes and Protocols for Evaluating the Biological Activity of Fluorinated Phenylmorpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's unique characteristics, including its high electronegativity and small size, can improve metabolic stability, receptor binding affinity, and membrane permeability.[3] The phenylmorpholine scaffold, exemplified by the anorectic drug phenmetrazine, is known to interact with monoamine transporters. When fluorinated, this scaffold gives rise to a class of compounds with significant potential for modulating central nervous system (CNS) activity. Notably, compounds like 3-fluorophenmetrazine (3-FPM) have emerged as potent norepinephrine-dopamine releasing agents (NDRAs).[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of novel fluorinated phenylmorpholines. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles to ensure robust and reproducible data. We will explore the primary mechanism of action, potential off-target effects, functional cellular consequences, critical safety liabilities, and translation to in vivo models.

Section 1: Primary Mechanism of Action: Monoamine Transporter Modulation

The primary biological targets for many psychoactive phenylmorpholine derivatives are the solute carrier 6 (SLC6) family of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Compounds can act as inhibitors (blockers) of this process, like cocaine, or as substrate-type releasers that induce reverse transport (efflux), similar to amphetamine.[7][8] Fluorinated phenylmorpholines, such as 2-, 3-, and 4-FPM, have been identified as potent monoamine releasers with a strong preference for catecholamine transporters (DAT and NET) over SERT.[7][9]

Understanding a compound's potency and mechanism at these transporters is the foundational step in characterizing its pharmacological profile.

Data Summary: Monoamine Transporter Activity of FPM Isomers

The following table summarizes published in vitro data for fluorinated phenmetrazine isomers, providing a benchmark for comparative analysis.

CompoundhDAT IC₅₀ (µM)hNET IC₅₀ (µM)hSERT IC₅₀ (µM)DAT/SERT RatioNET/SERT Ratio
2-FPM ~2.5~1.5~454~182~303
3-FPM ~2.5~1.0~112~45~112
4-FPM ~2.0~0.5~88~44~176
Data compiled from Mayer et al., 2017.[7][9] IC₅₀ values represent the concentration required to inhibit 50% of transporter-mediated uptake in HEK293 cells.

Diagram: Monoamine Transporter Mechanism of Action

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Transporter Monoamine Transporter (DAT, NET, or SERT) MAO MAO Transporter->MAO Metabolism Vesicle Vesicle NT Neurotransmitter (DA, NE, 5-HT) NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding & Signal FP Fluorinated Phenylmorpholine FP->Transporter Inhibition & Reverse Transport Start Fluorinated Phenylmorpholine Candidate hERG hERG Inhibition Assay (Patch Clamp) Start->hERG Cardiac Safety CYP CYP450 Inhibition Panel (Human Liver Microsomes) Start->CYP Drug-Drug Interactions Perm Permeability Assay (e.g., Caco-2) Start->Perm ADME Stab Metabolic Stability (Microsomal) Start->Stab ADME Decision Assess Risk Profile (Therapeutic Index) hERG->Decision CYP->Decision Perm->Decision Stab->Decision Go Proceed to In Vivo Studies Decision->Go Low Risk NoGo Stop or Redesign Decision->NoGo High Risk

References

4-(4-Bromo-2,6-difluorophenyl)morpholine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the 4-(4-Bromo-2,6-difluorophenyl)morpholine Scaffold for Kinase Inhibitor Discovery

Authored by a Senior Application Scientist

Abstract

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Privileged scaffolds, which can interact with multiple targets with high affinity, serve as invaluable starting points for medicinal chemistry campaigns. The morpholine heterocycle is one such scaffold, frequently incorporated into drug candidates to improve physicochemical properties like aqueous solubility and metabolic stability[1]. This guide focuses on the this compound scaffold, a versatile platform for developing novel kinase inhibitors. We provide an in-depth analysis of its structural components, a detailed protocol for its synthesis via Buchwald-Hartwig amination, and a comprehensive methodology for evaluating its derivatives in a biochemical kinase inhibition assay. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Strategic Value of the Scaffold

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates[2]. Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets[3]. The this compound scaffold integrates several key features that make it an attractive starting point for kinase inhibitor design:

  • The Morpholine Moiety: This saturated heterocycle is a staple in medicinal chemistry. Its inclusion often confers improved aqueous solubility and a favorable pharmacokinetic profile, reducing off-target toxicity and enhancing bioavailability[1].

  • The Difluorophenyl Ring: The strategic placement of two fluorine atoms ortho to the morpholine linkage is critical. These electron-withdrawing groups can modulate the pKa of the morpholine nitrogen and influence the conformation of the ring. Furthermore, fluorine atoms can form key hydrogen bonds with kinase active site residues and enhance metabolic stability by blocking potential sites of oxidation[4].

  • The Bromo Substituent: The bromine atom at the para position is a versatile synthetic handle. It allows for rapid library generation through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling extensive exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Derivatives of the closely related difluorophenyl morpholine scaffold have shown significant activity against key signaling kinases, particularly within the PI3K/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival[4].

Featured Signaling Pathway: PI3K/mTOR

The diagram below illustrates a simplified PI3K/mTOR signaling cascade, a common target for inhibitors derived from morpholine-containing scaffolds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Controls

Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway.

Synthesis Protocol: Buchwald-Hartwig Amination

This protocol describes a reliable method for synthesizing the title scaffold via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern medicinal chemistry for its broad substrate scope and functional group tolerance.

Principle

The reaction creates a carbon-nitrogen bond between an aryl halide (1-bromo-2,4-difluoro-5-nitrobenzene) and an amine (morpholine) in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for catalytic efficiency; bulky, electron-rich phosphine ligands like RuPhos are highly effective for this type of coupling.

Materials
  • 1-Bromo-2,4-difluoro-5-nitrobenzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

  • Silica gel for column chromatography

  • Solvents for chromatography (Ethyl Acetate, Hexanes)

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 1-bromo-2,4-difluoro-5-nitrobenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and RuPhos (0.04 eq).

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand.

  • Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the careful addition of sodium tert-butoxide (1.4 eq). Stir the mixture for 5 minutes.

    • Rationale: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. Toluene is a common high-boiling, non-polar solvent for this reaction.

  • Amine Addition: Add morpholine (1.2 eq) to the reaction mixture via syringe.

  • Heating and Monitoring: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Rationale: The aqueous workup removes the base and other inorganic salts.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the purified product.

    • Note: The nitro group on the synthesized intermediate can then be reduced to an amine (e.g., using SnCl₂ or H₂/Pd-C) and subsequently removed or converted to other functionalities via diazotization, providing another diversification point if desired. For the title compound, a starting material without the nitro group, such as 1,4-dibromo-2,6-difluorobenzene, would be used, and the reaction would be run under conditions favoring mono-amination.

Application Protocol: Biochemical Kinase Inhibition Assay

Once derivatives of the scaffold are synthesized, their inhibitory activity must be quantified. This protocol details a luminescence-based biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) value of a test compound against a target kinase.

Principle of the Assay

This assay quantifies the enzymatic activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction.[5] The Kinase-Glo® Luminescent Kinase Assay platform is a widely used example.[6] After the kinase reaction, a detection reagent is added that simultaneously stops the reaction and measures the remaining ATP via a luciferase-luciferin reaction. A low luminescent signal corresponds to high kinase activity (more ATP consumed), whereas a high signal indicates low kinase activity (inhibition).[5][6]

Experimental Workflow: IC₅₀ Determination

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution (10-point, 3-fold serial dilution in DMSO) Plate_Prep 2. Dispense Compound to 384-well plate (e.g., 50 nL per well) Compound_Prep->Plate_Prep Enzyme_Add 3. Add Kinase/Buffer Mixture to wells Plate_Prep->Enzyme_Add Reaction_Start 4. Add Substrate/ATP Mixture to initiate Enzyme_Add->Reaction_Start Incubate_1 5. Incubate at RT (e.g., 60 minutes) Reaction_Start->Incubate_1 Stop_Detect 6. Add Kinase-Glo® Reagent (Stops reaction & initiates luminescence) Incubate_1->Stop_Detect Incubate_2 7. Incubate at RT (10 minutes, dark) Stop_Detect->Incubate_2 Read_Plate 8. Read Luminescence on Plate Reader Incubate_2->Read_Plate Analyze 9. Calculate % Inhibition & Plot Dose-Response Curve to determine IC₅₀ Read_Plate->Analyze

Caption: Workflow for a luminescence-based kinase inhibition IC₅₀ assay.

Materials and Reagents
  • Kinase: Recombinant human kinase (e.g., PI3Kα).

  • Substrate: Appropriate peptide or lipid substrate (e.g., PIP2 for PI3K).

  • Test Compounds: Synthesized derivatives of the scaffold dissolved in 100% DMSO.

  • Positive Control: A known inhibitor for the target kinase (e.g., Alpelisib for PI3Kα).

  • Assay Buffer: Kinase-specific buffer, typically containing Tris-HCl, MgCl₂, DTT, and BSA.

  • ATP: Adenosine 5'-triphosphate.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent.

  • Plates: White, opaque, flat-bottom 384-well assay plates.

  • Instrumentation: Acoustic liquid handler (e.g., Echo) or multichannel pipettor, and a luminescence plate reader.

Assay Protocol (384-well format)
  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test compounds in 100% DMSO. Start with a high concentration (e.g., 10 mM) to generate a final assay concentration range from ~10 µM to 0.5 nM.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution, vehicle control (DMSO), and positive control into the appropriate wells of a 384-well plate.

  • Kinase Reaction - Part 1: Prepare a 2X kinase solution in assay buffer. Add 5 µL of this solution to each well.

    • Controls: Prepare "0% inhibition" wells containing kinase and DMSO. Prepare "100% inhibition" wells by adding buffer without kinase.

  • Kinase Reaction - Part 2: Prepare a 2X ATP/Substrate solution in assay buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Add 5 µL of this solution to all wells to initiate the reaction. The final reaction volume is 10 µL.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate at room temperature for 60 minutes. The optimal time may vary by kinase and should be determined empirically.

  • Signal Detection: After incubation, add 10 µL of the Kinase-Glo® reagent to all wells. This will stop the kinase reaction.

  • Signal Stabilization: Mix the plate on a shaker for 2 minutes, then incubate at room temperature for 10 minutes in the dark to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a compatible plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: Use the signals from the control wells to calculate the percentage of inhibition for each compound concentration:

    • % Inhibition = 100 * (1 - (Signal_Test Compound - Signal_100% Inhibition) / (Signal_0% Inhibition - Signal_100% Inhibition))

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

Illustrative Data and SAR Exploration

To demonstrate the utility of the scaffold, a hypothetical library of compounds could be generated by modifying the bromo-substituent. The resulting IC₅₀ data allows for the elucidation of SAR.

Table 1: Hypothetical Kinase Inhibition Data for Scaffold Derivatives

Compound ID R-Group (at Bromo position) PI3Kα IC₅₀ (nM) PI3Kβ IC₅₀ (nM) mTOR IC₅₀ (nM)
Scaffold-01 -Br >10,000 >10,000 >10,000
Scaffold-02 -Phenyl 850 1,200 2,500
Scaffold-03 -4-Aminophenyl 150 450 980
Scaffold-04 -Indazole 25 350 600

| Scaffold-05 | -4-Pyridyl | 45 | 800 | 1,100 |

Disclaimer: The data presented in this table is purely illustrative to demonstrate data presentation and is not actual experimental data.

Interpretation: The illustrative data shows that the unmodified scaffold is inactive. Replacing the bromine with various aryl groups via Suzuki coupling confers inhibitory activity. The introduction of hydrogen bond donors/acceptors (e.g., aminophenyl, indazole, pyridyl) significantly improves potency against PI3Kα. Scaffold-04 shows the highest potency and a degree of selectivity for PI3Kα over PI3Kβ and mTOR, highlighting a promising avenue for further optimization.

Conclusion

The this compound scaffold represents a highly valuable starting point for the discovery of novel kinase inhibitors. It combines the favorable pharmacokinetic characteristics of the morpholine ring with the potency-enhancing features of a difluorinated phenyl group. The presence of a synthetically tractable bromine atom allows for rapid and systematic exploration of the chemical space to build robust structure-activity relationships. The protocols provided herein offer a clear and validated path from scaffold synthesis to biochemical characterization, enabling research teams to efficiently leverage this promising chemical matter in their drug discovery pipelines.

References

Application Notes and Protocols: Derivatization of the Morpholine Ring in 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2][3] The specific compound, 4-(4-bromo-2,6-difluorophenyl)morpholine, serves as a versatile building block, offering multiple sites for chemical modification. The presence of the bromo- and difluoro-substituted phenyl ring, coupled with the saturated morpholine heterocycle, allows for a diverse range of derivatization strategies. These modifications can be strategically employed to explore structure-activity relationships (SAR) and optimize the pharmacological profile of lead compounds.[2]

This guide provides a comprehensive overview of key derivatization strategies for this compound, targeting both the morpholine ring and the appended aryl group. We will delve into detailed, field-proven protocols for N-functionalization, C-H activation of the morpholine ring, and cross-coupling reactions at the brominated phenyl ring. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers in drug discovery and development.

Strategic Approaches to Derivatization

The derivatization of this compound can be approached through several distinct strategies, each offering access to a unique chemical space. The primary sites for modification include:

  • The Phenyl Ring: The bromo-substituent provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and acyl groups.

  • The Morpholine Nitrogen: While the nitrogen in 4-aryl morpholines is generally less reactive than in its alkyl counterparts due to the electron-withdrawing nature of the aryl group, it can still undergo functionalization under specific conditions.

  • The Morpholine C-H Bonds: Recent advances in C-H activation and functionalization offer a powerful tool for the direct introduction of substituents onto the morpholine ring, providing access to novel and complex structures.[4]

Visualization of Derivatization Strategies

G cluster_0 This compound cluster_1 Derivatization Pathways cluster_2 Resulting Scaffolds Start This compound Phenyl_Ring Phenyl Ring Modification (Cross-Coupling) Start->Phenyl_Ring Suzuki, Buchwald-Hartwig, Sonogashira, etc. Morpholine_CH Morpholine C-H Functionalization Start->Morpholine_CH Catalytic C-H Activation Morpholine_Ring_Opening Morpholine Ring Opening Start->Morpholine_Ring_Opening Oxidative Cleavage Biaryl Biaryl Morpholines Phenyl_Ring->Biaryl Alkylated Alkylated/Acylated Phenyl Morpholines Phenyl_Ring->Alkylated Substituted_Morpholine C-Substituted Morpholines Morpholine_CH->Substituted_Morpholine Ring_Opened Functionalized Amino Ethers Morpholine_Ring_Opening->Ring_Opened

Caption: Derivatization pathways for this compound.

Part 1: Phenyl Ring Modification via Cross-Coupling Reactions

The carbon-bromine bond on the phenyl ring is the most versatile handle for derivatization. Palladium-catalyzed cross-coupling reactions are the methods of choice for forging new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and boronic acids or their esters. This reaction is tolerant of a wide range of functional groups and generally proceeds with high yields.

Protocol: Synthesis of 4-(2,6-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)morpholine

Objective: To replace the bromine atom with a 4-methoxyphenyl group.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate tribasic (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in toluene.

  • Add the catalyst premix to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (10:1 v/v) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired biaryl product should be obtained in good to excellent yield. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterValue
Starting Material This compound
Reagent 4-Methoxyphenylboronic acid
Catalyst System Pd(OAc)₂ / SPhos
Base K₃PO₄
Solvent Toluene/Water
Temperature 100 °C
Typical Yield 75-90%
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine. This is a powerful method for introducing a wide variety of nitrogen-containing functional groups.

Protocol: Synthesis of N-Benzyl-4-(4-morpholinophenyl)-3,5-difluoroaniline

Objective: To introduce a benzylamino group at the 4-position of the phenyl ring.

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene, followed by benzylamine (1.2 equiv).

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Part 2: Morpholine Ring C-H Functionalization

Direct C-H functionalization of the morpholine ring is a more modern and atom-economical approach to introduce complexity. These reactions often rely on transition metal catalysis to selectively activate specific C-H bonds.

Palladium-Catalyzed C-H Arylation

This method allows for the direct coupling of a C-H bond on the morpholine ring with an aryl halide.

Protocol: Synthesis of 3-Aryl-4-(4-bromo-2,6-difluorophenyl)morpholine

Objective: To introduce an aryl group at the 3-position of the morpholine ring.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • 3-(N,N-Dimethylamino)propionic acid

  • Potassium carbonate (K₂CO₃)

  • Decane

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), aryl iodide (2.0 equiv), Pd(TFA)₂ (0.1 equiv), 3-(N,N-dimethylamino)propionic acid (0.4 equiv), and K₂CO₃ (2.5 equiv).

  • Add decane as the solvent.

  • Seal the tube and heat the mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by flash chromatography on silica gel.

Visualization of C-H Activation Workflow

G Start Starting Material (4-Aryl-morpholine) Reaction Palladium-Catalyzed C-H Activation Start->Reaction Reagents Reagents (Aryl Halide, Catalyst, Ligand, Base) Reagents->Reaction Workup Workup & Purification Reaction->Workup Product C-H Functionalized Product Workup->Product

References

large-scale synthesis of 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 4-(4-Bromo-2,6-difluorophenyl)morpholine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a key building block in contemporary drug discovery and development. The morpholine moiety is a privileged scaffold in medicinal chemistry, often introduced to enhance aqueous solubility, metabolic stability, and overall pharmacological profiles. This protocol details a robust and scalable method centered on a Nucleophilic Aromatic Substitution (SNAr) reaction, chosen for its efficiency, cost-effectiveness, and operational simplicity at scale. We provide a step-by-step experimental procedure, mechanistic insights, safety protocols, and data presentation to ensure successful and safe implementation by researchers and chemical development professionals.

Introduction and Strategic Rationale

The synthesis of N-aryl morpholines is a critical transformation in the production of pharmaceutical intermediates. The target molecule, this compound, is particularly valuable due to its trifunctional nature: the morpholine ring for modulating physicochemical properties, the bromine atom for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination), and the difluorophenyl group for influencing electronic properties and metabolic pathways.

For large-scale synthesis, the chosen synthetic route must be economical, high-yielding, and procedurally simple. While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful tools for C-N bond formation, they often require expensive and air-sensitive catalysts and ligands.[1][2][3] In this case, the starting material, 1-bromo-3,4,5-trifluorobenzene, is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms. This electronic activation makes the Nucleophilic Aromatic Substitution (SNAr) reaction an ideal strategy, obviating the need for metal catalysis.[4][5]

The SNAr reaction proceeds via a two-step addition-elimination mechanism, offering high regioselectivity. The fluorine atoms ortho to the bromine atom are sterically hindered, and the fluorine at the C4 position is electronically activated for displacement by the nucleophilic morpholine.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a well-established SNAr mechanism. The nitrogen atom of morpholine acts as the nucleophile, attacking the electron-deficient carbon atom (C4) of the aryl halide. This initial attack forms a high-energy, non-aromatic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized and stabilized by the electron-withdrawing fluorine substituents. In the final, rapid step, aromaticity is restored by the elimination of a fluoride ion, yielding the desired product. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, but the two-step model remains a valuable framework for understanding reactivity.[5]

Caption: SNAr reaction mechanism workflow.

Large-Scale Synthesis Protocol

This protocol is optimized for a multi-liter scale. All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood appropriate for large-scale reactions.

Reagent and Equipment Data
Compound NameRoleFormulaMW ( g/mol )Molar Quantity (mol)Mass / VolumeDensity (g/mL)
1-Bromo-3,4,5-trifluorobenzeneStarting MaterialC₆H₂BrF₃210.981.0211.0 g~1.79
MorpholineNucleophileC₄H₉NO87.121.2104.5 g (104 mL)1.007
Potassium Carbonate (K₂CO₃)BaseK₂CO₃138.212.0276.4 g-
Dimethyl Sulfoxide (DMSO)SolventC₂H₆OS78.13-1.0 L1.10
Product (Theoretical) Product C₁₀H₁₀BrF₂NO 278.09 1.0 278.1 g -

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.

  • Heating/cooling circulator.

  • Large filtration funnel (Büchner or Nutsche filter).

  • Vacuum oven.

  • Appropriate Personal Protective Equipment (PPE).

Experimental Workflow Diagram

workflow start Start: Assemble & Purge Reactor charge Charge Reactor: 1. 1-Bromo-3,4,5-trifluorobenzene 2. K₂CO₃ 3. DMSO start->charge add_morpholine Add Morpholine charge->add_morpholine heat Heat to 80-90°C Monitor by HPLC/TLC (4-8h) add_morpholine->heat cool Cool to Room Temperature heat->cool quench Quench: Add Slowly to Stirred Water (10 vol) cool->quench precipitate Stir for 1-2h to Allow Full Precipitation quench->precipitate filter Filter Crude Product precipitate->filter wash Wash Cake: 1. Deionized Water 2. Heptane filter->wash recrystallize Recrystallize from Isopropanol/Water wash->recrystallize dry Dry in Vacuum Oven (50°C, <1 mbar) recrystallize->dry end_node Final Product: This compound dry->end_node

Caption: Step-by-step experimental workflow.
Step-by-Step Procedure

  • Reactor Setup: Assemble the 10 L reactor system. Ensure all joints are properly sealed. Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Charging Reagents: To the reactor, charge the 1-bromo-3,4,5-trifluorobenzene (211.0 g), anhydrous potassium carbonate (276.4 g), and dimethyl sulfoxide (1.0 L). Begin stirring at a moderate speed (e.g., 150-200 RPM) to form a slurry.

  • Nucleophile Addition: Slowly add the morpholine (104 mL) to the slurry via an addition funnel over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reactor contents to an internal temperature of 80-90°C. Monitor the reaction progress every 1-2 hours using a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature (20-25°C). In a separate vessel, prepare a large volume of stirred deionized water (10 L). Slowly transfer the reaction mixture into the stirred water. A precipitate will form. Continue stirring the resulting slurry for 1-2 hours to ensure complete precipitation and to dissolve all inorganic salts.

  • Filtration and Washing: Collect the solid product by filtration using a Büchner or Nutsche filter. Wash the filter cake thoroughly with deionized water (2 x 2 L) until the filtrate is neutral. Finally, wash the cake with a non-polar solvent like heptane or hexane (1 L) to displace water and aid in drying.

  • Purification (Recrystallization): Transfer the crude, damp solid to a clean reaction vessel. Add a suitable solvent for recrystallization, such as isopropanol (~3-5 volumes relative to the crude product mass). Heat the mixture to reflux until all the solid dissolves. If needed, add a small amount of water dropwise to induce crystallization upon cooling. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours. Filter the purified crystals, wash with a small amount of cold isopropanol, and air-dry briefly.

  • Drying: Place the purified product in a vacuum oven and dry at 50°C under high vacuum (<1 mbar) until a constant weight is achieved. This typically yields >85% of the title compound with >98% purity.

Safety Precautions and Hazard Management

Adherence to strict safety protocols is mandatory. All personnel must wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.

  • 1-Bromo-3,4,5-trifluorobenzene: This is a flammable liquid and vapor.[6] It causes skin irritation and serious eye irritation.[6] Keep away from heat, sparks, and open flames.[6] Handle in a well-ventilated area and use non-sparking tools.[6][7]

  • Morpholine: Corrosive. Causes severe skin burns and eye damage. It is also a flammable liquid. Handle with extreme care, avoiding inhalation of vapors.

  • Dimethyl Sulfoxide (DMSO): While having low toxicity itself, DMSO can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.

  • Potassium Carbonate: Can cause skin and eye irritation. Avoid generating dust.

  • Process Hazards: The reaction involves heating a flammable solvent. Ensure the heating system is properly controlled and that the reactor is grounded to prevent static discharge.[7][8] Quenching the reaction mixture in water can be exothermic; perform the addition slowly and with efficient stirring.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Organic solvent waste should be collected in appropriately labeled containers.

Conclusion

This application note provides a validated, robust, and scalable protocol for the synthesis of this compound. The SNAr strategy offers a significant advantage for large-scale production by avoiding expensive metal catalysts and leveraging the inherent reactivity of the fluorinated starting material. The detailed step-by-step procedure, combined with rigorous safety guidelines, ensures a high-yielding and efficient process suitable for industrial and academic laboratories engaged in pharmaceutical development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-(4-Bromo-2,6-difluorophenyl)morpholine. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar compounds. Here, we address common challenges and provide in-depth, field-tested solutions to streamline your purification workflows and enhance final product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile largely depends on the synthetic route. A prevalent synthesis involves the nucleophilic aromatic substitution (SNAr) of 1,4-dibromo-2,6-difluorobenzene or a related activated aryl halide with morpholine. Common impurities include:

  • Unreacted Starting Materials: Residual 1,4-dibromo-2,6-difluorobenzene and morpholine.

  • Over-alkylation or Di-substitution Products: Bis(morpholino) derivatives where a second morpholine molecule has displaced the remaining bromine atom.

  • Solvent Adducts and Residual Solvents: Trapped molecules of high-boiling point solvents like DMF or DMSO.

  • Hydrolysis Products: If water is present, hydrolysis of the aryl halide can lead to phenolic impurities.

Q2: My crude product is a dark oil or a sticky solid. What is the best initial purification step?

A2: For crude materials that are not easily handled, an initial aqueous workup is recommended. Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water and then brine. This will help remove residual inorganic salts and highly polar impurities. Drying the organic layer over anhydrous sodium sulfate (Na₂SO₄) followed by concentration under reduced pressure should yield a more manageable solid or oil for subsequent purification.[1]

Q3: Is this compound stable to acidic or basic conditions during workup?

A3: The morpholine moiety imparts basicity (pKa of the conjugate acid is around 5.3) and can be protonated under acidic conditions. The molecule is generally stable to mild acidic and basic washes. However, strong acidic conditions could potentially lead to degradation or ring-opening of the morpholine unit, although this is less common with N-aryl morpholines compared to other derivatives.[2] The secondary amine within the morpholine ring is also susceptible to oxidation, so avoiding strong oxidizing agents is crucial.[2]

Q4: Can I purify this compound by distillation?

A4: While not a common method for a compound of this molecular weight (292.12 g/mol ), vacuum distillation could be an option if the compound is thermally stable and the impurities have significantly different boiling points. However, given the likelihood of polar impurities, chromatographic or recrystallization methods are generally more effective and reliable.

Troubleshooting Purification Protocols

This section provides detailed troubleshooting guides for the most common purification techniques applied to this compound.

Guide 1: Column Chromatography

Flash column chromatography is a versatile method for purifying moderately polar compounds like this compound.

Experimental Protocol: Flash Column Chromatography
  • Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack uniformly.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution: Begin elution with the initial non-polar solvent mixture, gradually increasing the polarity (gradient elution) to first elute non-polar impurities, followed by your target compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Common Column Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation from Impurities The eluent system lacks sufficient resolution.Try a different solvent system (e.g., DCM/methanol). Consider using a different stationary phase like alumina (basic or neutral).[5]
Low Recovery of Compound The compound may be irreversibly binding to the acidic silica gel due to its basic morpholine nitrogen.Add 0.5-1% triethylamine (Et₃N) to the eluent to prevent peak tailing and improve recovery.[5] Alternatively, use a deactivated silica gel or switch to a less acidic stationary phase like alumina.[3]
Product Elutes with the Solvent Front The eluent is too polar.Start with a less polar solvent system (e.g., higher percentage of hexanes).
Product Won't Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).

Logical Workflow for Chromatography Troubleshooting

G start Start Chromatography issue Poor Separation? start->issue low_recovery Low Recovery? issue->low_recovery No change_eluent Optimize Eluent System (e.g., DCM/MeOH) issue->change_eluent Yes no_elution Product Not Eluting? low_recovery->no_elution No add_base Add 0.5-1% Et3N to Eluent or Use Alumina low_recovery->add_base Yes success Successful Purification no_elution->success No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes change_eluent->issue add_base->low_recovery increase_polarity->no_elution

Caption: Troubleshooting workflow for column chromatography.

Guide 2: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent can be found.

Experimental Protocol: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen boiling solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.[6]

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Common Recrystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
Compound "Oils Out" The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower-boiling point solvent. Use a more dilute solution and allow it to cool more slowly. Try adding a co-solvent to reduce solubility.[5][6]
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used), or nucleation is slow.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available.[5]
Low Yield of Recovered Crystals The compound has significant solubility in the cold solvent. The crude material contains a high percentage of impurities.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. Concentrate the mother liquor and attempt a second crystallization.[6]
Crystals are Colored Colored impurities are co-crystallizing with the product.Use activated charcoal during the recrystallization process to adsorb the colored impurities. A second recrystallization may be necessary.[6]

Logical Workflow for Recrystallization Troubleshooting

G start Start Recrystallization oiling_out Compound Oiling Out? start->oiling_out no_crystals No Crystals Forming? oiling_out->no_crystals No change_solvent Use Lower Boiling Solvent or Add Co-solvent oiling_out->change_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_crystallization Concentrate Solution, Scratch Flask, or Seed no_crystals->induce_crystallization Yes success Pure Crystals Obtained low_yield->success No recover_product Cool Thoroughly, Recrystallize Mother Liquor low_yield->recover_product Yes change_solvent->oiling_out induce_crystallization->no_crystals recover_product->low_yield

Caption: Troubleshooting workflow for recrystallization.

Guide 3: Acid/Base Extraction

Leveraging the basicity of the morpholine nitrogen, an acid/base extraction can be an effective preliminary purification step to remove non-basic impurities.

Experimental Protocol: Acid/Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer, which now contains the protonated product. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 9). The free-base product will precipitate out or form an oil.

  • Re-extraction: Extract the product back into an organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

This technique is particularly useful for removing non-basic starting materials and byproducts before proceeding to chromatography or recrystallization.

References

Technical Support Center: 4-(4-Bromo-2,6-difluorophenyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-bromo-2,6-difluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purification challenges encountered during the synthesis of this important morpholine derivative. We will delve into the causality behind experimental choices, providing you with the expertise to optimize your purification strategies and ensure the integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination.[1][2] The nature of the impurities will largely depend on the chosen synthetic route.

For Nucleophilic Aromatic Substitution (SNAr):

  • Unreacted Starting Materials: Residual 1-bromo-3,5-difluoro-2-nitrobenzene (if used as a precursor) or 1,4-dibromo-2,6-difluorobenzene and morpholine.

  • Side Products: Over-reaction products, such as the displacement of the bromine atom in addition to the intended leaving group. The formation of regioisomers is also possible depending on the substrate.[3]

  • Hydrolysis Products: If water is present, the starting aryl halide may hydrolyze to the corresponding phenol.

For Buchwald-Hartwig Amination:

  • Unreacted Starting Materials: Unreacted 1,4-dibromo-2,6-difluorobenzene and morpholine.

  • Catalyst Residues: Palladium and phosphine ligand residues from the catalyst system can be significant impurities.[4]

  • Side Products: Homocoupling of the aryl halide or the amine can occur. Beta-hydride elimination can lead to hydrodehalogenated arenes and imine products.[1]

  • Base-Related Impurities: Residual inorganic or organic bases and their salts.

Q2: My NMR spectrum shows unexpected peaks after the reaction. How can I identify the impurities?

Identifying unknown peaks in your NMR spectrum is a critical step in troubleshooting. Here's a systematic approach:

  • Compare with Starting Materials: Run NMR spectra of your starting materials (aryl halide and morpholine) and compare them to the spectrum of your crude product. This will help you identify unreacted starting materials.

  • Consult Literature Data: Search for published NMR data for expected side products of your specific reaction.

  • Mass Spectrometry (MS): Obtain a mass spectrum of your crude product. The molecular weights of potential impurities can often be deduced from the reaction mechanism.

  • 2D NMR Techniques: If the impurities are complex or in significant concentration, techniques like COSY and HSQC can help in elucidating their structures.

Q3: I'm observing significant peak tailing when analyzing my morpholine-containing product by HPLC. What is the cause and how can I fix it?

Peak tailing in HPLC is a common issue when analyzing basic compounds like morpholines on standard silica-based columns.[5] The basic nitrogen atom in the morpholine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[6][7]

Solutions:

  • Mobile Phase Additives: Add a small amount (0.1-2%) of a basic modifier like triethylamine (Et₃N) or ammonia to your eluent.[6] This will neutralize the acidic sites on the silica gel, improving peak shape and recovery.[7]

  • pH Adjustment: Ensure the pH of your mobile phase is not close to the pKa of your compound. For basic compounds, a higher pH mobile phase can improve peak shape.[6]

  • Use of Specialized Columns: Consider using columns specifically designed for the analysis of basic compounds, such as those with end-capping or base-deactivated stationary phases.[8]

Troubleshooting Guides

Problem 1: Low Yield After Aqueous Work-up

Symptom: You have a significantly lower than expected yield of your product after performing an aqueous extraction.

Probable Cause: The high water solubility of some morpholine derivatives can lead to inefficient extraction into non-polar organic solvents.[6]

Solutions:

  • "Salting Out": Increase the ionic strength of the aqueous layer by adding a saturated salt solution, such as brine (saturated NaCl) or potassium carbonate (K₂CO₃). This decreases the solubility of your organic product in the aqueous phase, driving it into the organic layer.[6]

  • pH Adjustment: Basify the aqueous layer with a base like sodium hydroxide (NaOH) or potassium carbonate to ensure your morpholine product is in its free base form. The free base is generally less water-soluble than its protonated salt form.[6]

  • Use a More Polar Extraction Solvent: If your product is highly polar, consider using a more polar organic solvent for extraction, such as dichloromethane (DCM) or chloroform.[6]

Purification Protocols

Protocol 1: Flash Column Chromatography for Basic Morpholine Derivatives

Due to the basic nature of the morpholine moiety, standard silica gel chromatography can be challenging.[6] Here is a robust protocol to improve separation and yield.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Thin Layer Chromatography (TLC) plates

  • Appropriate glassware for column chromatography

Procedure:

  • Prepare the Eluent: Prepare a stock solution of your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) containing 0.5-1% triethylamine. The triethylamine will help to suppress the interaction of the basic morpholine with the acidic silica gel.[6][7]

  • Dry Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique often leads to better separation than loading the sample as a solution.

  • Pack the Column: Pack a flash chromatography column with silica gel using your initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate with 1% Et₃N).

  • Load the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the Column: Begin elution with the initial low-polarity eluent and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Monitor by TLC: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[9]

Table 1: Troubleshooting Flash Column Chromatography

IssueProbable CauseRecommended Action
Product Streaking on TLC/Column Strong interaction between the basic morpholine and acidic silica.Add 0.5-1% triethylamine to the eluent.[6] Consider using an amine-functionalized silica column.[10]
Poor Separation from a Close-Running Impurity Insufficient selectivity of the eluent system.Try a different solvent system. For example, replace ethyl acetate with a different polar solvent like dichloromethane or diethyl ether.
Low Recovery of Product Irreversible binding of the product to the silica gel.Use an eluent containing triethylamine.[6] If the problem persists, consider an alternative purification method like recrystallization.
Protocol 2: Recrystallization of this compound

Recrystallization is an excellent technique for purifying solid compounds with a small amount of impurities.[11]

Materials:

  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[11]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[11]

  • Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated charcoal and filter the hot solution through a fluted filter paper to remove the charcoal and colored impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Maximize Crystal Formation: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[11]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.[11]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 2: Troubleshooting Recrystallization

IssueProbable CauseRecommended Action
"Oiling Out" The compound separates as an oil instead of a solid. This often occurs when the melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a more dilute solution and allow it to cool very slowly.[6]
No Crystal Formation The compound is too soluble in the chosen solvent, or the solution is not sufficiently saturated.Try a less polar solvent or a solvent mixture. If the solution is not saturated, carefully evaporate some of the solvent and allow it to cool again. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[12]
Low Yield The compound has significant solubility in the cold solvent.Cool the solution in an ice bath for a longer period. Try to find a solvent in which your compound is less soluble at low temperatures.

Visualizing the Process

To better understand the synthetic and purification workflow, the following diagrams illustrate the key steps.

Diagram 1: Synthesis of this compound

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1,4-Dibromo-2,6-difluorobenzene D Reaction Mixture A->D B Morpholine B->D C Catalyst/Base C->D E Aqueous Extraction D->E F Crude Product E->F G Column Chromatography or Recrystallization F->G H Pure this compound G->H G cluster_purification Purification Strategy start Crude Product Analysis (TLC, NMR, HPLC) purity Is Purity >95%? start->purity end Final Product purity->end Yes impurities Identify Impurities purity->impurities No chromatography Column Chromatography impurities->chromatography Multiple/Polar Impurities recrystallization Recrystallization impurities->recrystallization Minor/Non-polar Impurities chromatography->start recrystallization->start

References

Technical Support Center: Optimizing N-Arylation of Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. N-aryl morpholines are significant scaffolds in medicinal chemistry and materials science, making the efficient and reliable formation of the C-N bond between an aryl group and morpholine a critical endeavor.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your reaction conditions.

The formation of N-aryl morpholines is most commonly achieved through transition metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed).[3] While powerful, these methods can be sensitive to various parameters, leading to issues such as low yield, incomplete conversion, and side product formation. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-arylation of morpholine in a question-and-answer format.

Question 1: My N-arylation reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Integrity: The palladium or copper catalyst and the associated phosphine or N-heterocyclic carbene (NHC) ligands are the heart of the reaction.[4]

    • Expertise & Experience: Palladium(0) species are the active catalysts in Buchwald-Hartwig amination. Many precatalysts, like Pd(OAc)₂, require in situ reduction to Pd(0). If this reduction is inefficient, the catalytic cycle won't initiate. Similarly, both Pd(0) and Cu(I) catalysts are susceptible to oxidation if the reaction is not performed under an inert atmosphere. Phosphine ligands are also prone to oxidation.

    • Trustworthiness: Always use freshly opened, high-purity catalysts and ligands. If you suspect your reagents have degraded, purchase new ones. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried. For Buchwald-Hartwig reactions, using a pre-formed Pd(0) source or a precatalyst that readily forms the active species can be beneficial.

  • Base Selection and Strength: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of morpholine.

    • Expertise & Experience: The choice of base is critical and depends on the specific catalytic system and substrates. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig reactions.[5] For Ullmann couplings, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed.[6] An inappropriate base can lead to side reactions or failure to initiate the catalytic cycle.

    • Trustworthiness: The pKa of the N-H bond in morpholine is approximately 8.7. The chosen base should be strong enough to deprotonate it effectively in the reaction medium. If you are using a weaker base and observing no reaction, consider switching to a stronger one. However, be aware that very strong bases can sometimes promote side reactions.

  • Solvent Effects: The solvent influences the solubility of reagents and the stability and activity of the catalyst.

    • Expertise & Experience: Aprotic polar solvents like toluene, dioxane, or DMF are commonly used.[6] The choice of solvent can significantly impact the reaction rate and yield. For instance, toluene is a good choice for many Buchwald-Hartwig reactions, while DMF or DMSO are often preferred for Ullmann-type couplings.

    • Trustworthiness: Ensure your solvent is anhydrous. Water can hydrolyze the active catalyst and phosphine ligands. If you suspect solvent issues, use a freshly opened bottle of anhydrous solvent or dry it using standard procedures.

Question 2: My reaction is producing a significant amount of side products, such as hydrodehalogenation of the aryl halide or formation of biaryl compounds. What is happening and how can I minimize these?

Answer:

The formation of side products is a clear indication that undesired reaction pathways are competing with your desired N-arylation.

  • Hydrodehalogenation: This is the replacement of the halide on your aryl halide with a hydrogen atom.

    • Expertise & Experience: This side reaction is often promoted by the presence of water or other protic impurities, which can protonate the aryl-palladium intermediate. It can also be a result of β-hydride elimination if your aryl halide has an appropriately positioned hydrogen.

    • Trustworthiness: To minimize hydrodehalogenation, ensure all your reagents and solvents are scrupulously dry. Running the reaction under a strictly inert atmosphere is also critical.

  • Biaryl Formation: This side product arises from the coupling of two molecules of your aryl halide.

    • Expertise & Experience: Biaryl formation is a common side reaction in cross-coupling chemistry. It can be favored at higher temperatures or when the concentration of the amine is too low.

    • Trustworthiness: Try running the reaction at a lower temperature. You can also increase the concentration of morpholine relative to the aryl halide. Optimizing the catalyst and ligand system can also help to favor the desired C-N bond formation over C-C bond formation.

Question 3: I am struggling with the purification of my N-aryl morpholine product. What are the common impurities and the best purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products.

  • Common Impurities:

    • Unreacted morpholine and aryl halide.

    • Palladium or copper catalyst residues.

    • Phosphine oxide (from oxidized phosphine ligands).

    • Side products like biaryl compounds.

  • Purification Strategies:

    • Expertise & Experience: A typical workup involves filtering the reaction mixture through a pad of Celite to remove insoluble catalyst residues. This is followed by an aqueous workup to remove the base and other water-soluble impurities.

    • Trustworthiness: Column chromatography on silica gel is the most common method for purifying N-aryl morpholines. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective. The polarity of your N-aryl morpholine will depend on the substituents on the aryl ring. Staining with potassium permanganate can help visualize the product on a TLC plate. If your product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the peak shape and prevent streaking on the column.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is better for the N-arylation of morpholine: Palladium or Copper?

The choice between a palladium-based (Buchwald-Hartwig) and a copper-based (Ullmann) system depends on several factors, including the nature of your substrates, cost considerations, and functional group tolerance.[6]

  • Palladium Catalysis (Buchwald-Hartwig): Generally offers a broader substrate scope and higher functional group tolerance. It is often the first choice for complex molecules. However, palladium catalysts and phosphine ligands can be expensive.[7]

  • Copper Catalysis (Ullmann): Is a more cost-effective option.[6] Modern Ullmann protocols have significantly improved in terms of reaction conditions and yields. However, they can sometimes require higher reaction temperatures and may not be as tolerant of sensitive functional groups.

Q2: How do I choose the right ligand for my Buchwald-Hartwig reaction?

The ligand is a critical component of the catalytic system, influencing its stability, activity, and selectivity.

  • For electron-rich aryl halides: Bulky, electron-rich phosphine ligands like XPhos or SPhos are often good choices.

  • For electron-poor aryl halides: Less sterically hindered ligands may be effective.

  • For heteroaryl halides: Ligands with specific bite angles, like Xantphos, can be beneficial.[8]

It is often necessary to screen a small library of ligands to find the optimal one for a specific substrate combination.

Q3: What is the optimal temperature for the N-arylation of morpholine?

The optimal temperature is highly dependent on the specific catalytic system and substrates.

  • Buchwald-Hartwig reactions: Are often run at temperatures ranging from 80 °C to 110 °C.

  • Ullmann reactions: May require higher temperatures, sometimes up to 140 °C, although milder conditions are being developed.

It is always best to start with the conditions reported in the literature for similar substrates and then optimize the temperature as needed.

Q4: Can I use aryl chlorides for the N-arylation of morpholine?

Aryl chlorides are more challenging substrates than aryl bromides or iodides due to the stronger C-Cl bond. However, modern palladium-based catalytic systems with highly active ligands have been developed that can effectively couple aryl chlorides with morpholine.[4]

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of Morpholine (Buchwald-Hartwig Amination)

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Equipment:

  • Aryl halide (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a dry Schlenk tube containing a stir bar, add the aryl halide, palladium precatalyst, and phosphine ligand.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent, followed by the morpholine.

  • Add the base.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low or No Conversion catalyst Check Catalyst and Ligand Integrity start->catalyst base Evaluate Base Choice and Strength start->base solvent Assess Solvent Quality start->solvent reagents Verify Reagent Purity catalyst->reagents temp Optimize Temperature base->temp atmosphere Ensure Inert Atmosphere solvent->atmosphere reagents->atmosphere atmosphere->temp success Reaction Optimized temp->success

References

Technical Support Center: Synthesis of 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromo-2,6-difluorophenyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and mitigate common side reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the purity of your target compound.

I. Understanding the Synthesis: Key Reaction Pathways

The synthesis of this compound typically proceeds via one of two primary pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This is a common method for forming aryl-amine bonds, especially when the aromatic ring is activated by electron-withdrawing groups, such as the two fluorine atoms in the starting material, 1-bromo-3,5-difluorobenzene. The reaction involves the direct displacement of a leaving group (in this case, likely a fluorine atom, followed by a subsequent reaction, or potentially the bromine atom under specific conditions) by the nucleophilic morpholine.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions. In this case, 1-bromo-3,5-difluorobenzene would be coupled with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Each of these pathways, while effective, is susceptible to specific side reactions that can complicate the synthesis and purification of the desired product. This guide will focus on identifying and addressing these potential pitfalls.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.

Q1: My reaction is sluggish and I'm observing a significant amount of unreacted 1-bromo-3,5-difluorobenzene. What could be the issue?

A1: A sluggish reaction can be attributed to several factors, depending on the synthetic route you are employing.

  • For SNAr reactions:

    • Insufficient Activation: The two fluorine atoms in 1-bromo-3,5-difluorobenzene activate the ring towards nucleophilic attack. However, if the reaction temperature is too low or the reaction time is too short, the reaction may not proceed to completion. Consider gradually increasing the reaction temperature.

    • Base Strength: A suitable base is often required to deprotonate the morpholine and enhance its nucleophilicity. If you are using a weak base, consider switching to a stronger, non-nucleophilic base.

    • Solvent Choice: The choice of solvent is critical in SNAr reactions. Aprotic polar solvents like DMSO or DMF are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • For Buchwald-Hartwig amination:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure that your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents and reagents are anhydrous.

    • Ligand Choice: The phosphine ligand plays a crucial role in the catalytic cycle. A ligand that is not sufficiently electron-rich or is sterically hindered may lead to a slow reaction. Consider screening different phosphine ligands.

    • Base Selection: The choice of base is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases may not be effective in deprotonating the amine or the palladium intermediate.[1]

Q2: I've isolated my product, but I'm seeing a significant impurity with a mass corresponding to the loss of the bromine atom. What is this side product and how can I avoid it?

A2: This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions. The side product is likely 4-(2,6-difluorophenyl)morpholine.

  • Mechanism of Hydrodehalogenation: In the Buchwald-Hartwig catalytic cycle, after the oxidative addition of the aryl bromide to the palladium(0) catalyst, an intermediate palladium(II) species is formed. If there are sources of hydride in the reaction mixture (e.g., from the solvent, base, or even the amine), a competing pathway can occur where the palladium-aryl complex undergoes reductive elimination with a hydride instead of the amine, leading to the hydrodehalogenated product. The mechanism can involve β-hydride elimination from the amine or other pathways.[2]

  • How to Minimize Hydrodehalogenation:

    • Choice of Base and Solvent: Certain bases and solvents can be sources of hydrides. For instance, using an alcohol as a solvent can lead to hydrodehalogenation. Opt for anhydrous, aprotic solvents like toluene or dioxane.

    • Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination of the amine over competing side reactions.

    • Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions like hydrodehalogenation.[1]

Q3: My mass spectrometry analysis shows an impurity with a mass 18 units higher than my starting aryl halide. What is this and how is it formed?

A3: This impurity is likely 4-bromo-2,6-difluorophenol, which is formed through hydroxylation of the starting material, 1-bromo-3,5-difluorobenzene.

  • Formation of the Hydroxylated Byproduct: This side reaction is more prevalent when using aqueous bases or if there is residual water in your reaction mixture. The hydroxide ion can act as a nucleophile and displace one of the fluorine atoms on the activated aromatic ring, or in some cases, participate in the catalytic cycle in palladium-catalyzed reactions.

  • Prevention of Hydroxylation:

    • Use Anhydrous Conditions: Ensure that all your reagents and solvents are thoroughly dried and that the reaction is carried out under an inert atmosphere to exclude moisture.

    • Choice of Base: Avoid using aqueous bases like aqueous potassium hydroxide or sodium hydroxide. Instead, use anhydrous inorganic bases like potassium carbonate or cesium carbonate, or strong organic bases.

Q4: I am concerned about the regioselectivity of the reaction. Could the morpholine attack a fluorine atom instead of the bromine in a Buchwald-Hartwig reaction?

A4: In a palladium-catalyzed Buchwald-Hartwig amination, the reaction proceeds via oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of this step generally follows the trend C-I > C-Br > C-Cl >> C-F. Therefore, the oxidative addition to the C-Br bond is significantly more favorable than to the C-F bond. You can expect high selectivity for the substitution of the bromine atom.

However, in a non-catalyzed SNAr reaction, the situation can be more complex. The fluorine atoms are highly activating for nucleophilic aromatic substitution, and under forcing conditions, displacement of a fluorine atom is a possibility. The regioselectivity will be influenced by the specific reaction conditions.

III. Experimental Protocols

The following are generalized protocols. Optimization may be required for your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on general procedures for SNAr reactions with activated aryl halides.

Reagents and Materials:

  • 1-bromo-3,5-difluorobenzene

  • Morpholine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-bromo-3,5-difluorobenzene (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMSO).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a general procedure for palladium-catalyzed amination.

Reagents and Materials:

  • 1-bromo-3,5-difluorobenzene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos or RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and NaOtBu (1.4 eq) to a dry Schlenk tube.

  • Add anhydrous toluene to the Schlenk tube.

  • Add 1-bromo-3,5-difluorobenzene (1.0 eq) and morpholine (1.2 eq) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. Data Presentation

Table 1: Common Side Products and Their Identification

Side Product NameChemical StructureMolecular Weight ( g/mol )Identification Method
4-(2,6-Difluorophenyl)morpholineC₁₀H₁₁F₂NO199.20LC-MS, ¹H NMR, ¹⁹F NMR
4-Bromo-2,6-difluorophenolC₆H₃BrF₂O209.99LC-MS, ¹H NMR

V. Visualizations

Diagram 1: Main Reaction Pathways

cluster_0 Starting Materials cluster_1 Reaction Pathways Aryl Halide 1-Bromo-3,5-difluorobenzene SNAr SNAr (High Temp, Base, DMSO) Aryl Halide->SNAr Buchwald Buchwald-Hartwig (Pd Catalyst, Ligand, Base) Aryl Halide->Buchwald Amine Morpholine Amine->SNAr Amine->Buchwald Product This compound SNAr->Product Buchwald->Product

Caption: Main synthetic routes to the target compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Yield or Incomplete Reaction Check_Reaction_Type Which reaction? Start->Check_Reaction_Type SNAr_Troubleshoot SNAr Issues: - Temp too low? - Weak base? - Wrong solvent? Check_Reaction_Type->SNAr_Troubleshoot SNAr Buchwald_Troubleshoot Buchwald Issues: - Catalyst inactive? - Ligand choice? - Wrong base? Check_Reaction_Type->Buchwald_Troubleshoot Buchwald Optimize_SNAr Increase Temp Use Stronger Base Use Polar Aprotic Solvent SNAr_Troubleshoot->Optimize_SNAr Optimize_Buchwald Use Fresh Catalyst Screen Ligands Use NaOtBu/LHMDS Buchwald_Troubleshoot->Optimize_Buchwald End Improved Yield Optimize_SNAr->End Optimize_Buchwald->End

Caption: A logical workflow for troubleshooting low yields.

Diagram 3: Side Reaction Pathways

Start Reaction Mixture Desired_Reaction Desired C-N Coupling Start->Desired_Reaction Side_Reactions Side Reactions Start->Side_Reactions Desired_Product Target Product Desired_Reaction->Desired_Product Hydrodehalogenation Hydrodehalogenation (Loss of Bromine) Side_Reactions->Hydrodehalogenation Hydride Source Hydroxylation Hydroxylation (Addition of -OH) Side_Reactions->Hydroxylation Water Present Side_Product_1 Hydrodehalogenated Impurity Hydrodehalogenation->Side_Product_1 Side_Product_2 Hydroxylated Impurity Hydroxylation->Side_Product_2

Caption: Common side reaction pathways.

VI. References

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. Available at: --INVALID-LINK--

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: --INVALID-LINK--

  • Synthesis method of substituted N-phenyl morpholine compound. Google Patents. Available at: --INVALID-LINK--

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine. Benchchem. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: --INVALID-LINK--

  • An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications. Benchchem. Available at: --INVALID-LINK--

  • 1-Bromo-3,5-difluorobenzene. PubChem. Available at: --INVALID-LINK--

  • Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(4-Bromo-2,6-difluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound. The information herein is synthesized from established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound arise from its morpholine ring, which contains a secondary amine, and the substituted phenyl ring. The secondary amine is susceptible to oxidation, which can be accelerated by air, light, and heat. The brominated and fluorinated phenyl group is generally stable, but the carbon-bromine bond can be labile under certain conditions, such as exposure to UV light or strong reducing agents.

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and dark place.[1][2][3] Refrigeration is recommended for long-term storage.

Q3: Can I handle this compound on an open bench?

A3: For short durations, handling in a well-ventilated area is acceptable. However, for prolonged manipulations or if the compound shows signs of instability (e.g., discoloration), it is best practice to work in a fume hood and under an inert atmosphere to minimize exposure to oxygen and moisture.[4]

Q4: What are the signs of degradation?

A4: Degradation of this compound can manifest in several ways[5]:

  • Discoloration: A change from a white or off-white solid to a yellow or brown hue can indicate the formation of oxidized byproducts.

  • Changes in Analytical Data: The appearance of new spots on a Thin Layer Chromatography (TLC) plate, or unexpected peaks in NMR, LC-MS, or GC-MS spectra are strong indicators of degradation.

  • Reduced Purity: A decrease in the percentage purity as determined by analytical methods like HPLC or GC.

  • Poor Experimental Results: Inconsistent or lower-than-expected yields in reactions where this compound is used as a starting material can also be a sign of degradation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: The compound has developed a yellow or brown color upon storage.
  • Probable Cause: This is a classic sign of oxidation of the morpholine nitrogen. Exposure to air and/or light can accelerate this process.

  • Solution:

    • Assess Purity: Before use, check the purity of the discolored material using TLC, HPLC, or GC-MS.

    • Purification: If impurities are detected, the compound can often be repurified. Recrystallization from a suitable solvent system or column chromatography are common methods.

    • Preventative Measures: For future storage, ensure the container is tightly sealed and flushed with an inert gas (argon or nitrogen) before closing. Store in a dark, refrigerated environment.[1][2]

Issue 2: Unexpected peaks are observed in the 1H or 19F NMR spectrum.
  • Probable Cause: The presence of unexpected signals suggests the formation of degradation products or the presence of residual impurities from synthesis. The morpholine ring protons are sensitive to their chemical environment, and oxidation can lead to shifts or new peaks. The 19F NMR is also very sensitive to changes in the electronic environment of the fluorophenyl ring.

  • Troubleshooting Workflow:

    A workflow for troubleshooting unexpected NMR peaks.

Issue 3: Low or inconsistent yields in reactions using this compound.
  • Probable Cause: If this compound is used as a reactant, its degradation will lead to a lower effective concentration, resulting in reduced yields. Oxidized impurities may also interfere with the reaction.

  • Solution:

    • Confirm Purity: Always confirm the purity of the starting material before starting a reaction, especially if it has been stored for a long time. An HPLC or GC-MS analysis is recommended for quantitative assessment.

    • Use Freshly Purified Material: If purity is questionable, purify the compound immediately before use.

    • Control Reaction Atmosphere: If the reaction conditions are harsh (e.g., high temperature, presence of strong acids or bases), consider running the reaction under an inert atmosphere to prevent in-situ degradation.

Experimental Protocols

Protocol 1: Small-Scale Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent system. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., isopropanol, ethanol/water, or toluene).

  • Dissolution: In a flask, add the discolored compound and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is still colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Confirm the purity of the recrystallized product by an appropriate analytical method (e.g., melting point, NMR, HPLC).

Protocol 2: Monitoring Purity by HPLC

This is a general guideline; specific parameters may need to be optimized.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Potential Degradation Pathways

While specific studies on this compound are not widely available, we can postulate degradation pathways based on the chemistry of the morpholine and halophenyl moieties.

G A This compound B N-Oxide derivative A->B Oxidation (O2, light) C Ring-opened products A->C Harsh acidic/basic conditions (hydrolysis) D Debrominated analog A->D Reductive conditions or photolysis (UV light)

Potential degradation pathways for this compound.

The most common degradation is likely oxidation at the nitrogen of the morpholine ring.[6][7][8]

References

Technical Support Center: Recrystallization of 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Bromo-2,6-difluorophenyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical guidance on the recrystallization of this compound. My aim is to move beyond simple protocols and offer a framework for rational solvent selection and effective troubleshooting, grounded in established chemical principles.

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1] The fundamental principle relies on the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but will have limited ability to dissolve it at lower temperatures, allowing for the formation of a pure crystalline lattice upon cooling while impurities remain in the solution (mother liquor).[1][3]

For a molecule like this compound, which possesses both a polar morpholine moiety and a larger, nonpolar bromodifluorophenyl group, selecting the right solvent system is critical for achieving high purity and yield.

Part 1: Solvent System Selection

The first and most critical step is identifying a suitable solvent or solvent pair. The principle of "like dissolves like" is a useful starting point.[4] Given the mixed polarity of the target compound, single solvents of intermediate polarity or a binary solvent system are likely candidates.

Experimental Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents to find the optimal system for your material.

Materials:

  • Crude this compound (~10-20 mg per test)

  • Small test tubes or vials

  • Selection of solvents (see table below)

  • Heating block or water bath

  • Glass stirring rods

Procedure:

  • Place approximately 10-20 mg of the crude compound into a test tube.

  • Add the test solvent dropwise at room temperature, stirring after each addition, up to ~0.5 mL. Observe the solubility. An ideal solvent should show low solubility at this stage.[5]

  • If the compound is insoluble at room temperature, gently heat the mixture in a water bath or on a heating block while stirring.[5]

  • Continue adding the hot solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath to induce further crystallization.[1]

  • Observe the quantity and quality of the crystals formed.

Table 1: Recommended Solvents for Screening
SolventPolarityRationale & Expected Behavior
Isopropanol Polar ProticOften a good starting point for moderately polar compounds. May show good differential solubility.
Ethanol Polar ProticSimilar to isopropanol, its high polarity might keep the compound too soluble at low temperatures, but worth testing.[4]
Ethyl Acetate Polar AproticA solvent of intermediate polarity. Often used for recrystallizing morpholine derivatives.[6]
Toluene NonpolarThe aromatic nature may interact favorably with the phenyl ring. Likely to be part of a mixed solvent system.
Heptane/Hexane NonpolarUnlikely to be a primary solvent but excellent as an "anti-solvent" in a binary system with a more polar solvent like ethyl acetate or isopropanol.[3]
Ethanol/Water MixedA common polar mixture. The water acts as an anti-solvent. The ratio can be fine-tuned to achieve optimal solubility.[7]
Toluene/Heptane MixedA nonpolar system. Can be effective if the primary impurities are highly polar.

Part 2: Troubleshooting Guide & FAQs

Even with a well-chosen solvent, challenges can arise. This section addresses the most common issues encountered during the recrystallization of phenylmorpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: My compound will not dissolve, even in a large volume of hot solvent.

  • Possible Cause: The solvent is too nonpolar or has poor solvating power for your compound, even at high temperatures.[2]

  • Solution:

    • Re-evaluate your solvent choice. If you are using a nonpolar solvent like heptane, switch to a more polar option like isopropanol or ethyl acetate.

    • Consider a mixed solvent system. If your compound is partially soluble in a hot solvent, you can add a more powerful "co-solvent" dropwise to the hot mixture until dissolution is achieved.

Q2: No crystals are forming, even after cooling in an ice bath.

  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[8] The solution is not supersaturated, and the concentration of the compound is below its solubility limit even at low temperatures.

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could cause the compound to "crash out" of solution.[9]

  • Possible Cause 2: The solution is supersaturated. The crystallization process requires a nucleation site to begin.[8]

    • Solution 1: Scratching. Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.[7]

    • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for crystal growth.[5]

Q3: My compound "oiled out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, causing it to melt in the hot solution before it dissolves. This can also happen if the solution cools too quickly or if significant impurities are present.[10]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to prevent premature saturation upon cooling.[9]

    • Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels rather than directly on the benchtop. Slow cooling is crucial for the formation of well-ordered crystals.[10]

    • If oiling persists, consider a different solvent with a lower boiling point.

Q4: The crystallization happened too quickly, and the product looks like a fine powder.

  • Possible Cause: The solution was cooled too rapidly, or the solution was too concentrated.[9] Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.

  • Solution:

    • Reheat the solution to redissolve the solid.

    • Add a small amount (5-10% more) of hot solvent to slightly decrease the saturation level.

    • Ensure the solution cools slowly and undisturbed to room temperature before moving it to an ice bath.[2] An ideal crystallization should see the first crystals appearing after about 5 minutes and continue over a 20-minute period.[9]

Part 3: Visualization of Workflows

Recrystallization Workflow Diagram

This diagram outlines the logical steps from crude solid to pure, dry crystals.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Crude Crude Solid Screen Solvent Screening Crude->Screen Select Select Optimal Solvent Screen->Select Dissolve Dissolve in Minimum Hot Solvent Select->Dissolve Cool Slow Cooling (Room Temp) Dissolve->Cool Ice Ice Bath Cooling Cool->Ice Filter Vacuum Filtration Ice->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure Analysis Purity Analysis (MP, NMR, etc.) Pure->Analysis

Caption: General workflow for the recrystallization process.

Troubleshooting Logic Diagram

This flowchart provides a decision-making path for common recrystallization problems.

Troubleshooting_Logic Start Start Cooling Check Crystals Forming? Start->Check Oiling Oiling Out? Check->Oiling No Success Continue Slow Cooling Check->Success Yes Action_Reheat Reheat, Add More Solvent, Cool Slowly Oiling->Action_Reheat Yes Action_Scratch Scratch Flask / Add Seed Crystal Oiling->Action_Scratch No End Pure Crystals Success->End Action_Reheat->Start Check_Again Check_Again Action_Scratch->Check_Again Try This First Action_Boil Boil Off Excess Solvent Action_Boil->Start Check_Again->Success Yes Check_Again->Action_Boil No

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Column Chromatography of Fluorinated Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography of fluorinated morpholines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this unique class of compounds. The inherent properties of fluorinated morpholines—specifically the high electronegativity of fluorine and the basicity of the morpholine nitrogen—present distinct challenges that require a nuanced approach to achieve successful separation. This guide will equip you with the knowledge to navigate these challenges, from initial method development to troubleshooting complex purification issues.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial planning of a column chromatography experiment for fluorinated morpholines.

Q1: What are the primary challenges when performing column chromatography on fluorinated morpholines?

A1: The primary challenges stem from the dual functionality of these molecules. The basic morpholine nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and sometimes irreversible adsorption.[1][2][3] Additionally, the presence of fluorine atoms can alter the molecule's polarity and introduce unique intermolecular interactions, such as fluorous-fluorous interactions, which can affect retention behavior in unpredictable ways compared to their non-fluorinated analogs.[4][5]

Q2: How do I select the appropriate stationary phase for my fluorinated morpholine?

A2: The choice of stationary phase is critical and depends on the overall polarity and fluorination level of your compound.

  • Normal-Phase Chromatography:

    • Standard Silica Gel: This is the most common starting point. However, due to the basicity of the morpholine moiety, it is almost always necessary to add a basic modifier to the mobile phase to prevent peak tailing.[1][3]

    • Amine-Functionalized Silica: This is an excellent alternative to standard silica as the amine-functionalized surface minimizes the interaction between the basic analyte and the stationary phase, leading to improved peak shape and reproducibility without the need for mobile phase modifiers.[1][2]

    • Alumina (Basic or Neutral): Alumina can be a good option for separating basic compounds like morpholines.[6]

  • Reversed-Phase Chromatography:

    • C18 and C8: These are standard reversed-phase columns suitable for moderately polar to non-polar fluorinated morpholines.[7][8]

    • Fluorinated Phases (e.g., PFP, TDF): These phases are specifically designed for the separation of fluorinated compounds.[9][10] They can offer unique selectivity based on hydrophobic character and the percentage of fluorine atoms in the molecule.[9] Pentafluorophenyl (PFP) phases, in particular, can provide enhanced dipole, π-π, and charge transfer interactions compared to traditional alkyl phases.[11]

Q3: What mobile phase (eluent) system should I start with?

A3: The choice of eluent is directly related to your chosen stationary phase.

  • For Normal-Phase on Silica Gel:

    • A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[12]

    • Crucially, for fluorinated morpholines, the addition of a basic modifier is often essential. A small amount of triethylamine (0.1-2%) or ammonia in methanol (e.g., a few drops of concentrated ammonia in your methanol stock) should be added to the eluent to suppress the interaction with silica silanols.[3] The optimal concentration of the modifier should be determined empirically.[13]

  • For Reversed-Phase Chromatography:

    • Typical mobile phases consist of water with either acetonitrile or methanol.

    • To improve peak shape for the basic morpholine, it is often necessary to control the pH of the mobile phase. Adding a modifier like trifluoroacetic acid (TFA) can improve peak shape for basic compounds by ensuring they are fully protonated.[14]

Q4: How can I detect my fluorinated morpholine fractions?

A4: Detection can be challenging as many fluorinated compounds lack a strong UV chromophore.

  • UV Detection: If your molecule contains an aromatic ring or other UV-active functional group, UV detection is the most straightforward method.

  • Thin-Layer Chromatography (TLC): For compounds without a UV chromophore, TLC with a staining agent is essential for fraction analysis. Potassium permanganate or vanillin stains are often effective for visualizing morpholine-containing compounds.

  • Mass Spectrometry (MS): If available, a mass spectrometer coupled with the chromatography system provides the most sensitive and specific detection. Field ionization (FI) can be a particularly useful soft ionization technique for observing the molecular ion of volatile fluorinated compounds, which may not be visible with electron ionization (EI) or chemical ionization (CI).[15]

  • Combustion Ion Chromatography (CIC): This technique can be used to determine the total organic fluorine content in a sample, which can be useful for screening and quantification.[16][17][18]

Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography of fluorinated morpholines.

Problem Potential Cause Solution
Peak Tailing/Streaking Strong interaction between the basic morpholine nitrogen and acidic silica gel.[19]- Add a basic modifier like triethylamine (0.1-2%) or ammonia to your eluent.[3] - Use an amine-functionalized silica column.[1] - Switch to a different stationary phase like alumina.[6]
Mobile phase pH is too close to the pKa of the morpholine, causing it to exist in both ionized and neutral forms.- For reversed-phase, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[14]
Poor Separation from Impurities The eluent system does not provide sufficient resolution.[3]- Optimize the solvent gradient. For TLC, aim for an Rf value of 0.2-0.4 for your target compound and a clear separation from impurities.[3][20] - Try a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).[12] - Change the stationary phase to one with a different selectivity (e.g., from silica to a fluorinated phase).[9][10]
Compound Stuck on Column / Low Recovery The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.[3]- Gradually increase the polarity of your eluent. - For very polar compounds, a reversed-phase or Hydrophilic Interaction Chromatography (HILIC) approach might be necessary. - Ensure a sufficient amount of basic modifier is used in normal-phase chromatography.
Irreversible adsorption to the stationary phase.[14]- Use a deactivated (end-capped) column to minimize silanol interactions.[21] - Switch to a less acidic stationary phase like alumina or an amine-functionalized column.[1][6]
All Peaks Elute at the Solvent Front The eluent is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).
No Peaks Elute The eluent is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).
The compound has precipitated on the column.- Ensure the sample is fully dissolved in the loading solvent. Consider dry loading if solubility is an issue.[14]

Experimental Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues in the column chromatography of fluorinated morpholines.

TroubleshootingWorkflow start Start Purification observe_chromatogram Observe Chromatogram / TLC start->observe_chromatogram good_separation Good Separation? observe_chromatogram->good_separation peak_tailing Peak Tailing? good_separation->peak_tailing No end_success Purification Successful good_separation->end_success Yes poor_resolution Poor Resolution? peak_tailing->poor_resolution No add_base Add/Increase Basic Modifier (e.g., Et3N) peak_tailing->add_base Yes use_amine_column Use Amine-Functionalized Silica peak_tailing->use_amine_column If base is ineffective low_recovery Low Recovery? poor_resolution->low_recovery No optimize_gradient Optimize Solvent Gradient poor_resolution->optimize_gradient Yes change_solvents Change Solvent System poor_resolution->change_solvents If gradient fails change_stationary_phase Change Stationary Phase (e.g., to Fluorinated or RP) poor_resolution->change_stationary_phase If solvents fail increase_polarity Increase Eluent Polarity low_recovery->increase_polarity Yes check_solubility Check Sample Solubility / Dry Load low_recovery->check_solubility If polarity fails end_fail Further Optimization Needed low_recovery->end_fail No add_base->observe_chromatogram use_amine_column->observe_chromatogram optimize_gradient->observe_chromatogram change_solvents->observe_chromatogram change_stationary_phase->observe_chromatogram increase_polarity->observe_chromatogram check_solubility->observe_chromatogram

Caption: Troubleshooting workflow for fluorinated morpholine purification.

References

Technical Support Center: Stability and Workup of 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers working with 4-(4-Bromo-2,6-difluorophenyl)morpholine. This molecule is a valuable building block in modern drug discovery, but its unique electronic properties—specifically the highly activated difluorophenyl ring—present distinct challenges during reaction workup. Simple product degradation is often not a random event but a predictable chemical transformation that can be avoided with the right knowledge.

This guide is structured to move from immediate troubleshooting to a deeper understanding of the underlying chemistry. We will explain the causality behind our procedural recommendations, empowering you to not only solve current issues but also proactively design more robust experimental plans.

Troubleshooting Guide: Common Workup Issues

This section addresses the most frequent problems encountered by users. We diagnose the likely cause and provide immediate, actionable solutions.

Q1: I'm observing very low yields and multiple new, more polar spots on my TLC after a standard aqueous workup using a strong base like sodium hydroxide (NaOH) for neutralization. What is happening to my product?

A1: This is a classic sign of base-mediated decomposition via Nucleophilic Aromatic Substitution (SNAr).

  • Expert Analysis (The "Why"): The core of the issue lies in the structure of your molecule. The two fluorine atoms on the phenyl ring are ortho to the nitrogen of the morpholine ring. These fluorine atoms are potent electron-withdrawing groups, making the carbon atoms they are attached to highly electrophilic (electron-poor). This electronic deficit makes the ring highly susceptible to attack by nucleophiles. Hydroxide ions (OH⁻) from a strong base like NaOH are potent nucleophiles. During your workup, the hydroxide attacks the carbon bearing a fluorine atom, displacing it in a well-established SNAr mechanism.[1][2][3] This process can happen once to yield a hydroxylated product or twice, leading to significant product loss and a complex mixture of byproducts that are more polar due to the new hydroxyl groups.

  • Immediate Solution: Avoid strong bases entirely. For neutralization or basic washes, switch to a milder, non-nucleophilic base.

    • Recommended: Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Acceptable: Dilute (5-10%) aqueous potassium carbonate (K₂CO₃) solution.[2]

  • Preventative Protocol:

    • Cool the reaction mixture to 0 °C before quenching.

    • Slowly add saturated NaHCO₃ solution to neutralize any acid until effervescence ceases (target pH 7-8).

    • Proceed with the extraction using an organic solvent like ethyl acetate or dichloromethane.

    • Perform all washes at room temperature or below to minimize reaction rates.

Q2: After performing an acidic wash with 1M HCl to remove other basic impurities, my recovery is poor and the isolated material seems impure. Is the compound unstable to acid?

A2: While generally stable to brief, mild acidic conditions, prolonged exposure or harsh acidic environments can cause issues.

  • Expert Analysis (The "Why"): The morpholine nitrogen is basic and will be protonated by the acid (R₃N + HCl → R₃NH⁺Cl⁻). This is the desired outcome, as the resulting salt has high aqueous solubility, which can make extraction from the organic layer difficult if your product is the amine you want to isolate. However, the primary issue is often not decomposition but phase partitioning . Your protonated product may be transferring into the aqueous layer, leading to perceived low yields in the organic phase. While the C-N aryl bond is generally robust, extremely harsh acidic conditions (e.g., high concentrations, elevated temperatures) could potentially promote hydrolysis, although this is far less common than the base-mediated SNAr pathway.[4][5]

  • Immediate Solution: If an acid wash is necessary, modify the procedure to minimize product loss and potential degradation.

    • Use Cold Conditions: Perform the wash with pre-chilled (0-5 °C) dilute acid (e.g., 0.5M - 1M HCl).

    • Minimize Contact Time: Be efficient. Add the acid, shake the separatory funnel for no more than 30-60 seconds, and separate the layers promptly.

    • Back-Extraction: After the acid wash, re-basify the acidic aqueous layer with a mild base like NaHCO₃ to a pH of ~8. Then, re-extract this aqueous layer with your organic solvent (e.g., 2-3 times) to recover any of your product that was protonated and pulled into the aqueous phase. Combine these organic extracts with your main organic layer.

Diagram 1: Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve workup-related decomposition of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Root Cause Analysis cluster_3 Corrective Action Problem Low Yield or Impure Product Post-Workup CheckWorkup Which workup step was performed? Problem->CheckWorkup AcidWash Acidic Wash (e.g., HCl) CheckWorkup->AcidWash Acidic BaseWash Basic Wash (e.g., NaOH, KOH) CheckWorkup->BaseWash Basic Cause_Acid Likely Cause: Product protonated and lost to aqueous layer. Potential for hydrolysis with prolonged exposure. AcidWash->Cause_Acid Cause_Base Likely Cause: Nucleophilic Aromatic Substitution (SNAr) by OH⁻ displaces Fluorine. BaseWash->Cause_Base Solution_Base Solution: 1. Use mild base (NaHCO₃). 2. Work at 0°C to RT. 3. Minimize contact time. Cause_Base->Solution_Base Solution_Acid Solution: 1. Use cold, dilute acid. 2. Minimize contact time. 3. Back-extract aqueous layer after re-basification. Cause_Acid->Solution_Acid

Caption: A logical guide to identifying and resolving workup issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism of decomposition for this compound during a basic workup?

A1: The dominant degradation pathway is a Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing fluorine atoms activate the aromatic ring for attack by nucleophiles. In the presence of a strong base like NaOH, the hydroxide ion (OH⁻) acts as the nucleophile, attacking one of the carbons bonded to fluorine. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. The complex then collapses, expelling a fluoride ion as the leaving group to restore aromaticity, resulting in the substitution of a fluorine atom with a hydroxyl group.[1][2][6]

Diagram 2: SNAr Decomposition Pathway

SNAr_Mechanism Start Starting Material (Stable) Intermediate Meisenheimer Complex (Unstable Intermediate) Start->Intermediate Attack at C-F bond Attacker OH⁻ (from Strong Base) Product Decomposition Product (Hydroxy-substituted) Intermediate->Product Expel Fluoride (Restore Aromaticity) LeavingGroup F⁻ (Fluoride Ion)

Caption: The SNAr mechanism responsible for product degradation.

Q2: What are the ideal pH and temperature parameters for the aqueous workup of this compound?

A2: Adherence to specific pH and temperature ranges is critical for maximizing yield and purity. We have summarized the optimal conditions below.

ParameterRecommended RangeRationaleHigh-Risk Conditions to Avoid
pH 6.5 - 8.5Minimizes both acid-catalyzed hydrolysis and base-catalyzed SNAr. Ensures the compound remains in its neutral, organic-soluble form.pH > 10 (Strongly Basic)pH < 4 (Strongly Acidic)
Temperature 0 °C to 25 °CLowers the reaction rate of any potential decomposition pathways.[7]Temperatures > 40 °C during aqueous contact.
Q3: How should I properly store this compound to ensure long-term stability?

A3: Like many complex organic molecules, proper storage is key to preserving its integrity. We recommend the following conditions based on its chemical structure:

  • Temperature: Store refrigerated at 2-8 °C.[8]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent slow oxidation.

  • Light: Protect from light by using an amber vial or storing it in a dark location.

  • Moisture: Keep in a tightly sealed container in a dry environment or desiccator.

Protocol 1: Recommended General-Purpose Workup Procedure

This self-validating protocol is designed to be robust for most common reaction mixtures terminating in the synthesis or use of this compound.

  • Reaction Quenching (If Applicable):

    • Cool the completed reaction mixture to 0 °C in an ice-water bath.

    • If the reaction contains potent reagents (e.g., organolithiums, strong bases like LDA), quench by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] Stir for 15-20 minutes at 0 °C.

  • Solvent Dilution & Phase Separation:

    • Dilute the mixture with an appropriate extraction solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Add deionized water and transfer the entire mixture to a separatory funnel.

    • Allow the layers to separate. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it.

  • Neutralization & Washing Sequence:

    • Drain the organic layer. Extract the aqueous layer one more time with the organic solvent. Combine all organic layers.

    • Wash the combined organic layers sequentially with:

      • i. Saturated Aqueous NaHCO₃ (1 x volume): To neutralize any remaining acid. Check the pH of the aqueous layer with pH paper to ensure it is neutral to slightly basic (pH 7-8).

      • ii. Deionized Water (1 x volume): To remove water-soluble salts.

      • iii. Brine (Saturated NaCl) (1 x volume): To begin the drying process and remove residual water.[5]

    • Crucial Note: Perform all washes at ambient temperature or below, and do not let the layers sit in the funnel for extended periods.

  • Drying and Concentration:

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 40 °C.

  • Purity Assessment:

    • Analyze the crude product by TLC and ¹H NMR to confirm purity and structure before proceeding with further purification (e.g., column chromatography or recrystallization).

By implementing these scientifically-grounded procedures and understanding the chemical vulnerabilities of this compound, you can significantly improve the reliability of your experiments and the quality of your results.

References

Validation & Comparative

A Comprehensive Guide to the NMR Spectral Analysis of 4-(4-Bromo-2,6-difluorophenyl)morpholine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. 4-(4-Bromo-2,6-difluorophenyl)morpholine represents a class of compounds with significant potential in medicinal chemistry, owing to the unique properties conferred by its substituted aromatic and morpholine moieties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the detailed structural analysis of such molecules in solution.

This guide provides an in-depth analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. In the absence of published experimental spectra for this specific molecule, we will construct a detailed, predicted spectral analysis grounded in established principles and data from analogous structures. This predictive approach serves as a powerful instructional tool for researchers, enabling them to anticipate and interpret the spectra of similarly complex molecules.

Furthermore, we will compare the utility of NMR with other essential analytical techniques, namely Mass Spectrometry (MS) and X-ray Crystallography, to provide a holistic perspective on its role in modern chemical characterization.

The Structural Landscape: What to Expect from the NMR Spectra

The structure of this compound presents a fascinating interplay of distinct chemical environments. The morpholine ring, typically existing in a chair conformation, offers a dynamic system of axial and equatorial protons. The aromatic ring is heavily influenced by the strong electronegativity of the two fluorine atoms and the bromine atom, which dramatically affects the chemical shifts and coupling patterns of the aromatic protons and carbons.

Below is a visual representation of the molecule with atom numbering that will be used for the spectral assignments throughout this guide.

Caption: Structure of this compound.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is often the first and most informative experiment performed. For our target molecule, we can dissect the spectrum into two key regions: the aliphatic signals of the morpholine ring and the aromatic signals of the difluorophenyl ring.

Experimental Protocol: ¹H NMR Spectroscopy

A standard ¹H NMR experiment would be conducted as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Utilize a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-3', H-5'7.20 - 7.35Triplet of doublets (td)³J(H,F) ≈ 8-10 Hz, ⁴J(H,H) ≈ 2-3 HzThese two protons are chemically equivalent. They are coupled to the two ortho-fluorine atoms (³J) and to the para-proton H-4' (⁴J), though the latter may not be well-resolved.
H-2, H-6 (Morpholine, -O-CH₂-)3.80 - 3.95Triplet (t)³J(H,H) ≈ 4.5-5.0 HzProtons adjacent to the electronegative oxygen atom are deshielded and appear downfield. They are coupled to the protons on C3 and C5.[1]
H-3, H-5 (Morpholine, -N-CH₂-)3.15 - 3.30Triplet (t)³J(H,H) ≈ 4.5-5.0 HzProtons adjacent to the nitrogen atom are less deshielded than those next to oxygen. The electron-withdrawing nature of the aromatic ring causes a downfield shift compared to unsubstituted morpholine.[1][2]

Expert Insights: The morpholine ring protons typically appear as two distinct triplets due to rapid chair-to-chair interconversion at room temperature, which averages the axial and equatorial environments.[3] The signals from the aromatic protons (H-3' and H-5') are expected to be complex due to coupling with the two adjacent fluorine atoms. The multiplicity is predicted as a triplet of doublets, but depending on the resolution, it might appear as a simple triplet if the long-range proton-proton coupling is not resolved.

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, usually acquired with proton decoupling, provides information on the carbon skeleton of the molecule. The presence of fluorine atoms will induce characteristic splitting of the carbon signals due to ¹³C-¹⁹F coupling.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample is typically required (20-50 mg in 0.6 mL of deuterated solvent).

  • Instrumentation: The experiment is run on the same NMR spectrometer as the ¹H experiment.

  • Acquisition Parameters: A standard proton-decoupled pulse sequence is used. A sufficient number of scans and a relaxation delay are necessary to obtain quantitative data for all carbon environments, especially quaternary carbons.

  • Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)Rationale
C-2', C-6'158 - 162Doublet of doublets (dd)¹J(C,F) ≈ 240-250 Hz, ²J(C,F) ≈ 15-25 HzThese carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant. They are also coupled to the other fluorine atom through two bonds.
C-1'130 - 135Triplet (t)²J(C,F) ≈ 10-15 HzThis carbon is coupled to two equivalent fluorine atoms through two bonds.
C-3', C-5'115 - 120Triplet (t)³J(C,F) ≈ 3-7 HzThese carbons are coupled to the two fluorine atoms through three bonds.
C-4'105 - 110Singlet (s)-This carbon is too far from the fluorine atoms to show significant coupling. The bromine atom will cause a downfield shift.
C-2, C-6 (Morpholine, -O-CH₂-)66 - 68Singlet (s)-Typical chemical shift for carbons adjacent to oxygen in a morpholine ring.[4]
C-3, C-5 (Morpholine, -N-CH₂-)50 - 53Singlet (s)-These carbons are slightly deshielded due to the attachment of the electron-withdrawing aromatic ring.[1]

Expert Insights: The most striking feature of the ¹³C spectrum will be the large one-bond C-F coupling constants for C-2' and C-6'.[5] These large couplings are unambiguous indicators of direct C-F bonds. The smaller two- and three-bond couplings provide further structural confirmation.

Part 3: Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in the molecule.[6]

Experimental Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation: Similar sample concentration as for ¹H NMR is sufficient.

  • Instrumentation: An NMR spectrometer equipped with a fluorine probe is required.

  • Acquisition Parameters: A standard ¹⁹F pulse sequence is used, often with proton decoupling to simplify the spectra.

  • Processing: The chemical shifts are typically referenced to an external standard like CFCl₃.

Predicted ¹⁹F NMR Data
FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity (proton-coupled)Predicted Coupling Constants (J, Hz)Rationale
F-2', F-6'-110 to -130Triplet (t)³J(F,H) ≈ 8-10 HzThe two fluorine atoms are chemically equivalent. They are coupled to the two adjacent protons (H-3' and H-5'), resulting in a triplet. The chemical shift is in the typical range for fluoroaromatic compounds.[7]

Expert Insights: Since the two fluorine atoms are equivalent, a single signal is expected in the ¹⁹F NMR spectrum. In a proton-coupled spectrum, this signal will be split into a triplet by the two neighboring protons. This provides a direct correlation with the aromatic proton signals.

Comparative Analysis with Alternative Techniques

While NMR is unparalleled for detailed structural elucidation in solution, a comprehensive characterization often involves complementary techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition and fragmentation patterns.

  • Expected Data: For this compound (C₁₀H₁₀BrF₂NO), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[8] This results in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive indicator of a single bromine atom in the molecule.[9]

  • Comparison with NMR:

    • Strengths of MS: Provides rapid and highly accurate molecular weight determination. The isotopic pattern is a powerful tool for identifying the presence and number of certain elements like bromine and chlorine.

    • Limitations of MS: Does not provide detailed information about the connectivity of atoms or the 3D structure of the molecule. Isomers often cannot be distinguished by mass spectrometry alone.

    • Synergy: MS confirms the molecular formula predicted by the detailed structural information from NMR.

X-ray Crystallography

If a suitable single crystal of the compound can be grown, X-ray crystallography can provide the exact three-dimensional arrangement of atoms in the solid state.

  • Expected Data: A crystal structure would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and the conformation of the morpholine ring.

  • Comparison with NMR:

    • Strengths of X-ray Crystallography: Provides an unambiguous, high-resolution 3D structure in the solid state.[10]

    • Limitations of X-ray Crystallography: Requires a suitable single crystal, which can be difficult to obtain. The determined structure is for the solid state and may not represent the conformation in solution, where NMR is performed.

    • Synergy: X-ray crystallography can validate the structural assignment made by NMR. Conversely, NMR can provide information about the dynamics and conformation of the molecule in solution, which is often more relevant to its biological activity.

Workflow for Spectral Analysis

The logical flow for analyzing a novel compound like this compound is visualized below.

NMR_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Final Elucidation synthesis Synthesize Compound ms Mass Spectrometry (Confirm MW & Formula) synthesis->ms nmr_1h ¹H NMR (Proton Framework) synthesis->nmr_1h xray X-ray Crystallography (Solid-State 3D Structure) synthesis->xray structure Final Structure Confirmed ms->structure nmr_13c ¹³C NMR (Carbon Skeleton & C-F Coupling) nmr_1h->nmr_13c nmr_19f ¹⁹F NMR (Fluorine Environment) nmr_13c->nmr_19f two_d_nmr 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) nmr_19f->two_d_nmr two_d_nmr->structure xray->structure

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Conclusion

The comprehensive analysis of this compound requires a multi-faceted approach, with NMR spectroscopy at its core. By systematically predicting and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can gain profound insights into the molecule's structure, connectivity, and electronic environment. The characteristic signals of the morpholine ring, combined with the distinctive splitting patterns induced by the fluorine atoms on the aromatic ring, provide a unique spectral fingerprint for this compound.

When compared with other techniques, the strength of NMR lies in its ability to provide a detailed atomic-level map of the molecule in the solution state. While Mass Spectrometry is indispensable for confirming the molecular formula and X-ray Crystallography offers the ultimate certainty of the solid-state structure, NMR remains the primary tool for the day-to-day structural verification and elucidation that drives modern chemical and pharmaceutical research. This guide provides the foundational knowledge and comparative insights necessary for scientists to confidently approach the spectral analysis of this and other complex fluorinated molecules.

References

A Comparative Guide to the Mass Spectrometry of 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 4-(4-Bromo-2,6-difluorophenyl)morpholine and its Structural Context

This compound is a halogenated aromatic compound featuring a morpholine ring attached to a difluorinated and brominated phenyl group. The presence of multiple halogens, a nitrogen-containing heterocycle, and an aromatic system suggests a rich and informative fragmentation pattern in mass spectrometry. Understanding these patterns is crucial for its unambiguous identification in complex matrices and for distinguishing it from structurally related impurities or metabolites.

This guide will primarily focus on Electron Impact (EI) ionization, a common technique for the analysis of relatively volatile and thermally stable small molecules, and briefly touch upon Electrospray Ionization (ESI) as a softer ionization alternative.

Experimental Considerations: Choosing the Right Ionization Technique

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For a molecule like this compound, both Electron Impact (EI) and Electrospray Ionization (ESI) present viable options, each with distinct advantages and outcomes.

Electron Impact (EI) Ionization: The Hard Approach for Structural Detail

EI is a high-energy ionization technique that involves bombarding the analyte molecule with a beam of electrons, typically at 70 eV.[1] This high energy not only ionizes the molecule by ejecting an electron to form a molecular ion (M⁺˙) but also imparts significant excess internal energy, leading to extensive fragmentation.[1]

Why EI is a good choice:

  • Rich Fragmentation: The resulting fragmentation pattern is highly reproducible and acts as a "fingerprint" for the molecule, which is invaluable for structural elucidation and library matching.

  • Volatility: Given its structure, this compound is likely to have sufficient volatility and thermal stability for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which commonly employs EI.[2]

Electrospray Ionization (ESI): The Soft Approach for Molecular Ion Confirmation

ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[3] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[4]

Why ESI might be considered:

  • Molecular Weight Confirmation: ESI is excellent for confirming the molecular weight of the compound by observing the prominent [M+H]⁺ ion.

  • LC-MS Compatibility: It is the ionization source of choice for Liquid Chromatography-Mass Spectrometry (LC-MS), which is useful for analyzing less volatile compounds or complex mixtures.[5]

  • Reduced Fragmentation: For molecules that are prone to excessive fragmentation under EI, ESI can provide a clearer indication of the parent molecule.

Theoretical Fragmentation Pattern of this compound under EI

The fragmentation of this compound under EI is predicted to be driven by the presence of the bromine and fluorine atoms, the stability of the aromatic ring, and the cleavage of the morpholine ring. A key characteristic to look for is the isotopic signature of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This results in any bromine-containing fragment appearing as a pair of peaks (doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).[6][7]

The molecular ion peak (M⁺˙) should be observable and will appear as a doublet. Subsequent fragmentations are likely to proceed through several key pathways:

  • Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation through various pathways, including the loss of small neutral molecules. A common fragmentation is the alpha-cleavage adjacent to the nitrogen atom.

  • Loss of Halogens: The bromine atom, being a good leaving group, can be lost as a radical. The fluorine atoms are generally more strongly bound to the aromatic ring and their loss is less common.

  • Aromatic Ring Fragmentation: The substituted phenyl ring is relatively stable but can undergo fragmentation, especially after the initial loss of substituents.

Below is a DOT script illustrating the predicted fragmentation pathways.

M [M]⁺˙ This compound F1 Fragment 1 Loss of C2H4O M->F1 - C2H4O F2 Fragment 2 Loss of Br M->F2 - Br F3 Fragment 3 Cleavage of morpholine ring M->F3 ring opening F4 Fragment 4 Bromodifluorobenzene cation F3->F4 - C4H7N

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Phenylmorpholine Analogs

To provide a practical context for the expected mass spectrum, we can compare it with the known mass spectrometric behavior of similar compounds.

4-Phenylmorpholine: The Unsubstituted Analog

The mass spectrum of 4-phenylmorpholine serves as a foundational comparison.[8] Its fragmentation is dominated by cleavage of the morpholine ring. The base peak is often observed at m/z 105, corresponding to the C₇H₇N⁺ ion, and a significant molecular ion peak at m/z 163 is also present.[8]

Substituted Phenylmorpholines: The Impact of Halogens

The introduction of halogen atoms significantly alters the fragmentation pattern. In the case of this compound, we can anticipate the following differences compared to 4-phenylmorpholine:

  • Higher Mass Fragments: The molecular ion and all fragments containing the substituted phenyl ring will have a higher mass due to the bromine and fluorine atoms.

  • Isotopic Patterns: The presence of bromine will introduce the characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[9]

  • Influence on Cleavage: The electron-withdrawing nature of the fluorine atoms may influence the stability of the molecular ion and the relative abundance of certain fragment ions.

The following table summarizes the expected key ions for this compound and compares them with the observed ions for 4-phenylmorpholine.

Ion Description4-Phenylmorpholine (Observed m/z)[8]This compound (Predicted m/z)Key Features of Predicted Ion
Molecular Ion [M]⁺˙163277/2791:1 doublet due to Bromine
[M - H]⁺162276/2781:1 doublet
[M - C₂H₄O]⁺˙Not prominent233/2351:1 doublet
[C₆H₅N]⁺˙91Not directly applicable-
[C₇H₇N]⁺105 (Base Peak)Not directly applicable-
[C₆H₂BrF₂]⁺-191/1931:1 doublet, bromodifluorophenyl cation

Below is a DOT script providing a visual comparison of the fragmentation pathways.

cluster_0 4-Phenylmorpholine cluster_1 This compound (Predicted) M1 [M]⁺˙ m/z 163 F1_1 [M-H]⁺ m/z 162 M1->F1_1 F1_2 [C₇H₇N]⁺ m/z 105 M1->F1_2 M2 [M]⁺˙ m/z 277/279 F2_1 [M-C₂H₄O]⁺˙ m/z 233/235 M2->F2_1 F2_2 [C₆H₂BrF₂]⁺ m/z 191/193 M2->F2_2

Caption: Comparative fragmentation of phenylmorpholine and its bromo-difluoro analog.

Detailed Experimental Protocols

For researchers aiming to acquire a mass spectrum of this compound, the following protocols are recommended.

Protocol 1: GC-MS with Electron Impact (EI) Ionization
  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL injection in splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

Protocol 2: LC-MS with Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve the compound in a mixture of acetonitrile and water (with 0.1% formic acid for positive ion mode) to a concentration of 10 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: Scan from m/z 100 to 500.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a wealth of structural information. The presence of bromine will be readily identifiable through its characteristic isotopic pattern. Under Electron Impact ionization, fragmentation of the morpholine ring and loss of substituents from the phenyl ring are expected to be the major fragmentation pathways. Comparison with the mass spectra of simpler analogs like 4-phenylmorpholine provides a valuable framework for interpreting the spectrum of this more complex, halogenated molecule. For unambiguous confirmation of the molecular weight, Electrospray Ionization would be the preferred method. The experimental protocols provided in this guide offer a starting point for researchers to obtain high-quality mass spectra of this and related compounds, facilitating their crucial work in drug discovery and development.

References

A Comparative Guide to the Analytical Characterization of 4-(4-Bromo-2,6-difluorophenyl)morpholine with a Focus on FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. 4-(4-Bromo-2,6-difluorophenyl)morpholine, a substituted aromatic morpholine derivative, represents a class of compounds with significant potential in medicinal chemistry. The presence of a halogenated aromatic ring and a morpholine moiety suggests its utility as a versatile scaffold in the design of new therapeutic agents. This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of this compound, alongside a comparative discussion of alternative analytical techniques, offering researchers a comprehensive framework for its evaluation.

The Central Role of Vibrational Spectroscopy: An FT-IR Deep Dive

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique molecular "fingerprint," revealing the presence of specific chemical bonds and structural features.[1]

Predicted FT-IR Spectral Profile of this compound

While an experimentally derived FT-IR spectrum for this compound is not publicly available, a predictive analysis based on its constituent functional groups allows for a detailed interpretation of its expected spectral characteristics. The primary vibrational modes are anticipated to arise from the substituted aromatic ring, the morpholine ring, and the carbon-halogen bonds.

Wavenumber Range (cm⁻¹)Predicted Vibrational ModeRationale and Key Characteristics
3100-3000Aromatic C-H StretchThe presence of C-H bonds on the aromatic ring will give rise to stretching vibrations in this region. These bands are typically of weak to medium intensity.[2][3]
2980-2840Aliphatic C-H StretchThe methylene (CH₂) groups of the morpholine ring will exhibit strong asymmetric and symmetric stretching vibrations in this range.[4][5]
1600-1400Aromatic C=C StretchThe carbon-carbon double bonds within the benzene ring will produce a series of sharp absorptions in this region, which are characteristic of aromatic compounds.[2][3]
1350-1250C-N StretchThe stretching vibration of the tertiary amine within the morpholine ring is expected to appear in this region as a medium to strong band.[1]
1250-1000C-O-C Asymmetric StretchThe ether linkage within the morpholine ring will result in a strong, characteristic C-O-C asymmetric stretching absorption.[5]
1100-1000C-F StretchThe carbon-fluorine bonds on the aromatic ring are expected to produce strong stretching vibrations in this region.[6][7]
900-675Aromatic C-H Out-of-Plane BendThe out-of-plane bending of the C-H bonds on the substituted aromatic ring provides information about the substitution pattern.[3]
690-515C-Br StretchThe carbon-bromine bond will exhibit a stretching vibration in the lower frequency region of the spectrum.[8][9]
Experimental Protocol for FT-IR Analysis: A Self-Validating Workflow

The following protocol outlines a standardized procedure for acquiring a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • FT-IR Spectrometer (e.g., Bruker ALPHA II, Thermo Scientific Nicolet iS5) equipped with a diamond ATR accessory.[5]

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or ethanol.

    • Acquire a background spectrum of the empty ATR crystal. This is a crucial step to account for any atmospheric or instrumental interferences. The spectrometer software will store this background and automatically subtract it from the sample spectrum.[5]

  • Sample Analysis:

    • Place a small, representative amount of the solid this compound sample onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR press arm to ensure intimate contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[5]

  • Data Processing and Interpretation:

    • The spectrometer software will perform a Fourier transform on the acquired interferogram to generate the infrared spectrum.

    • The resulting spectrum should be baseline-corrected and annotated with the wavenumbers of the major absorption bands.

    • Compare the experimental spectrum with the predicted absorption bands to confirm the presence of the expected functional groups.

Caption: A streamlined workflow for FT-IR analysis using the ATR technique.

A Comparative Perspective: Alternative Analytical Techniques

While FT-IR is an excellent tool for functional group identification, a comprehensive characterization of this compound necessitates the use of orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique in the pharmaceutical industry for purity assessment and quantification.[10][11][12][13][14]

  • Strengths:

    • Quantitative Analysis: HPLC with a suitable detector (e.g., UV-Vis) can accurately determine the purity of the compound and quantify any impurities.

    • Separation Power: It can separate the target compound from starting materials, by-products, and degradation products.[10]

    • Regulatory Compliance: HPLC is a validated technique widely accepted by regulatory agencies for quality control.[10]

  • Limitations:

    • Structural Information: HPLC provides limited direct structural information. It primarily serves to separate and quantify components in a mixture.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[15]

  • Strengths:

    • Molecular Weight Determination: MS provides the exact molecular weight of the compound, confirming its elemental formula.

    • Isotopic Pattern Analysis: The presence of bromine with its characteristic isotopic signature (79Br and 81Br in a roughly 1:1 ratio) would result in a distinctive M+2 peak in the mass spectrum, providing strong evidence for the presence of a bromine atom.[16][17]

    • Fragmentation Analysis: Analysis of the fragmentation pattern can provide clues about the compound's structure.

  • Limitations:

    • Isomer Differentiation: MS may not be able to distinguish between isomers with the same molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.

  • Strengths:

    • Detailed Structural Information: ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assembly of the molecular structure.

    • Connectivity and Stereochemistry: Advanced NMR techniques (e.g., COSY, HSQC, HMBC) can establish the connectivity between atoms and provide insights into the stereochemistry of the molecule.

    • Morpholine Conformation: The characteristic signals of the morpholine ring protons and carbons in the NMR spectrum can confirm its presence and provide information about its conformation.[18]

  • Limitations:

    • Sensitivity: NMR is generally less sensitive than mass spectrometry.

    • Sample Requirements: It typically requires a larger amount of sample compared to FT-IR or MS.

Synergistic Analytical Approach

A robust analytical strategy for this compound involves the synergistic use of these techniques.

Caption: A synergistic workflow for the comprehensive analysis of a novel compound.

Conclusion

The FT-IR analysis of this compound provides a rapid and effective means of confirming the presence of key functional groups. However, for a complete and unambiguous characterization, a multi-technique approach is essential. The combination of FT-IR, HPLC, MS, and NMR spectroscopy provides a self-validating system that ensures the identity, purity, and structural integrity of this and other novel chemical entities, a critical requirement in the rigorous field of drug development.

References

A Comparative Guide to the Biological Activity of 4-(4-Bromo-2,6-difluorophenyl)morpholine and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. This guide provides a comprehensive comparative analysis of 4-(4-Bromo-2,6-difluorophenyl)morpholine and its non-fluorinated counterpart, 4-(4-bromophenyl)morpholine. We will delve into the synthetic rationale, explore the predictable impact of fluorine on key physicochemical properties, and present a suite of robust experimental protocols to empirically evaluate their differential biological activities. This document is intended to serve as a practical and insightful resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Rationale for Fluorination in Phenylmorpholine Scaffolds

The phenylmorpholine motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with applications in oncology and neuroscience.[1][2] The introduction of fluorine atoms onto the phenyl ring, as in this compound, is a deliberate strategy to modulate the molecule's pharmacological profile. The high electronegativity and small size of fluorine can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity for its biological target.[3] This guide will dissect these effects, providing a framework for understanding and predicting the biological consequences of such structural modifications.

Synthesis of Target Compounds

The synthesis of both the fluorinated and non-fluorinated analogs can be efficiently achieved through established palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[4] This method offers a versatile and high-yielding route to form the crucial C-N bond between the aryl halide and the morpholine moiety.

Protocol 1: Synthesis of 4-(4-bromophenyl)morpholine

This protocol is adapted from standard Buchwald-Hartwig amination procedures.[5]

Materials:

  • 4-bromoiodobenzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoiodobenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol) and sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-(4-bromophenyl)morpholine.

Protocol 2: Proposed Synthesis of this compound

The synthesis of the difluorinated analog can be approached via a nucleophilic aromatic substitution (SNAr) reaction, leveraging the activation of the aryl ring by the electron-withdrawing fluorine atoms.[6][7]

Materials:

  • 1-Bromo-2,4,6-trifluorobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a round-bottom flask, add 1-bromo-2,4,6-trifluorobenzene (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

The Impact of Difluorination on Physicochemical Properties

The introduction of two fluorine atoms ortho to the morpholine nitrogen is predicted to have a significant impact on the molecule's physicochemical properties, which in turn will influence its biological activity.

Property4-(4-bromophenyl)morpholineThis compoundRationale for Predicted Change
Lipophilicity (cLogP) LowerHigherThe addition of fluorine atoms generally increases lipophilicity.[8]
Aqueous Solubility HigherLowerIncreased lipophilicity often correlates with decreased aqueous solubility.
Metabolic Stability LowerHigherThe strong C-F bonds can block sites of oxidative metabolism by cytochrome P450 enzymes.
Basicity (pKa of Morpholine N) HigherLowerThe electron-withdrawing nature of the fluorine atoms will decrease the basicity of the morpholine nitrogen.

Comparative Biological Evaluation: Experimental Protocols

To empirically assess the biological consequences of difluorination, a series of in vitro assays are proposed. These assays will provide quantitative data on cytotoxicity, metabolic stability, and membrane permeability.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 4-(4-bromophenyl)morpholine and this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 4: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[9][10]

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLM (0.5 mg/mL protein) in phosphate buffer.

  • Compound Addition: Add the test compound (1 µM final concentration) to the incubation mixture and pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ).

Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based method to predict passive membrane permeability.[11][12]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Lecithin in dodecane solution

  • Phosphate buffered saline (PBS), pH 7.4

  • DMSO

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lecithin/dodecane solution and allow the solvent to evaporate.

  • Compound Preparation: Prepare solutions of the test compounds in PBS with a small percentage of DMSO.

  • Assay Setup: Add the compound solution to the donor wells and fresh PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Concentration Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) for each compound.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Biological Evaluation cluster_data Data Analysis & Comparison s1 4-bromoiodobenzene + Morpholine p1 4-(4-bromophenyl)morpholine s1->p1 Buchwald-Hartwig Amination s2 1-Bromo-2,4,6-trifluorobenzene + Morpholine p2 This compound s2->p2 Nucleophilic Aromatic Substitution a1 Cytotoxicity Assay (MTT) p1->a1 a2 Metabolic Stability (Liver Microsomes) p1->a2 a3 Membrane Permeability (PAMPA) p1->a3 p2->a1 p2->a2 p2->a3 d1 IC50 Values a1->d1 d2 Half-life (t1/2) & Intrinsic Clearance (CLint) a2->d2 d3 Permeability (Pe) a3->d3 Fluorine_Impact cluster_compound Compound Properties cluster_pathway Hypothetical Cellular Impact F Fluorination Lipophilicity Increased Lipophilicity F->Lipophilicity Metabolic_Stability Increased Metabolic Stability F->Metabolic_Stability Target_Binding Altered Target Binding Affinity F->Target_Binding Membrane Enhanced Cell Membrane Permeation Lipophilicity->Membrane Receptor Target Receptor/ Enzyme Metabolic_Stability->Receptor Increased Bioavailability Target_Binding->Receptor Membrane->Receptor Signaling Downstream Signaling Pathway Receptor->Signaling Response Cellular Response (e.g., Apoptosis) Signaling->Response

References

Introduction: The Significance of the 4-Aryl-Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of 4-Aryl-Morpholine Derivatives: From Synthesis to Structure-Activity Relationship

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its six-membered heterocyclic structure, containing both an amine and an ether functional group, imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[3] When an aryl group is attached to the morpholine nitrogen at the 4-position, the resulting 4-aryl-morpholine core becomes a versatile building block for targeting a wide array of biological systems, with derivatives showing anticancer, anti-inflammatory, and antimicrobial activities.[1][4]

The three-dimensional conformation of these molecules is paramount to their biological function, governing how they interact with target proteins. X-ray crystallography is the gold standard for unambiguously determining the solid-state structure of these compounds at atomic resolution. This guide provides a comparative overview of the X-ray crystallography of 4-aryl-morpholine derivatives, delving into the experimental workflow, analyzing key structural parameters, and connecting these findings to their biological relevance for researchers, scientists, and drug development professionals.

PART 1: Experimental Methodologies: A Self-Validating Workflow

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage validates the next. The quality of the final structure is intrinsically linked to the success of the synthesis and, most critically, the crystallization process.

Synthesis and Crystallization of 4-Aryl-Morpholine Derivatives

The synthesis of 4-aryl-morpholine derivatives is often achieved through well-established methods like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[3] However, obtaining high-quality single crystals suitable for X-ray diffraction is frequently the most challenging step. The choice of solvent, temperature, and crystallization technique can dramatically influence crystal formation, size, and quality.

Generalized Experimental Protocol for Anti-Solvent Crystallization:

This protocol describes a common and effective method for crystallizing 4-aryl-morpholine derivatives. The principle relies on dissolving the compound in a "good" solvent and then slowly introducing a miscible "anti-solvent" in which the compound is poorly soluble, thereby inducing supersaturation and promoting crystal growth.[5]

  • Solvent Selection: Dissolve the purified 4-aryl-morpholine derivative in a minimal amount of a suitable solvent (e.g., Dimethylformamide (DMF), Ethanol, Acetonitrile) at room temperature (20-25°C) to create a concentrated, clear solution.[5] The choice of solvent is critical; it must fully dissolve the compound but not so effectively that precipitation becomes impossible.

  • Anti-Solvent Addition: To the stirred solution, slowly add a miscible anti-solvent (e.g., water, hexane) dropwise over a period of 20-60 minutes.[5] The slow addition is crucial to prevent rapid precipitation, which leads to amorphous solid or poorly ordered microcrystals. The goal is to maintain a state of slight supersaturation where nucleation and crystal growth can occur in a controlled manner.

  • Inducing Crystallization: Continue stirring the resulting suspension at room temperature. The appearance of turbidity indicates the onset of precipitation. At this point, stirring can be stopped to allow larger crystals to form without mechanical stress.

  • Optimizing Yield: To maximize the yield, the mixture can be cooled in an ice bath or refrigerator.[5] The decreased temperature further reduces the compound's solubility.

  • Crystal Harvesting and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals sparingly with the cold anti-solvent to remove any residual soluble impurities without dissolving the product.[5]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent, which could otherwise interfere with the diffraction experiment.

Alternative Crystallization Techniques:

TechniquePrincipleCommon Solvents/Anti-solventsAdvantagesDisadvantages
Slow Cooling Gradual decrease in temperature to reduce solubility and induce crystallization.Ethanol, Isopropanol, TolueneSimple, scalable, good for obtaining large single crystals.[5]May not be effective for all compounds; can lead to "oiling out".[5]
Vapor Diffusion Slow diffusion of an anti-solvent vapor into the compound's solution.Inner Vial: DMF, Chloroform; Outer Vial: Hexane, EtherExcellent for growing high-quality crystals from minute amounts of material.[5]Can be slow; requires careful setup.[5]
Layering Carefully layering a less dense anti-solvent on top of a denser solution of the compound.Bottom Layer: DMF, Acetonitrile; Top Layer: Hexane, WaterCrystals form undisturbed at the liquid-liquid interface.[5]Requires immiscible or slowly mixing solvents; sensitive to vibrations.[5]
X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. A single crystal is mounted on a goniometer and rotated in a focused beam of X-rays. The resulting diffraction pattern is collected by a detector.

Workflow for Single-Crystal X-ray Diffraction:

G cluster_0 Experimental Setup cluster_1 Data Processing cluster_2 Structure Solution & Refinement crystal 1. Mount Single Crystal xray 2. Expose to X-ray Beam crystal->xray detector 3. Collect Diffraction Data xray->detector integrate 4. Integrate Intensities detector->integrate scale 5. Scale and Merge Data integrate->scale absorption 6. Apply Absorption Correction scale->absorption solve 7. Solve Structure (e.g., SHELXT) absorption->solve refine 8. Refine Model (e.g., SHELXL) solve->refine validate 9. Validate Final Structure refine->validate report 10. Generate Final Report (CIF) validate->report

Caption: Workflow of single-crystal X-ray crystallography.

The collected data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The structure is then solved using computational methods (e.g., direct methods or Patterson function) and refined to fit the experimental data, resulting in a final model of the molecule's atomic positions.[6]

PART 2: Comparative Structural Analysis

The power of X-ray crystallography lies in the precise structural details it provides. By comparing the crystal structures of different 4-aryl-morpholine derivatives, we can understand how subtle chemical modifications influence the molecule's three-dimensional architecture. A compelling comparison can be made between 4-(4-nitrophenyl)morpholine and its thio-analogue, 4-(4-nitrophenyl)thiomorpholine .[7][8]

Table of Comparative Crystallographic Data:

Parameter4-(4-Nitrophenyl)morpholine[7]4-(4-Nitrophenyl)thiomorpholine[8]4-Benzyl-4-pentylmorpholin-4-ium Chloride[9]
Formula C₁₀H₁₂N₂O₃C₁₀H₁₂N₂O₂SC₁₆H₂₆ClNO
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group P bcaP 2₁/cPna2₁
a (Å) 14.5445 (6)5.8633 (3)21.0189 (5)
b (Å) 8.3832 (3)19.3484 (11)9.9419 (2)
c (Å) 16.2341 (6)9.8079 (5)7.8284 (2)
β (º) 90102.269 (2)90
V (ų) 1979.42 (13)1085.80 (10)1636.21 (7)
Z 844
Morpholine Ring Conformation ChairChairChair
Aryl Group Orientation Quasi-equatorialQuasi-axialN/A
Conformational Analysis: Chair Conformation and Aryl Orientation

For most derivatives, the six-membered morpholine ring adopts a stable chair conformation to minimize steric strain, as seen in 4-(4-nitrophenyl)morpholine and its thiomorpholine analogue.[7][8][9][10] A critical point of comparison is the orientation of the 4-aryl substituent, which can be either axial or equatorial.

In the crystal structure of 4-(4-nitrophenyl)morpholine, the nitrophenyl group occupies a quasi-equatorial position .[8] However, in the thiomorpholine analogue, the same group is found in a quasi-axial position .[8] This stark difference is attributed to the distinct intermolecular interactions in their respective crystal lattices. The thiomorpholine derivative forms centrosymmetric dimers through C–H···O hydrogen bonds, a packing arrangement that favors the axial conformation.[8] In contrast, the morpholine derivative's crystal structure is stabilized by aromatic π–π stacking interactions.[7]

This highlights a crucial lesson: while the chair conformation of the morpholine ring is generally conserved, the substituent's orientation can be highly sensitive to both intramolecular sterics and intermolecular packing forces. This conformational flexibility is vital for its ability to adapt to different protein binding pockets.

G cluster_0 4-(4-Nitrophenyl)morpholine cluster_1 4-(4-Nitrophenyl)thiomorpholine a Aryl Group (Equatorial) b Morpholine Ring (Chair) a->b favored by π-π stacking c Aryl Group (Axial) d Thiomorpholine Ring (Chair) c->d favored by C-H···O H-bonds

Caption: Conformational differences in 4-aryl-(thio)morpholines.

PART 3: Connecting Structure to Activity (SAR)

The ultimate goal of structural analysis in drug discovery is to establish a clear Structure-Activity Relationship (SAR). X-ray crystallography provides the empirical data needed to rationalize why certain compounds are active while others are not.

  • Receptor Binding: The conformation of the 4-aryl-morpholine derivative is critical for its interaction with a biological target. The orientation of the aryl group (axial vs. equatorial) dictates which parts of the molecule are exposed for potential interactions, such as hydrogen bonds or hydrophobic contacts, within a receptor's binding site. For example, in a series of cholinesterase inhibitors, the length of the linker between a quinoline core and a morpholine group, along with substitutions on a phenylamino ring, significantly impacted inhibitory potency, which can be directly correlated to how the molecule fits into the enzyme's active site.[11]

  • Pharmacophore Modeling: Crystal structures serve as the foundation for pharmacophore models. These models define the essential 3D arrangement of functional groups required for biological activity. Studies on various morpholine derivatives have shown that the relative positions of hydrogen bond donors/acceptors and hydrophobic aryl rings are key determinants of potency.[1][12]

  • Intermolecular Interactions: The non-covalent interactions observed in the crystal lattice, such as hydrogen bonding and π–π stacking, provide a valuable library of potential interactions that can occur between the drug molecule and its protein target.[7][8] For instance, the π–π stacking seen in 4-(4-nitrophenyl)morpholine, with a perpendicular distance of 3.7721 (8) Å between parallel planes, is a common and significant interaction in protein-ligand binding.[7]

Conclusion

X-ray crystallography is an indispensable tool in the study of 4-aryl-morpholine derivatives. It provides irrefutable, high-resolution structural data that illuminates the subtle conformational preferences and intermolecular interactions governing the behavior of these molecules. By comparing the crystal structures of different analogues, researchers can understand the structural impact of chemical modifications, rationalize observed structure-activity relationships, and guide the rational design of next-generation therapeutic agents. The insights gained from this technique are fundamental to unlocking the full potential of the versatile 4-aryl-morpholine scaffold in modern drug discovery.

References

A Senior Application Scientist's Guide to Scrutinizing the Certificate of Analysis for 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the procurement of high-quality chemical building blocks is the foundation of successful discovery and development campaigns. A seemingly simple document, the Certificate of Analysis (CoA), stands as the single most critical piece of evidence attesting to a compound's identity and purity. Misinterpretation or acceptance of a substandard CoA can lead to failed experiments, irreproducible results, and significant delays.

This guide provides an in-depth comparison and technical breakdown of the analytical data you should expect for 4-(4-Bromo-2,6-difluorophenyl)morpholine , a fluorinated aryl morpholine building block of increasing interest in medicinal chemistry. We will dissect a typical CoA, compare the subject compound to a common, non-fluorinated alternative, and provide actionable experimental protocols for in-house verification.

The Critical Role of Fluorination and the Need for Rigorous Analysis

The incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, pKa, and binding affinity. In a molecule like this compound, the two fluorine atoms ortho to the morpholine nitrogen create a unique electronic and steric environment. This substitution, however, can introduce specific challenges in synthesis and purification, making a thorough evaluation of the CoA paramount. Potential impurities, such as regioisomers or incompletely halogenated species, can have profoundly different reactivity and biological activity.

Caption: Molecular Structure of this compound.

Deconstructing the CoA: A Comparative Analysis

A robust CoA is more than just a purity number; it is a multi-faceted analytical report. Let's compare the expected data for our target compound with a common, less complex alternative, 4-(4-Bromophenyl)morpholine , to highlight key differences in analytical interpretation.

ParameterThis compound (Target)4-(4-Bromophenyl)morpholine (Alternative)Scientific Rationale & What to Look For
Molecular Formula C₁₀H₁₀BrF₂NOC₁₀H₁₂BrNOA fundamental check. Ensure it matches the expected structure.
Molecular Weight 278.09 g/mol 242.11 g/mol Crucial for accurate weighing and stoichiometric calculations.
Appearance White to Off-White SolidWhite SolidAny significant deviation (e.g., yellow oil, dark powder) suggests impurities.
Melting Point Expected: ~80-90 °C (Hypothetical)114-118 °CA sharp melting point range (≤ 2 °C) indicates high purity. A broad or depressed range suggests impurities. The difluoro substitution is expected to lower the melting point compared to the non-fluorinated analog due to altered crystal packing.
Purity (by HPLC) ≥ 97.0%≥ 97.0%This is critical. Demand to see the chromatogram. Look for the area percentage of the main peak. Scrutinize any impurity peaks greater than 0.1%. The presence of multiple small impurities can be as problematic as one large one.
¹H NMR Conforms to StructureConforms to StructureThe spectrum should be clean, with correct chemical shifts, splitting patterns, and integration values for all protons. For the target compound, the aromatic region will be a triplet due to F-H coupling, a key signature to verify.
Mass Spec (MS) [M+H]⁺ ≈ 278.0, 280.0[M+H]⁺ ≈ 242.0, 244.0Look for the characteristic isotopic pattern of bromine (~1:1 ratio for M and M+2 peaks). This confirms the presence of a single bromine atom.

The Analytical Workflow: From Vial to Validation

A trustworthy CoA is a claim that requires verification. An internal analytical check is a self-validating system that ensures the material's quality before it enters your research workflow.

node_start node_start node_process node_process node_decision node_decision node_pass node_pass node_fail node_fail A Sample Received B Visual Inspection (Color, Form) A->B C Prepare Stock Solution (e.g., 1 mg/mL in MeOH) B->C D HPLC Purity Analysis C->D E Purity ≥ 97%? No major unknown peaks? D->E F NMR Identity Check E->F Yes I Reject Batch Contact Supplier E->I No G Spectrum Matches Expected Structure? F->G H Accept Batch Release to Research G->H Yes G->I No

The Fluorine Factor: A Comparative Analysis of Mono- and Di-fluorinated Phenylmorpholine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates represents a powerful tool for optimizing pharmacological properties. This guide provides an in-depth comparison of the bioactivity of mono-fluorinated versus di-fluorinated phenylmorpholine derivatives, a class of compounds with significant potential for modulating monoamine transporter activity. By examining experimental data and elucidating the underlying structure-activity relationships, we aim to equip researchers with the insights necessary to make informed decisions in the design and development of novel therapeutics.

The Rationale for Fluorination in Phenylmorpholine Analogs

The introduction of fluorine into a molecular scaffold is a well-established strategy to enhance drug-like properties.[1][2] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity.[1][2] In the context of phenylmorpholine derivatives, which often target monoamine transporters, fluorination can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a compound, leading to improved pharmacokinetic profiles.[1]

  • Increased Binding Affinity: The electron-withdrawing nature of fluorine can alter the charge distribution of the phenyl ring, potentially leading to more favorable interactions with amino acid residues in the binding pockets of target proteins.[3]

  • Modulation of Selectivity: The position and number of fluorine substitutions can fine-tune the selectivity of a compound for different monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Comparative Bioactivity: Mono- vs. Di-fluorinated Phenylmorpholines

Compound ClassRepresentative Compound/ProxyDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)Data Source
Mono-fluorinated 3-Fluorophenmetrazine (3-FPM)< 2.5< 2.5> 80[4]
Di-fluorinated (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol (Proxy)1.30.0181.8[5]

Disclaimer: The data for the di-fluorinated compound is based on a structurally similar proxy and should be interpreted with caution pending direct experimental validation.

From this comparison, we can infer that both mono- and di-fluorination of the phenyl ring in phenylmorpholine derivatives can confer potent inhibitory activity at DAT and NET, with significantly lower potency at SERT. Notably, the di-fluorinated proxy compound exhibits particularly high potency for NET.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity assessment, standardized experimental protocols are essential. The following is a detailed methodology for determining the inhibitory potency of compounds at monoamine transporters using a cell-based radiotracer uptake inhibition assay.[6][7]

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably transfected with human DAT, NET, or SERT.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

  • Krebs-HEPES buffer (KHB).

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds (mono- and di-fluorinated phenylmorpholines).

  • Reference inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the transporter of interest in T-75 flasks until confluent.

  • Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Assay Preparation: On the day of the experiment, wash the cells once with KHB.

  • Compound Incubation: Add 50 µL of KHB containing various concentrations of the test compound or reference inhibitor to the wells. Incubate for 10-30 minutes at room temperature.

  • Substrate Addition: Add 50 µL of KHB containing the radiolabeled substrate at a final concentration close to its Kₘ value.

  • Incubation: Incubate for a specific duration (e.g., 5-15 minutes) at room temperature or 37°C.

  • Termination of Uptake: Rapidly aspirate the contents of the wells and wash twice with ice-cold KHB to terminate the uptake of the radiolabeled substrate.

  • Cell Lysis: Lyse the cells by adding a scintillation cocktail to each well.

  • Quantification: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by performing a nonlinear regression analysis of the concentration-response data using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Mechanism of Action

Phenylmorpholine derivatives primarily exert their biological effects by inhibiting the reuptake of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft.[8][9][10][11] This leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing monoaminergic signaling.

The following diagram illustrates the general mechanism of action of phenylmorpholine-based monoamine transporter inhibitors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine, Norepinephrine) transporter Monoamine Transporter (DAT, NET) vesicle->transporter Release neurotransmitter Increased Neurotransmitter Concentration transporter->neurotransmitter Reuptake Blockade phenylmorpholine Fluorinated Phenylmorpholine phenylmorpholine->transporter Inhibition receptor Postsynaptic Receptors neurotransmitter->receptor Binding signaling Downstream Signaling receptor->signaling Activation

Caption: Mechanism of action of fluorinated phenylmorpholine derivatives.

The experimental workflow for assessing the bioactivity of these compounds can be visualized as follows:

cluster_workflow Bioactivity Assessment Workflow synthesis Compound Synthesis (Mono- & Di-fluorinated) inhibition_assay Monoamine Transporter Uptake Inhibition Assay synthesis->inhibition_assay cell_culture Cell Culture (Transporter-expressing cells) cell_culture->inhibition_assay data_analysis Data Analysis (IC50 Determination) inhibition_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: Experimental workflow for bioactivity assessment.

Conclusion

The strategic fluorination of the phenylmorpholine scaffold offers a promising avenue for the development of potent and selective monoamine transporter inhibitors. While direct comparative data is limited, the available evidence suggests that both mono- and di-fluorination can significantly enhance bioactivity, particularly at the dopamine and norepinephrine transporters. The choice between mono- and di-substitution will likely depend on the desired selectivity profile and pharmacokinetic properties for a given therapeutic application. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers navigating the complexities of fluorinated drug design.

References

A Senior Application Scientist's Guide to Purity Assessment of 4-(4-Bromo-2,6-difluorophenyl)morpholine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, experience-driven framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of 4-(4-Bromo-2,6-difluorophenyl)morpholine. We will move beyond a simple recitation of steps to explore the scientific rationale behind our methodological choices, ensuring a self-validating and trustworthy analytical procedure.

Foundational Strategy: Understanding the Analyte

Before injecting a sample, our first task is to critically evaluate the target molecule: this compound. Its chemical structure dictates our entire analytical strategy.

  • Hydrophobic Core: The 4-bromo-2,6-difluorophenyl group is non-polar and electron-rich. This is the primary driver for retention in reversed-phase chromatography and serves as an excellent chromophore for UV detection.

  • Polar Moiety: The morpholine ring is a polar, basic functional group (a secondary amine). Its presence can lead to peak tailing on traditional silica-based columns due to interactions with residual acidic silanols. This necessitates careful control of mobile phase pH.

  • Anticipated Impurities: Purity assessment is fundamentally about separating the main compound from everything else. Potential impurities could include:

    • Starting Materials: Unreacted precursors from the synthesis, such as 1,4-dibromo-2,6-difluorobenzene or morpholine.

    • Reaction By-products: Isomers, products of side reactions, or degradation products. For instance, impurities from Suzuki-Miyaura coupling reactions are common in the synthesis of such biaryl compounds.[1]

    • Degradants: Products formed from exposure to light, heat, or oxidative conditions.

This dual-character molecule—possessing both significant hydrophobic and polar/basic features—makes Reversed-Phase HPLC (RP-HPLC) the most logical and versatile starting point for analysis.[2][3][4]

Comparative Analysis of HPLC Methodologies

While several HPLC modes exist, the choice must be tailored to the analyte. Here, we compare the most relevant options to justify our selection of RP-HPLC.

HPLC Mode Principle of Separation Applicability to Our Analyte Verdict
Reversed-Phase (RP-HPLC) Separates analytes based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3][5]Excellent. The bromodifluorophenyl group provides a strong hydrophobic anchor for retention and separation from more polar or less hydrophobic impurities.Primary Recommended Method
Normal-Phase (NP-HPLC) Separates based on polarity using a polar stationary phase (e.g., silica) and a non-polar mobile phase.[6][7]Poor. While it could separate polar impurities, the hydrophobic nature of the main compound would lead to very poor retention. NP-HPLC is also notoriously sensitive to water content, leading to reproducibility challenges.[5]Not Recommended
Hydrophilic Interaction (HILIC) A variant of normal-phase used for highly polar compounds that are poorly retained in RP-HPLC.[8] It uses a polar stationary phase with a high-organic, aqueous mobile phase.[9]Situational. Not suitable for the primary analyte, but could be a powerful secondary method to quantify highly polar, water-soluble impurities (e.g., residual morpholine) that might elute in the void volume of an RP-HPLC run.Alternative for Specific Impurities

Our clear choice is Reversed-Phase HPLC , which offers the best balance of retention, selectivity, and robustness for this particular molecular structure.

Core Protocol: Developing a Stability-Indicating RP-HPLC Method

A "stability-indicating" method is one that can resolve the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This is the gold standard in pharmaceutical analysis. The following protocol is a robust starting point for development and validation.

Step 1: Instrument and Column Selection

The foundation of any good separation is the hardware.

  • Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector. A PDA detector is crucial as it allows for peak purity analysis and determination of the optimal detection wavelength.

  • Stationary Phase (Column):

    • Recommended Column: C18 (Octadecylsilane) bonded silica column.

    • Typical Dimensions: 150 mm length x 4.6 mm internal diameter, with 3.5 µm or 5 µm particle size.

    • Rationale: A C18 phase provides a high degree of hydrophobicity, ensuring adequate retention of the bromodifluorophenyl moiety.[8] The specified dimensions offer a good balance between resolution, run time, and backpressure for standard HPLC systems.

Step 2: Mobile Phase and Gradient Optimization

The mobile phase is the active component that drives the separation.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile (ACN).

  • Rationale:

    • Acetonitrile is chosen over methanol as it typically provides better peak shapes and lower UV cutoff. The purity of solvents is critical to avoid baseline noise and ghost peaks.[10]

    • 0.1% Formic Acid serves a dual purpose. It sets the pH to an acidic level (~2.7), which protonates the morpholine nitrogen. This ensures a single ionic species, preventing peak broadening and tailing. It also improves ionization for potential mass spectrometry (MS) coupling.

  • Gradient Elution Profile (Screening Method): A broad gradient is used initially to elute all potential impurities, no matter their polarity.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (ACN)
0.0955
20.0595
25.0595
25.1955
30.0955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (to ensure consistent retention times).

Step 3: Detection Wavelength Selection

Proper wavelength selection is key to achieving high sensitivity for both the main compound and its impurities.

  • Procedure: Dissolve a small amount of this compound in the mobile phase. Using the PDA detector, scan the UV-Visible spectrum from 200 to 400 nm.

  • Expected Result: Aromatic compounds typically exhibit strong absorbance around 254 nm.[11] However, the halogen substituents will influence the exact maximum absorbance (λmax).[12] The λmax should be chosen for quantitation. Additionally, monitoring at a lower wavelength (e.g., 220 nm) can be useful for detecting impurities that may lack the primary chromophore.

Step 4: Sample Preparation
  • Diluent: A mixture of Acetonitrile/Water (50:50 v/v) is a good starting point, as it can solubilize the analyte while being compatible with the initial mobile phase conditions.

  • Procedure:

    • Accurately weigh and dissolve the sample in the diluent to a target concentration of ~0.5 mg/mL.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE) to remove particulates and prevent column clogging.

Visualizing the Analytical Workflow

The entire process, from sample preparation to data analysis, can be visualized as a logical flow.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Sample 1. Weigh & Dissolve Sample (0.5 mg/mL in 50:50 ACN/H2O) Filter 2. Filter Sample (0.45 µm PTFE) Sample->Filter Inject 4. Inject Sample onto C18 Column (150x4.6mm) Filter->Inject MobilePhase 3. Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) MobilePhase->Inject Gradient 5. Elute with Gradient (5-95% B over 20 min) Inject->Gradient Detect 6. Detect with PDA (Scan 200-400 nm) Gradient->Detect Integrate 7. Integrate Chromatogram (Determine Peak Areas) Detect->Integrate Purity 8. Calculate % Purity (Area Percent Method) Integrate->Purity Validate 9. Perform Method Validation (ICH Q2(R1) Guidelines) Purity->Validate

Caption: HPLC workflow for purity assessment.

System Validation: The Self-Validating Protocol

Before analyzing samples, the system's performance must be verified. This is achieved through a System Suitability Test (SST) , which is a core requirement of Good Manufacturing Practice (GMP) and is described in guidelines like the ICH Q2(R1).[13][14][15]

  • Procedure: Make five replicate injections of a standard solution.

  • Acceptance Criteria:

ParameterAcceptance CriterionRationale
Tailing Factor (Asymmetry) 0.8 ≤ T ≤ 1.5Ensures the peak is symmetrical, indicating good chromatographic conditions and no unwanted column interactions.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the autosampler and detector.
% RSD of Retention Time ≤ 1.0%Shows the stability and precision of the pumping system.

Only when all SST criteria are met should the analyst proceed with sample analysis. This ensures the trustworthiness of the generated data.

Method Validation: Proving Fitness for Purpose

Once the method is developed, it must be formally validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose—in this case, a quantitative purity test.[16]

Validation Parameter Objective & Typical Experiment
Specificity Prove the method can separate the main peak from impurities and degradants. Involves running blanks, impurity-spiked samples, and force-degraded samples. Peak purity analysis via PDA is essential.
Linearity Demonstrate a proportional response to concentration. Analyze a series of at least five concentrations (e.g., from LOQ to 120% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Show how close the measured value is to the true value. Perform recovery studies by spiking a placebo or sample with known amounts of the API at different levels (e.g., 80%, 100%, 120%).
Precision Repeatability: Run multiple preparations of the same sample on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Results are reported as %RSD.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy. Typically established based on a signal-to-noise ratio of 10:1.
Robustness Show the method is reliable despite small, deliberate changes in parameters (e.g., ±2°C in column temp, ±0.2 units of pH, ±5% in organic mobile phase composition).

Conclusion: A Path to Confident Purity Analysis

This guide outlines a comprehensive and scientifically-grounded approach to assessing the purity of this compound. By starting with a deep understanding of the analyte's chemistry, we logically selected RP-HPLC as the optimal technique. The detailed protocol for method development—from column selection to gradient design—provides a robust starting point for any analytical laboratory.

Crucially, the emphasis on system suitability and formal ICH-guided validation transforms a simple procedure into a trustworthy, self-validating system. This ensures that the purity data generated is not only accurate and precise but also defensible and suitable for the rigorous demands of research and pharmaceutical development.[17]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The compounds we synthesize, such as 4-(4-Bromo-2,6-difluorophenyl)morpholine, are often novel molecules with incompletely characterized toxicological profiles. Therefore, establishing a robust and scientifically grounded disposal plan is not merely a regulatory formality; it is an integral part of responsible research.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are synthesized from established safety protocols for structurally related compounds, including halogenated organics and morpholine derivatives, to ensure the highest standards of laboratory safety and environmental protection.

Hazard Assessment and Core Principles

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure provides critical clues to its potential hazards. The molecule contains three key features that dictate its handling and disposal:

  • A Brominated Aromatic Ring: As a brominated organic compound, it is classified as a halogenated waste.[1][2] Improper disposal of halogenated compounds can cause significant environmental harm.[1]

  • A Morpholine Ring: The parent compound, morpholine, is a flammable, corrosive, and toxic substance that can cause severe skin burns and eye damage.[3][4][5] It is also harmful if swallowed and toxic in contact with skin or if inhaled.[5][6]

  • A Substituted Aniline-like Structure: The difluorophenyl group attached to the morpholine nitrogen creates a structure with properties related to substituted anilines, which can be toxic and are readily absorbed through the skin.[7][8][9]

Based on this assessment, this compound must be treated as hazardous waste. The following core principles are non-negotiable:

  • Segregation is Paramount: Under no circumstances should this compound or its associated waste be mixed with non-halogenated organic waste.[1][2] Co-mingling complicates the disposal process and can lead to the formation of highly toxic byproducts like brominated dioxins during treatment.[1]

  • No Drain Disposal: This compound must never be disposed of down the drain.[2][10] Its solubility and potential toxicity pose a significant threat to aquatic ecosystems.[9][11]

  • Adherence to Regulations: All disposal activities must comply with local, state, and federal hazardous waste regulations.[3][4]

Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. The following table summarizes the minimum requirements based on guidelines for similar hazardous compounds.

PPE CategoryRequired EquipmentRationale
Eye/Face Protection Chemical safety goggles and a face shield.[3]Protects against splashes of the chemical, which, like its parent compound morpholine, is expected to cause severe eye damage.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a fully buttoned lab coat, and a chemical-resistant apron.[3]Prevents skin contact. The compound is presumed to be toxic upon skin absorption and can cause severe burns.[3][6]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[3][12] If ventilation is inadequate, a NIOSH-approved respirator is necessary.Protects against the inhalation of potentially toxic vapors or aerosols.[6]

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing this compound are handled safely and correctly.

Step 1: Waste Classification and Segregation Immediately classify all waste generated from experiments involving this compound as "Hazardous Waste: Halogenated Organic Waste." [1][2] Maintain separate, dedicated waste streams for liquids, solids, and aqueous solutions.

  • Liquid Halogenated Waste: Collect all unused or residual this compound, as well as reaction mixtures and solutions containing it, in a designated container.

  • Solid Halogenated Waste: All contaminated disposable materials, including gloves, absorbent pads, filter paper, and silica gel, must be collected in a separate, dedicated solid hazardous waste container.[1]

  • Aqueous Halogenated Waste: Aqueous layers from extractions or washes that may contain traces of the compound should also be treated as hazardous waste and collected separately.[1]

Step 2: Waste Container Selection and Labeling Use only chemically resistant containers with tightly sealing lids.[1] All containers must be clearly and accurately labeled before the first addition of waste. The label must include:

  • The words "Hazardous Waste" [3]

  • The full chemical name: "this compound" [3]

  • The primary associated hazards: "Toxic," "Corrosive," "Irritant" [3]

  • The signal word: "Danger"

  • The date when waste was first added to the container.[3]

Step 3: On-Site Storage Store waste containers in a designated, secure, and well-ventilated area.[3] This location should be:

  • Cool and dry, away from direct sunlight and heat sources to prevent degradation or pressure buildup.[1]

  • Equipped with secondary containment to mitigate leaks or spills.[2]

  • Segregated from incompatible materials, especially strong oxidizing agents, alkalis, and reducing agents.[1][4]

Step 4: Final Disposal The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste management company.[6] The most common and effective treatment for halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[13][14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of waste containing this compound.

G cluster_waste_type Segregate Waste Stream start Waste Generation (this compound) classify Classify as Hazardous: 'Halogenated Organic Waste' start->classify liquid Liquid Waste (Pure compound, solutions) classify->liquid solid Solid Waste (Gloves, paper, glassware) classify->solid aqueous Aqueous Waste (Contaminated water) classify->aqueous label_container Select & Label Approved Hazardous Waste Container liquid->label_container solid->label_container aqueous->label_container storage Store in Designated, Secure Area with Secondary Containment label_container->storage disposal Arrange Pickup by Licensed Waste Disposal Service storage->disposal end Final Disposal (e.g., High-Temp Incineration) disposal->end

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures: Spill Management

Immediate and correct action is critical in the event of a spill.

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert others in the vicinity.[3]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors, preferably under a chemical fume hood.[3]

  • Don PPE: Before addressing the spill, put on the full required PPE as detailed in Section 2.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill and prevent it from spreading.[3][4] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a pre-labeled, sealable container for disposal as solid halogenated hazardous waste.[3][4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, regardless of the spill size.

By adhering to these rigorous procedures, we can ensure that our innovative work in the laboratory does not come at the cost of our safety or the health of our environment.

References

A Senior Application Scientist's Guide to Handling 4-(4-Bromo-2,6-difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In our pursuit of novel therapeutics, the synthesis and handling of unique chemical entities are daily realities. 4-(4-Bromo-2,6-difluorophenyl)morpholine is one such compound that, while promising in drug development, necessitates a thorough understanding of its safe handling. This guide provides a procedural blueprint for researchers, ensuring both personal safety and the integrity of your work. The protocols outlined here are built on a foundation of established safety principles for analogous compounds and are designed to be a self-validating system for your laboratory operations.

Hazard Assessment: Understanding the Risks

  • Skin Irritation: May cause skin irritation upon contact[1][3].

  • Eye Irritation: Poses a risk of serious eye irritation[1][3].

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[1][2].

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system[3].

It is imperative to handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[4].

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling potentially hazardous chemicals. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.

PPE CategoryRequired EquipmentRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing serious eye irritation[4].
Skin Protection Nitrile gloves (double-gloving recommended), a polyethylene-coated polypropylene gown, and closed-toe shoes.Provides a barrier against skin contact, which can cause irritation. Gowns should be resistant to chemical permeation[5][6].
Respiratory Protection Use in a chemical fume hood is the primary engineering control. If a significant risk of aerosolization exists outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or higher) should be used[6][7].Minimizes the risk of inhaling airborne particles or vapors that could cause respiratory tract irritation[3][4].

Operational Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of this compound. This process is designed to be a closed loop, minimizing the potential for exposure at every stage.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Step 1 handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Step 2 handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve Step 3 handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction Step 4 cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Step 5 cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste Step 6 cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose Step 7 cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff Step 8

Safe Handling Workflow for this compound

Detailed Protocols

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate: Immediately clear the area of all personnel[4].

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill[4]. Do not use combustible materials.

  • Collect: Carefully gather the absorbed material into a clearly labeled, sealed container for hazardous waste disposal[4].

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous.

Waste Segregation and Labeling:

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent materials, and empty containers should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, labeled, and sealed container. Avoid mixing with other chemical waste unless compatibility has been confirmed[4].

All waste containers must be labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Irritant," "Harmful")

  • The date of accumulation

Storage and Final Disposal:

Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Conclusion

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory. The principles of understanding the hazard, utilizing appropriate protective equipment, and following a structured workflow are the cornerstones of responsible chemical research. Always consult your institution's specific safety protocols and the most current safety data available.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-2,6-difluorophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-2,6-difluorophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.